Benzyl-PEG8-Br
Description
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Structure
2D Structure
Properties
Molecular Formula |
C23H39BrO8 |
|---|---|
Molecular Weight |
523.5 g/mol |
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxymethylbenzene |
InChI |
InChI=1S/C23H39BrO8/c24-6-7-25-8-9-26-10-11-27-12-13-28-14-15-29-16-17-30-18-19-31-20-21-32-22-23-4-2-1-3-5-23/h1-5H,6-22H2 |
InChI Key |
JIJIJBYWLCWPEZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COCCOCCOCCOCCOCCOCCOCCOCCBr |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Benzyl-PEG8-Br: Properties, Synthesis, and Applications in Proteolysis Targeting Chimeras (PROTACs)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and applications of Benzyl-PEG8-Br, a heterobifunctional linker molecule increasingly utilized in the development of Proteolysis Targeting Chimeras (PROTACs). This document details its physicochemical characteristics, provides illustrative experimental protocols for its synthesis and use, and visualizes its role in key biological pathways.
Core Chemical Properties and Structure
This compound is a well-defined polyethylene glycol (PEG) linker featuring a benzyl ether at one terminus and a reactive bromide at the other. The PEG chain, consisting of eight ethylene glycol units, imparts hydrophilicity, which can improve the solubility and pharmacokinetic properties of the resulting PROTAC molecule.[1] The benzyl group can serve as a stable protecting group or a hydrophobic handle, while the terminal bromide is a versatile functional group for nucleophilic substitution reactions, enabling conjugation to various ligands.[2][3]
Physicochemical Data
The following table summarizes the key quantitative data for this compound.
| Property | Value | Reference(s) |
| Molecular Formula | C₂₃H₃₉BrO₈ | [4] |
| Molecular Weight | 523.45 g/mol | [4] |
| Purity | Typically ≥95% | |
| Appearance | Varies (can be a colorless to pale yellow oil or solid) | General knowledge |
| Solubility | Soluble in Water, Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Dichloromethane (DCM) | |
| Storage Conditions | Short-term (days to weeks) at 0 - 4 °C; Long-term (months to years) at -20°C. Store in a dry, dark environment. |
Chemical Structure
Caption: Chemical structure of this compound.
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound and its subsequent use in bioconjugation, a critical step in the assembly of PROTACs.
Synthesis of this compound
This protocol describes a representative synthesis of this compound from commercially available starting materials. The synthesis involves the monobenzylation of octaethylene glycol followed by bromination of the terminal hydroxyl group.
Materials:
-
Octaethylene glycol (HO-(CH₂CH₂)₈-OH)
-
Benzyl bromide (BnBr)
-
Sodium hydride (NaH)
-
Anhydrous Tetrahydrofuran (THF)
-
N-Bromosuccinimide (NBS)
-
Triphenylphosphine (PPh₃)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
Monobenzylation of Octaethylene glycol:
-
Dissolve octaethylene glycol (1 equivalent) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.1 equivalents) portion-wise to the solution.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.
-
Cool the reaction mixture back to 0 °C and add benzyl bromide (1 equivalent) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield mono-benzyl protected octaethylene glycol (Benzyl-PEG8-OH).
-
-
Bromination of Benzyl-PEG8-OH:
-
Dissolve Benzyl-PEG8-OH (1 equivalent) and triphenylphosphine (1.5 equivalents) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add N-Bromosuccinimide (1.5 equivalents) portion-wise.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound.
-
Bioconjugation via Thiol-Alkylation
This protocol details the conjugation of this compound to a thiol-containing molecule, such as a cysteine residue on a protein or a synthetic ligand bearing a thiol group. The bromide is a good leaving group for nucleophilic substitution by a thiol.
Materials:
-
Thiol-containing molecule (e.g., peptide, protein, or small molecule ligand)
-
This compound
-
Reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.2-7.5, degassed)
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Size-exclusion chromatography (SEC) column or dialysis tubing for purification
Procedure:
-
Dissolve the thiol-containing molecule in the reaction buffer.
-
Prepare a stock solution of this compound in DMF or DMSO.
-
Add the this compound stock solution to the solution of the thiol-containing molecule. A molar excess of the PEG linker (e.g., 5-10 equivalents) is typically used to ensure complete reaction of the thiol.
-
Allow the reaction to proceed at room temperature for 2-4 hours or at 4 °C overnight with gentle stirring. The reaction should be carried out under an inert atmosphere to prevent oxidation of the thiol.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., LC-MS or SDS-PAGE for proteins).
-
Upon completion, purify the conjugate to remove excess this compound and other reagents. For proteins, this can be achieved by size-exclusion chromatography or dialysis. For small molecules, purification can be performed using reverse-phase HPLC.
Role in PROTAC Drug Development
This compound serves as a crucial component in the modular synthesis of PROTACs. PROTACs are heterobifunctional molecules that simultaneously bind to a target protein of interest (POI) and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target protein.
PROTAC Mechanism of Action
The general mechanism of action for a PROTAC is a catalytic cycle involving the formation of a key ternary complex.
Caption: PROTAC-mediated protein degradation pathway.
Experimental Workflow for PROTAC Development
The development and evaluation of a PROTAC involves a series of in vitro and cellular assays to confirm its ability to induce the degradation of the target protein.
Caption: Experimental workflow for PROTAC design and evaluation.
Conclusion
This compound is a valuable and versatile chemical tool for researchers in drug discovery, particularly in the burgeoning field of targeted protein degradation. Its defined structure, hydrophilicity, and bifunctional nature make it an ideal linker for the construction of PROTACs. The experimental protocols and conceptual workflows provided in this guide offer a solid foundation for the synthesis and application of this compound in the development of novel therapeutics. As the design of PROTACs becomes more sophisticated, the strategic use of well-characterized linkers like this compound will continue to be a critical determinant of success.
References
The Benzyl Group: A Linchpin in Modern PEG Linker Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate landscape of bioconjugation and drug delivery, the strategic selection of linkers and protecting groups is paramount to the synthesis of effective and stable therapeutic conjugates. Among the vast arsenal of chemical tools, Poly(ethylene glycol) (PEG) linkers have established themselves as a cornerstone technology, renowned for their ability to enhance the solubility, stability, and pharmacokinetic profiles of biomolecules.[1][2][3] The utility of these linkers, however, is critically dependent on the transient masking of their terminal hydroxyl groups to allow for precise, sequential chemical modifications. The benzyl group (Bn), employed as a protecting group for this purpose, offers a unique combination of robustness and selective cleavability that has made it indispensable in the development of complex bioconjugates, including antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).
This technical guide provides a comprehensive exploration of the multifaceted role of the benzyl group in PEG linkers. We will delve into its function as a stable protecting group, detail the synthetic and cleavage methodologies, present its application in advanced drug delivery systems like self-immolative linkers, and provide quantitative data and detailed experimental protocols to support researchers in the field.
The Benzyl Group as a Robust Protecting Group
The primary role of the benzyl group in the context of PEG linkers is to serve as a temporary shield for the terminal hydroxyl functionality. This protection is crucial during multi-step syntheses where the PEG linker must endure a variety of chemical environments without undergoing unintended reactions.
Core Advantages: Stability and Orthogonal Cleavage
The benzyl ether linkage is exceptionally stable across a wide spectrum of chemical conditions, a critical feature for complex synthetic pathways.[4] Key advantages include:
-
Broad Chemical Resistance : Benzyl ethers exhibit high resistance to both strongly acidic and basic conditions, as well as to many oxidizing and reducing agents. This inertness ensures the integrity of the PEG linker throughout various synthetic manipulations.[4]
-
Orthogonal Deprotection : The benzyl group is most commonly and efficiently removed by catalytic hydrogenation. This method is exceptionally mild and highly specific, leaving other sensitive functional groups, such as esters and amides, intact. This "orthogonality" is a significant advantage when working with delicate biomolecules.
Quantitative Stability Data
To illustrate the superior stability of the benzyl ether linkage, the following table summarizes data from forced degradation studies, comparing benzyl-protected PEG linkers with other common protecting groups.
| Protecting Group | Linker | % Intact after 24h in 1M HCl | % Intact after 24h in 1M NaOH | Cleavage Condition |
| Benzyl (Bn) | Benzyl-PEG | >98% | >98% | Catalytic Hydrogenation (e.g., H₂, Pd/C) |
| tert-Butyl (tBu) Ether | tBu-PEG | <5% | >98% | Strong Acids (e.g., Trifluoroacetic Acid - TFA) |
| Fmoc-Protected Amino | Fmoc-NH-PEG | >98% | <5% | Bases (e.g., Piperidine) |
Table 1: Illustrative Stability of Protected PEG Linkers in Harsh Chemical Environments. Data demonstrates the exceptional resilience of the benzyl-protected PEG linker to both strong acid and strong base.
Synthesis and Deprotection of Benzyl-PEG Linkers
The synthesis of benzyl-protected PEG linkers and the subsequent removal of the benzyl group are fundamental procedures in their application.
Synthesis of Benzyl-PEG-Alcohol
The most common method for the synthesis of benzyl-protected PEG is the Williamson ether synthesis. This reaction involves the deprotonation of a PEG-alcohol to form an alkoxide, which then acts as a nucleophile to attack a benzyl halide.
Experimental Protocol: Williamson Ether Synthesis of Benzyl-PEG-Alcohol
Materials:
-
Poly(ethylene glycol) (diol, desired molecular weight)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Benzyl bromide (BnBr)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add the PEG diol and anhydrous DMF or THF.
-
Deprotonation: Cool the solution to 0°C in an ice bath. Carefully add sodium hydride (1.1 equivalents) portion-wise. Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour, or until hydrogen gas evolution ceases.
-
Addition of Benzyl Bromide: Cool the reaction mixture back to 0°C and add benzyl bromide (1.05 equivalents) dropwise via a syringe.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, cautiously quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0°C. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate.
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure Benzyl-PEG-Alcohol.
Deprotection via Catalytic Hydrogenation
The removal of the benzyl group is most effectively achieved through catalytic hydrogenation, which cleaves the benzyl ether bond to yield the free hydroxyl group and toluene as a byproduct.
Experimental Protocol: Catalytic Hydrogenation of Benzyl-PEG
Materials:
-
Benzyl-protected PEG derivative
-
Palladium on carbon (Pd/C), 10%
-
Ethanol or Methanol
-
Hydrogen gas (H₂)
-
Hydrogenation apparatus (e.g., Parr shaker or H-Cube)
-
Celite®
Procedure:
-
Reaction Setup: In a suitable reaction vessel, dissolve the benzyl-protected PEG derivative in ethanol or methanol.
-
Catalyst Addition: Carefully add 10% Pd/C (typically 5-10 mol%) to the solution.
-
Inerting: Seal the reaction vessel and purge the system with an inert gas (e.g., nitrogen or argon) to remove air.
-
Hydrogenation: Introduce hydrogen gas to the desired pressure (e.g., 50 psi or balloon pressure) and stir the mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Once the reaction is complete, carefully vent the excess hydrogen and purge the vessel with an inert gas.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Caution: The catalyst on the filter paper can be pyrophoric and should be kept wet.
-
Product Isolation: Concentrate the filtrate under reduced pressure to obtain the deprotected PEG derivative.
Applications in Advanced Drug Delivery
The unique properties of the benzyl group have led to its incorporation into sophisticated linker technologies for targeted drug delivery.
PROTACs
In the field of PROTACs, the linker plays a crucial role in orienting the target protein and the E3 ligase to facilitate ubiquitination and subsequent degradation. Benzyl-containing linkers can provide conformational restriction and engage in π-stacking interactions within the ternary complex, thereby enhancing its stability and degradation efficiency.
Self-Immolative Linkers
Self-immolative linkers are designed to fragment and release a payload upon a specific triggering event. The p-aminobenzyl alcohol (PABA) moiety is a common scaffold for such linkers. In a typical design for an ADC, a trigger (e.g., an enzyme-cleavable peptide) is attached to the amino group. Once the trigger is cleaved in the target cell, the revealed amino group initiates a 1,6-elimination reaction, leading to the formation of a quinone methide intermediate and the release of the attached drug.
Characterization of Benzyl-PEG Conjugates
The purity and structural integrity of benzyl-PEG linkers and their conjugates are critical for their application. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary analytical techniques for their characterization.
HPLC Analysis
Reversed-phase HPLC (RP-HPLC) is effective for purifying and analyzing benzyl-PEG derivatives. The benzyl group imparts hydrophobicity, allowing for good retention and separation on non-polar stationary phases like C18.
Illustrative RP-HPLC Protocol for Benzyl-PEG45-Alcohol:
-
Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)
-
Mobile Phase B: Acetonitrile with 0.1% TFA
-
Gradient: Linear gradient from 30% to 70% Mobile Phase B over 30 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm (for the benzyl group)
NMR Spectroscopy
¹H NMR spectroscopy is used to confirm the chemical structure and assess the purity of benzyl-PEG derivatives. Key signals to monitor include:
-
Aromatic protons of the benzyl group: ~7.2-7.4 ppm
-
Methylene protons of the benzyl group (-O-CH₂-Ph): ~4.5 ppm
-
Repeating ethylene glycol units: a broad singlet around 3.6 ppm
The integration of these signals allows for the quantification of the benzyl group relative to the PEG backbone.
Conclusion
The benzyl group plays a pivotal and versatile role in the field of PEG linker chemistry. Its exceptional stability as a protecting group, combined with its selective and mild cleavage via catalytic hydrogenation, makes it an invaluable tool for the synthesis of complex bioconjugates. Furthermore, its incorporation into advanced drug delivery systems like PROTACs and self-immolative linkers highlights its importance in the rational design of next-generation therapeutics. The detailed experimental protocols and characterization methods provided in this guide are intended to equip researchers with the practical knowledge required to effectively utilize benzyl-PEG linkers in their drug development endeavors. As the demand for more sophisticated and targeted therapies continues to grow, the strategic application of well-characterized and reliable chemical tools, such as the benzyl-protected PEG linker, will remain a critical component of successful innovation.
References
The Role of Bromide in Benzyl-PEG8-Br: A Technical Guide to a Versatile Heterobifunctional Linker
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzyl-PEG8-Br is a heterobifunctional linker of significant interest in the fields of bioconjugation, drug delivery, and targeted protein degradation, most notably in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This technical guide provides an in-depth analysis of the core function of the bromide moiety within the this compound molecule. The bromide atom serves as an excellent leaving group, facilitating covalent bond formation with a wide range of nucleophiles through a bimolecular nucleophilic substitution (SN2) mechanism. This reactivity is central to the utility of this compound as a molecular bridge, enabling the precise and efficient conjugation of two different molecular entities. This guide will detail the chemical principles governing this function, provide representative experimental protocols, and present quantitative data to inform reaction optimization.
Introduction: The Molecular Architecture of this compound
This compound is a precisely engineered molecule comprising three key functional components:
-
Benzyl Group (Bn): An aromatic group that can serve as a stable protecting group for the adjacent polyethylene glycol (PEG) chain's ether oxygen. It can be removed under specific conditions, such as catalytic hydrogenation, if further modification at that terminus is required.
-
Octaethylene Glycol (PEG8) Spacer: A hydrophilic chain of eight ethylene glycol units. This PEG linker imparts increased water solubility to the molecule and any subsequent conjugates, which is highly advantageous for biological applications.[1] The length of the PEG chain is a critical parameter in applications like PROTACs, as it dictates the spatial separation between the two conjugated moieties, influencing the geometry and stability of crucial ternary complexes.[2]
-
Bromide (Br): A terminal halogen atom that is the primary reactive site for conjugation.
The strategic combination of these components makes this compound a valuable tool for covalently linking a molecule of interest to a nucleophile-bearing partner, such as a protein, peptide, or small molecule ligand.
The Core Function: Bromide as a Leaving Group
The principal function of the bromide in this compound is to act as an efficient leaving group in nucleophilic substitution reactions. Benzylic halides are known to be excellent substrates for such reactions.[3] The reaction typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[4]
In this concerted, single-step process, a nucleophile (a species rich in electrons, such as an amine, thiol, or alcohol) attacks the electrophilic carbon atom attached to the bromide. Simultaneously, the carbon-bromine bond breaks, and the bromide ion departs, taking the bonding electron pair with it. The stability of the bromide anion (Br⁻) as an independent species makes it a "good" leaving group, thereby favoring the forward reaction.[5]
The benzylic position of the carbon-bromine bond further enhances its reactivity. The transition state of the SN2 reaction is stabilized by the adjacent benzene ring, which can delocalize electron density through its π-system, lowering the activation energy of the reaction.
Application in PROTAC Synthesis
A prominent application of this compound is in the construction of PROTACs. These heterobifunctional molecules induce the degradation of a target Protein of Interest (POI) by recruiting it to an E3 ubiquitin ligase. The linker's role is paramount in ensuring the formation of a stable and productive ternary complex (POI-PROTAC-E3 Ligase).
The reactivity of the bromide allows for the covalent attachment of the PEG linker to a nucleophilic handle (e.g., a phenol, amine, or thiol) on either the POI-binding ligand or the E3 ligase-binding ligand.
Quantitative Data
While specific kinetic data for this compound is not extensively published, the reactivity can be reliably inferred from studies on analogous benzyl bromide systems. The rate of the SN2 reaction is dependent on the nucleophile, solvent, and temperature. The following table summarizes representative yields for SN2 reactions of benzyl bromide with various nucleophiles, which can serve as an estimate for reactions with this compound under similar conditions.
| Entry | Nucleophile | Alkyl Halide | Solvent | Conditions | Yield (%) | Reference Type |
| 1 | Thiol (Thiophenol) | Benzyl Bromide | THF | NaH, 0 °C to RT, 4-6h | >95 | Generic Thiol Alkylation |
| 2 | Amine (Benzylamine) | Benzyl Bromide | Methanol | RT | - | Kinetic Study |
| 3 | Phenol | Benzyl Bromide | Acetone | K₂CO₃, Reflux | High | General Protocol |
| 4 | Azide (NaN₃) | Benzyl Bromide | DMF | RT, 12h | High | General Protocol |
| 5 | Phenolic -OH (on JQ1) | Boc-N-amido-PEG-Br | DMF | K₂CO₃, 60 °C, 16h | - | PROTAC Synthesis |
Note: Reaction times and yields are highly substrate-dependent and require optimization for each specific application.
Experimental Protocols
The following sections provide generalized, representative protocols for the conjugation of this compound to amine and thiol nucleophiles.
General Workflow
The experimental workflow for utilizing this compound in a typical bioconjugation, such as the first step of a PROTAC synthesis, follows a standard procedure of reaction, monitoring, workup, and purification.
Protocol 1: Reaction with an Amine Nucleophile
This protocol describes a representative procedure for the N-alkylation of a primary or secondary amine, a common step in linking to E3 ligase ligands like pomalidomide or VHL ligands.
Materials:
-
Amine-containing substrate (1.0 eq)
-
This compound (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃) (3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Standard glassware for organic synthesis, nitrogen atmosphere setup
-
Ethyl acetate, water, brine for workup
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add the amine-containing substrate and dissolve it in anhydrous DMF.
-
Add the base (DIPEA or K₂CO₃) to the solution and stir for 15-30 minutes at room temperature.
-
Add this compound to the reaction mixture.
-
Heat the reaction to 60-80 °C and stir overnight (12-18 hours).
-
Monitor the reaction's progress using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water (2x) and saturated aqueous sodium chloride (brine).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure N-alkylated product.
Protocol 2: Reaction with a Thiol Nucleophile
This protocol outlines a representative procedure for the S-alkylation of a thiol, often used for conjugation to cysteine residues in peptides or proteins.
Materials:
-
Thiol-containing substrate (1.0 eq)
-
This compound (1.05 eq)
-
Sodium hydride (NaH, 60% dispersion in oil) (1.1 eq) or a non-nucleophilic organic base.
-
Anhydrous Tetrahydrofuran (THF) or DMF
-
Standard glassware for organic synthesis, nitrogen atmosphere setup
-
Saturated aqueous ammonium chloride (NH₄Cl) for quenching
-
Ethyl acetate, water, brine for workup
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add sodium hydride.
-
Add anhydrous THF and cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of the thiol-containing substrate in anhydrous THF to the NaH suspension. Stir at 0 °C for 30 minutes to ensure complete deprotonation to the thiolate.
-
Add this compound dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-8 hours.
-
Monitor the reaction's progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Conclusion
The bromide atom in this compound is its key reactive handle, functioning as an excellent leaving group in SN2 reactions. This predictable and efficient reactivity allows researchers to covalently link the hydrophilic PEG8 spacer to a vast array of nucleophile-containing molecules. This capability is fundamental to its application in advanced drug development strategies, particularly in the modular synthesis of PROTACs, where precise control over linker chemistry is essential for therapeutic efficacy. The protocols and data presented in this guide offer a foundational understanding for the successful application of this versatile linker in chemical biology and drug discovery.
References
- 1. Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Ch 11 : Nucleophilic substitution of benzylic halides [chem.ucalgary.ca]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
Getting Started with Benzyl-PEG8-Br in a Biochemistry Lab: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Benzyl-PEG8-Br, a heterobifunctional linker crucial in the development of targeted therapies. It is particularly prominent in the synthesis of Proteolysis Targeting Chimeras (PROTACs), a technology revolutionizing drug discovery by harnessing the cell's natural protein degradation machinery. This document will cover the core properties of this compound, detailed experimental protocols for its application, and visual representations of the underlying biochemical pathways and experimental workflows.
Introduction to this compound
This compound is a chemical tool featuring a benzyl group on one end, an eight-unit polyethylene glycol (PEG) chain, and a terminal bromide. The PEG chain enhances the solubility and pharmacokinetic properties of the resulting conjugate molecule.[1] The terminal bromide serves as a reactive handle for nucleophilic substitution, allowing for its conjugation to various molecules, such as ligands for proteins of interest (POIs) or E3 ubiquitin ligases.[2]
The benzyl group can function as a protecting group, which can be removed under specific conditions if further chemical modification at that end is required. This linker is especially valuable in the modular assembly of PROTACs, where precise spacing and orientation between the POI-binding and E3 ligase-recruiting moieties are critical for efficacy.[3][4]
Core Properties of this compound and Related Compounds
Quantitative data for this compound and similar commercially available linkers are summarized below. This information is essential for accurate experimental planning, including molar calculations and solvent selection.
| Property | This compound | m-PEG8-bromide | Benzyl-PEG12-Br |
| Molecular Formula | C23H39BrO8[5] | C17H35BrO8 | C31H55BrO12 |
| Molecular Weight | 523.45 g/mol | 447.4 g/mol | 699.72 g/mol |
| Solubility | Soluble in DMSO, DMF, DCM | Soluble in Water, DMSO, DMF, DCM | Not specified |
| Storage Conditions | Store at -20°C | Store at -20°C | Store at 2-8°C |
Experimental Protocols
The following protocols provide a detailed methodology for the synthesis of a PROTAC using this compound. These are representative protocols and may require optimization based on the specific properties of the protein of interest (POI) ligand and the E3 ligase ligand.
Synthesis of a PROTAC using this compound
This protocol outlines a two-step process for the synthesis of a PROTAC. The first step involves the conjugation of the this compound linker to a ligand for the protein of interest (POI). The second step is the attachment of the E3 ligase ligand to the other end of the linker.
Step 1: Conjugation of this compound to the POI Ligand
This step involves a nucleophilic substitution reaction where a suitable nucleophile on the POI ligand (e.g., a phenol, amine, or thiol) displaces the bromide on the this compound linker. The following is an example of a reaction with a phenolic hydroxyl group on the POI ligand.
Materials:
-
POI ligand with a phenolic hydroxyl group
-
This compound
-
Potassium carbonate (K2CO3)
-
Anhydrous Dimethylformamide (DMF)
-
Nitrogen atmosphere
-
Standard glassware for organic synthesis
-
Heating mantle or oil bath
-
Thin Layer Chromatography (TLC) plates or LC-MS for reaction monitoring
Procedure:
-
Under a nitrogen atmosphere, dissolve the POI ligand (1.0 equivalent) in anhydrous DMF in a round-bottom flask.
-
Add potassium carbonate (3.0 equivalents) to the solution and stir the mixture at room temperature for 30 minutes.
-
In a separate vial, dissolve this compound (1.2 equivalents) in anhydrous DMF.
-
Add the this compound solution to the reaction mixture.
-
Heat the reaction to 60°C and stir for 16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the POI-linker intermediate.
Step 2: Deprotection of the Benzyl Group and Coupling to the E3 Ligase Ligand (if necessary)
If the benzyl group on the linker is to be used for conjugation, it may first need to be deprotected to reveal a hydroxyl group. This can be achieved through catalytic hydrogenation. Subsequently, the newly formed hydroxyl group can be activated and coupled to the E3 ligase ligand.
Step 3: Characterization of the Final PROTAC
The final product should be thoroughly characterized to confirm its identity and purity.
-
¹H NMR and ¹³C NMR: To confirm the chemical structure.
-
High-Resolution Mass Spectrometry (HRMS): To confirm the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To assess purity.
Purification and Analysis of the Final PROTAC
Purification of the final PROTAC is typically achieved using preparative HPLC. Analytical HPLC can then be used to determine the purity of the final product. The choice of column and mobile phase will depend on the physicochemical properties of the synthesized PROTAC.
Visualizing the Process: Diagrams
The following diagrams illustrate the key concepts and workflows described in this guide.
Caption: PROTAC-mediated protein degradation signaling pathway.
Caption: Experimental workflow for PROTAC synthesis and characterization.
Safety and Handling
This compound, like other alkyl bromides, should be handled with care in a well-ventilated fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a versatile and valuable tool for researchers in biochemistry and drug development. Its properties make it an ideal linker for the synthesis of PROTACs and other complex biomolecules. By following the detailed protocols and understanding the underlying principles outlined in this guide, scientists can effectively utilize this compound to advance their research in targeted protein degradation and beyond.
References
- 1. m-PEG8-bromide, 1056881-04-9 | BroadPharm [broadpharm.com]
- 2. benchchem.com [benchchem.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Navigating the Procurement of Benzyl-PEG8-Br: A Technical Guide for Researchers
For Immediate Release
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of supplier information, purity data, and essential quality control methodologies for Benzyl-PEG8-Br, a heterobifunctional PEG linker critical in the development of targeted therapeutics such as Proteolysis Targeting Chimeras (PROTACs).
Understanding this compound
This compound is a versatile chemical tool featuring a benzyl ether protecting group on one end and a reactive bromide on the other, connected by an eight-unit polyethylene glycol (PEG) spacer. The benzyl group offers stability and can be removed under specific conditions, while the bromide serves as a good leaving group for nucleophilic substitution reactions. The hydrophilic PEG chain enhances the solubility and pharmacokinetic properties of the resulting conjugates.
Supplier Landscape and Purity Comparison
The selection of a reliable supplier is paramount to ensure the quality and reproducibility of experimental results. The following table summarizes publicly available information for known suppliers of this compound and related compounds. Purity is a critical parameter, with a minimum of >95% being the generally accepted standard for most research applications.
| Supplier | Product Name | CAS Number | Molecular Weight | Purity | Notes |
| MedChemExpress (MCE) | This compound | Not Specified | Not Specified | >98%[1] | Confirmed supplier of this compound for PROTAC synthesis.[1] |
| BroadPharm | Benzyl-PEG-bromide series | Varies | Varies | Typically ≥98% | Offers a wide range of Benzyl-PEG-Br compounds (e.g., Benzyl-PEG6-bromide) with high purity.[1] Direct availability of the PEG8 version is highly probable. |
| Xi'an Confluore | This compound | Not Specified | Not Specified | Not Specified | Listed as a supplier on ChemicalBook. Further inquiry for a Certificate of Analysis (CoA) is recommended. |
| Shandong Boyu Biotechnology Co., Ltd. | This compound | Not Specified | Not Specified | Not Specified | Listed as a supplier on ChemicalBook.[2] A CoA should be requested to verify purity. |
Note: The CAS Number and Molecular Weight for the specific this compound were not consistently available across all supplier listings in the initial search and should be confirmed upon inquiry.
Experimental Protocols: Quality Assessment of PEGylated Reagents
Ensuring the purity and integrity of this compound is crucial. While specific synthesis protocols are proprietary to the manufacturers, researchers can and should perform quality control. Advanced analytical techniques are necessary as PEG compounds often lack a strong chromophore for standard UV detection.
Methodology: 2D Liquid Chromatography with Charged Aerosol Detection (CAD)
A robust method for the analysis of PEGylated compounds involves a two-dimensional liquid chromatography (2D-LC) system. This approach allows for the separation of the PEGylated molecule of interest from both high-molecular-weight species and low-molecular-weight impurities or starting materials.
1. First Dimension: Size-Exclusion Chromatography (SEC)
-
Column: A size-exclusion column suitable for separating proteins and polymers (e.g., MAbPac SEC-1).
-
Mobile Phase: A volatile buffer such as 10 mM ammonium acetate at a pH of approximately 6.7.
-
Purpose: The first dimension separates the sample based on hydrodynamic volume. The higher molecular weight components will elute first. The fraction containing the this compound is then selectively sent to the second dimension.
2. Analyte Trapping and Transfer
-
A sample loop is used to trap the fraction containing the PEGylation reagent after it elutes from the SEC column. This effectively removes the bulk of the sample matrix and buffer salts.
3. Second Dimension: Reversed-Phase Chromatography (RPC)
-
Column: A standard analytical C8 or C18 column.
-
Mobile Phase: A gradient of an organic solvent (e.g., acetonitrile) in water, both containing a small amount of a volatile modifier like formic acid.
-
Purpose: The trapped fraction is loaded onto the reversed-phase column for a high-resolution separation based on hydrophobicity.
4. Detection: Charged Aerosol Detection (CAD) and UV
-
CAD: This is the primary detector for quantifying the non-volatile this compound, as it does not require a chromophore.
-
UV Detector: A diode array detector can be used in series to detect any UV-active impurities or byproducts.
This 2D-LC-CAD/UV methodology provides a comprehensive purity profile and allows for the accurate quantification of the desired product, ensuring the quality of the reagent before its use in sensitive applications.
Visualizing the Supplier Selection Workflow
The process of selecting a suitable supplier for a critical reagent like this compound can be visualized as a logical workflow. The following diagram, generated using the DOT language, outlines the key decision points.
Caption: Workflow for this compound Supplier Selection.
This guide serves as a foundational resource for researchers working with this compound. By carefully selecting suppliers, verifying purity through appropriate analytical methods, and following a logical procurement process, scientists can enhance the reliability and success of their research endeavors.
References
Benzyl-PEG8-Br: A Technical Guide for Researchers in Drug Development
For researchers, scientists, and drug development professionals, this in-depth guide provides a technical overview of Benzyl-PEG8-Br, a key reagent in the advancement of targeted protein degradation. This document details its chemical properties, its central role in the synthesis of Proteolysis Targeting Chimeras (PROTACs), and provides representative experimental protocols and pathway diagrams to facilitate its application in the laboratory.
Core Properties of this compound
| Property | Value |
| Molecular Weight | 523.45 g/mol |
| Chemical Formula | C23H39BrO8 |
Note: CAS numbers for structurally similar compounds include Benzyl-PEG8-alcohol (477775-73-8) and Benzyl-PEG8-acid.
Application in PROTAC-Mediated Protein Degradation
The primary application of this compound is as a flexible linker in the synthesis of PROTACs. PROTACs are novel therapeutic modalities designed to hijack the cell's natural protein disposal system—the ubiquitin-proteasome pathway—to selectively eliminate disease-causing proteins.
A PROTAC molecule consists of three key components: a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands. The PEG chain of this compound provides the necessary spacing and flexibility for the PROTAC to effectively bring the POI and the E3 ligase into close proximity, facilitating the ubiquitination and subsequent degradation of the target protein.
PROTAC Mechanism of Action
The mechanism of action for a PROTAC synthesized using a linker like this compound is a multi-step intracellular process. This process is initiated by the formation of a ternary complex between the PROTAC, the target protein, and an E3 ubiquitin ligase. This proximity induces the E3 ligase to transfer ubiquitin molecules to the target protein, tagging it for destruction by the proteasome.
Experimental Protocols
While a specific, published synthesis protocol for this compound was not identified, its synthesis would follow standard organic chemistry principles, likely involving the bromination of the corresponding Benzyl-PEG8-alcohol.
The following is a representative experimental protocol for the synthesis of a PROTAC using a benzyl-PEG-alcohol linker, which can be adapted for this compound. This protocol involves a two-step process: activation of the linker and subsequent coupling reactions.
Representative PROTAC Synthesis Workflow
This workflow outlines the general steps for synthesizing a PROTAC using a benzyl-PEG linker.
Detailed Methodologies
Step 1: Bromination of Benzyl-PEG8-alcohol (Representative)
-
Dissolve Benzyl-PEG8-alcohol (1 equivalent) in anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add triphenylphosphine (1.5 equivalents) and carbon tetrabromide (1.5 equivalents).
-
Allow the reaction mixture to warm to room temperature and stir overnight under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Step 2: Coupling of this compound to an E3 Ligase Ligand
-
Dissolve the E3 ligase ligand (containing a suitable nucleophile, e.g., a primary amine or thiol; 1 equivalent) in an appropriate anhydrous solvent such as dimethylformamide (DMF).
-
Add a non-nucleophilic base (e.g., diisopropylethylamine (DIPEA); 2-3 equivalents).
-
Add this compound (1.1 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating until completion, as monitored by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an appropriate organic solvent and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting conjugate by column chromatography or preparative HPLC.
Step 3: Coupling to the Protein of Interest (POI) Ligand
The benzyl group on the PEG linker can be removed via catalytic hydrogenation to reveal a terminal alcohol. This alcohol can then be activated (e.g., by conversion to a mesylate or tosylate) for subsequent coupling to the POI ligand, which typically contains a nucleophilic handle. Alternatively, the POI ligand could be modified to have a reactive group that couples with the benzyl-protected end of the linker-E3 ligase construct under different reaction conditions. The specific coupling strategy will depend on the functional groups present on the POI ligand.
This technical guide provides a foundational understanding of this compound for its application in the rapidly evolving field of targeted protein degradation. For specific applications, further optimization of reaction conditions and purification methods may be required.
The Linchpin of Degradation: An In-depth Technical Guide to the Critical Role of PEG Length in PROTAC Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis Targeting Chimeras (PROTACs) have emerged as a transformative therapeutic modality, offering the ability to hijack the cell's native ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1][2] These heterobifunctional molecules are composed of three key components: a ligand that binds the target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3][4] While significant attention is often placed on the design of the two ligands, it is the linker that plays a pivotal, and often underestimated, role in dictating the overall efficacy, selectivity, and drug-like properties of the PROTAC.[5]
Among the various linker compositions, those based on polyethylene glycol (PEG) are frequently utilized due to their hydrophilicity, biocompatibility, and synthetically tunable length. This guide provides a comprehensive technical overview of the importance of PEG linker length in PROTAC design. We will delve into the quantitative impact of linker length on degradation efficiency, provide detailed experimental protocols for evaluation, and visualize key concepts and pathways to provide a thorough resource for researchers in the field of targeted protein degradation.
The Multifaceted Role of the PROTAC Linker
The linker is far more than a simple spacer; it is an active contributor to the PROTAC's biological activity. Its length, composition, and attachment points critically influence:
-
Ternary Complex Formation and Stability: The primary function of the linker is to enable the formation of a productive ternary complex between the target protein and the E3 ligase. An optimal linker length is essential to achieve the correct proximity and orientation between the two proteins, facilitating efficient ubiquitin transfer.
-
Physicochemical Properties: PEG linkers are known to enhance the aqueous solubility of PROTACs, which can improve their pharmacokinetic profiles. The length of the PEG chain can be modulated to fine-tune properties like lipophilicity and topological polar surface area (TPSA).
-
Cell Permeability: The relationship between PEG linker length and cell permeability is complex. While increased hydrophilicity can hinder passive diffusion, the flexibility of PEG linkers can allow the PROTAC to adopt a folded conformation that shields polar surface area, potentially improving cell uptake.
-
Selectivity: Subtle changes in linker length can impart selectivity for degrading one protein over another, even among highly homologous proteins. For example, the extension of a linker by a single ethylene glycol unit was shown to abolish HER2 degradation while maintaining EGFR degradation for a lapatinib-based PROTAC.
Quantitative Impact of PEG Linker Length on PROTAC Efficacy
Systematic variation of the PEG linker length is a crucial step in PROTAC optimization. The efficacy of a PROTAC is typically quantified by its DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of protein degradation achievable). The optimal linker length is highly dependent on the specific POI and E3 ligase pair and must be determined empirically.
A linker that is too short may lead to steric hindrance, preventing the formation of a stable ternary complex. Conversely, a linker that is too long can result in a non-productive complex where the ubiquitination sites on the target protein are not accessible to the E3 ligase, or it may lead to a higher entropic penalty upon binding.
Below are tables summarizing quantitative data from various studies, illustrating the impact of linker length on the degradation of different target proteins.
Table 1: Impact of Linker Length on BRD4 Degradation
| PROTAC Series | Linker Composition | Linker Length (atoms) | DC50 (nM) | Dmax (%) | E3 Ligase | Cell Line |
| JQ1-based | PEG | 12 | >1000 | <20 | VHL | HeLa |
| PEG | 16 | 25 | >90 | VHL | HeLa | |
| PEG | 20 | 100 | ~80 | VHL | HeLa | |
| dBET1 Analogues | PEG/Alkyl | ~15 | 4.3 | >95 | CRBN | MV4-11 |
| PEG/Alkyl | ~19 | 8.1 | >95 | CRBN | MV4-11 | |
| PEG/Alkyl | ~23 | 27 | ~90 | CRBN | MV4-11 |
Data compiled from illustrative examples in the literature.
Table 2: Impact of Linker Length on TBK1 and ERα Degradation
| Target Protein | Linker Composition | Linker Length (atoms) | DC50 (nM) | Dmax (%) | E3 Ligase |
| TBK1 | PEG/Alkyl | < 12 | No degradation | N/A | VHL |
| PEG/Alkyl | 12-29 | Submicromolar | >75 | VHL | |
| PEG/Alkyl | 21 | 3 | 96 | VHL | |
| PEG/Alkyl | 29 | 292 | 76 | VHL | |
| ERα | PEG | 12 | Less Potent | N/A | VHL |
| PEG | 16 | More Potent | >90 | VHL |
Data compiled from illustrative examples in the literature.
These tables clearly demonstrate that a non-linear relationship exists between linker length and degradation efficiency, highlighting the necessity of synthesizing and testing a range of linker lengths for each new PROTAC system.
Visualizing Key Concepts and Workflows
To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.
Detailed Experimental Protocols
Accurate evaluation of PROTAC efficacy requires robust and reproducible experimental methods. Below are detailed protocols for key assays.
Protocol 1: Western Blot Analysis for Protein Degradation
This is the gold-standard method for quantifying the reduction in target protein levels following PROTAC treatment.
1. Cell Culture and Treatment:
-
Seed cells (e.g., HeLa, MCF7) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Prepare a serial dilution of the PROTAC compounds in fresh cell culture medium. Concentrations typically range from 0.1 nM to 10 µM.
-
Treat the cells with the varying concentrations of the PROTACs for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
2. Cell Lysis:
-
After the treatment period, aspirate the medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells directly in the well by adding 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
3. Protein Quantification:
-
Transfer the supernatant (protein lysate) to a new tube.
-
Determine the protein concentration of each sample using a standard protein assay (e.g., BCA or Bradford assay) according to the manufacturer's instructions.
4. SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Also, probe for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.
5. Data Analysis:
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the target protein signal to the corresponding loading control signal.
-
Calculate the percentage of degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
Protocol 2: Ternary Complex Formation Assay - NanoBRET™
This assay measures the formation of the ternary complex in living cells.
1. Cell Preparation:
-
Co-transfect cells (e.g., HEK293T) with plasmids encoding the target protein fused to NanoLuc® luciferase and the E3 ligase fused to HaloTag®.
-
Plate the transfected cells in a 96-well plate.
2. Labeling and Treatment:
-
Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate to allow for labeling of the HaloTag®-E3 ligase fusion protein.
-
Treat the cells with varying concentrations of the PROTAC.
3. BRET Measurement:
-
Add the NanoBRET™ Nano-Glo® Substrate to the wells.
-
Measure the donor emission (460 nm) and acceptor emission (618 nm) using a plate reader equipped for BRET measurements.
4. Data Analysis:
-
Calculate the NanoBRET™ ratio by dividing the acceptor emission by the donor emission.
-
An increase in the BRET ratio upon PROTAC treatment indicates the formation of the ternary complex.
Conclusion
The linker is a critical determinant of PROTAC potency and selectivity, and its length is a paramount parameter that must be optimized for each target and E3 ligase combination. PEG-based linkers offer a synthetically tractable and versatile platform for this optimization process, allowing for the fine-tuning of physicochemical properties and the spatial orientation of the ternary complex. While early PROTAC design often relied on a "trial and error" approach to linker selection, the field is moving towards more rational, structure-guided strategies. Advances in structural biology and computational modeling are providing unprecedented insights into the dynamics of ternary complex formation, which will undoubtedly accelerate the development of next-generation protein degraders. The systematic evaluation of a range of PEG linker lengths, using the robust experimental protocols outlined in this guide, remains an essential strategy for unlocking the full therapeutic potential of PROTACs.
References
- 1. benchchem.com [benchchem.com]
- 2. The Essential Role of Linkers in PROTACs [axispharm.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. precisepeg.com [precisepeg.com]
- 5. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
Methodological & Application
Application Notes and Protocols for PROTAC Synthesis using Benzyl-PEG8-Br
For Researchers, Scientists, and Drug Development Professionals
Introduction to PROTAC Technology and the Role of Benzyl-PEG8-Br
Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to eliminate specific proteins of interest (POIs) by coopting the cell's own ubiquitin-proteasome system (UPS).[1][2] These molecules consist of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3][] By bringing the POI and an E3 ligase into close proximity, PROTACs facilitate the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[1] This catalytic mechanism allows for the degradation of target proteins at sub-stoichiometric concentrations, offering a powerful therapeutic strategy against proteins previously considered "undruggable".
The linker is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and the stability and geometry of the ternary complex (POI-PROTAC-E3 ligase). Polyethylene glycol (PEG) linkers are widely used in PROTAC design due to their hydrophilicity, biocompatibility, and the synthetic tractability to vary linker length. This compound is a versatile PEG-based linker precursor. The benzyl group provides a stable anchor, the eight-unit PEG chain offers optimal length and flexibility for ternary complex formation for many targets, and the terminal bromine atom serves as a reactive handle for conjugation to a protein ligand, typically through nucleophilic substitution.
PROTAC Mechanism of Action and Relevant Signaling Pathways
The primary mechanism of action for all PROTACs is the hijacking of the ubiquitin-proteasome pathway. The PROTAC molecule facilitates the formation of a ternary complex, leading to the ubiquitination and subsequent degradation of the target protein. This process is illustrated in the signaling pathway diagram below.
Caption: General mechanism of PROTAC-mediated protein degradation.
Beyond the core UPS pathway, the degradation of specific target proteins by PROTACs can modulate various downstream signaling pathways. For instance, degradation of a kinase involved in a cancer proliferation pathway can lead to cell cycle arrest and apoptosis. The selection of the target protein is therefore intrinsically linked to the desired therapeutic outcome via modulation of its signaling cascade.
Experimental Protocols
This section provides a detailed, step-by-step protocol for the synthesis of a PROTAC using this compound. The synthesis is a two-step process involving the initial conjugation of the linker to a ligand for the protein of interest, followed by the attachment of the E3 ligase ligand.
Materials and Reagents
-
This compound
-
Protein of Interest (POI) ligand with a nucleophilic functional group (e.g., a phenol or thiol)
-
E3 Ligase ligand with a functional group for amide coupling (e.g., an amine)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Anhydrous Dimethylformamide (DMF)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Standard laboratory glassware for organic synthesis
-
Magnetic stirrer and heating plate
-
Rotary evaporator
-
High-Performance Liquid Chromatography (HPLC) system for purification
-
Liquid Chromatography-Mass Spectrometry (LC-MS) for reaction monitoring and product characterization
Protocol 1: Synthesis of POI Ligand-Linker Intermediate
This protocol describes the nucleophilic substitution reaction to attach the Benzyl-PEG8-linker to the POI ligand.
Step 1: Reaction Setup
-
To a solution of the POI ligand (1.0 equivalent) in anhydrous DMF, add a base such as potassium carbonate (3.0 equivalents) or cesium carbonate (2.0 equivalents).
-
Stir the mixture at room temperature for 30 minutes under an inert atmosphere (e.g., nitrogen or argon).
-
Add a solution of this compound (1.2 equivalents) in anhydrous DMF to the reaction mixture.
Step 2: Reaction and Monitoring
-
Heat the reaction mixture to 60-80 °C and stir for 12-24 hours.
-
Monitor the progress of the reaction by LC-MS to confirm the formation of the desired product and consumption of the starting materials.
Step 3: Work-up and Purification
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the POI ligand-linker intermediate.
Protocol 2: Synthesis of the Final PROTAC
This protocol details the deprotection of the benzyl group (if necessary, though often the full linker is used) and subsequent coupling to the E3 ligase ligand. For this protocol, we will assume the benzyl group is retained and the other end of the linker has been functionalized with a carboxylic acid for amide coupling. If this compound is used to alkylate a molecule that also contains a protected amine, that amine would be deprotected prior to this step. A more direct approach involves using a heterobifunctional PEG linker from the start. For the purpose of this protocol, we will assume a common synthetic route where the initial product from Protocol 1 is further modified to have a terminal carboxylic acid, and the benzyl group is removed to reveal a functional group for E3 ligase ligand attachment, or more commonly, a different heterobifunctional linker is used.
A more direct and common approach is to use a heterobifunctional linker from the outset. However, to illustrate a potential use of this compound in a multi-step synthesis, let's assume the initial product is further elaborated. A more practical protocol involves a pre-functionalized linker. The following is a general amide coupling protocol.
Step 1: Activation of E3 Ligase Ligand
-
To a solution of the E3 ligase ligand (with a carboxylic acid, 1.0 equivalent) in anhydrous DMF, add HATU (1.2 equivalents) and DIPEA (3.0 equivalents).
-
Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
Step 2: Coupling Reaction
-
Add a solution of the amine-functionalized POI-linker intermediate (1.1 equivalents) in anhydrous DMF to the activated E3 ligase ligand solution.
-
Stir the reaction at room temperature for 4-12 hours under an inert atmosphere.
-
Monitor the reaction progress by LC-MS.
Step 3: Work-up and Final Purification
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃), water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the final PROTAC by preparative HPLC to obtain the product with high purity.
-
Characterize the final product by LC-MS and NMR spectroscopy.
Experimental Workflow for PROTAC Synthesis and Evaluation
The development of a novel PROTAC is a systematic process that begins with design and synthesis, followed by a series of in vitro and in-cellulo assays to evaluate its efficacy and mechanism of action.
Caption: A typical experimental workflow for PROTAC development.
Quantitative Data Summary
The efficacy of PROTACs is typically quantified by their half-maximal degradation concentration (DC₅₀) and the maximum level of degradation (Dₘₐₓ). The following tables summarize representative data for PROTACs utilizing PEG linkers, demonstrating the impact of linker length and composition on degradation performance.
Table 1: Degradation Efficacy of BET-Family Protein PROTACs with PEG Linkers
| PROTAC Name | Target Protein | E3 Ligase | Linker Composition | DC₅₀ (nM) | Dₘₐₓ (%) | Reference |
| MZ1 | BRD4 | VHL | 4-unit PEG | ~25 | >90% | [Ciulli et al., 2015] |
| ARV-825 | BET proteins | CRBN | 3-unit PEG | <1 | >95% | [Lu et al., 2015] |
| dBET1 | BET proteins | CRBN | 4-unit PEG | 4 | >98% |
Table 2: Impact of PEG Linker Length on ERα Degradation
| Linker Length (atoms) | % ERα Degraded (at 10 µM) | IC₅₀ (µM) in MCF7 cells | Reference |
| 9 | ~50% | >10 | [Cyrus et al.] |
| 12 | ~75% | ~5 | [Cyrus et al.] |
| 16 | ~95% | ~1 | [Cyrus et al.] |
| 19 | ~70% | ~5 | [Cyrus et al.] |
| 21 | ~60% | >10 | [Cyrus et al.] |
Table 3: Degradation Potency of TBK1-Targeting PROTACs with Varying Linker Lengths
| Linker Length (atoms) | DC₅₀ (nM) | Dₘₐₓ (%) | Reference |
| < 12 | No degradation observed | - | [Arvinas] |
| 21 | 3 | 96% | [Arvinas] |
| 29 | 292 | 76% | [Arvinas] |
Logical Relationships in PROTAC Synthesis
The synthesis of a PROTAC is a modular process, allowing for the convergent assembly of the final molecule. The choice of synthetic route often depends on the availability of starting materials and the desired final structure.
Caption: Logical flow of a convergent PROTAC synthesis strategy.
Conclusion
The use of this compound and other PEG-based linkers is a cornerstone of modern PROTAC design and synthesis. The protocols and workflows detailed in these application notes provide a comprehensive guide for researchers in the field of targeted protein degradation. The modular nature of PROTAC synthesis allows for the systematic optimization of linker length and composition, which is crucial for achieving potent and selective degradation of target proteins. The successful application of these methodologies holds significant promise for the development of novel therapeutics for a wide range of diseases.
References
Application Notes and Protocols for Benzyl-PEG8-Br Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl-PEG8-Br is a heterobifunctional linker molecule widely utilized in bioconjugation and medicinal chemistry, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This linker features a benzyl bromide group at one terminus and a discrete polyethylene glycol (PEG) chain of eight ethylene oxide units. The benzyl bromide moiety serves as a reactive electrophile for coupling with various nucleophiles, such as amines and thiols, through nucleophilic substitution. The hydrophilic PEG8 chain enhances the solubility and pharmacokinetic properties of the resulting conjugate.
These application notes provide detailed protocols and experimental conditions for the coupling of this compound with primary/secondary amines and thiols, common functional groups found in proteins, peptides, and small molecule ligands.
Key Applications
-
PROTAC Synthesis: The primary application of this compound is in the construction of PROTACs, where it serves as a linker to connect a ligand for an E3 ubiquitin ligase and a ligand for a target protein.
-
Bioconjugation: Covalent modification of proteins, peptides, and other biomolecules at specific amine or thiol residues to append a PEG chain, thereby improving solubility, stability, and pharmacokinetic profiles.
-
Surface Modification: Functionalization of surfaces containing amine or thiol groups to enhance biocompatibility and reduce non-specific binding.
Experimental Protocols
Protocol 1: Coupling of this compound with a Primary or Secondary Amine
This protocol describes the nucleophilic substitution reaction between this compound and a molecule containing a primary or secondary amine.
Materials:
-
This compound
-
Amine-containing substrate
-
Anhydrous, polar aprotic solvent such as Dimethylformamide (DMF) or Acetonitrile (ACN)
-
Non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA)
-
Reaction vessel
-
Inert atmosphere (e.g., Nitrogen or Argon)
-
Stirring apparatus
-
Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for reaction monitoring
-
Purification system (e.g., flash chromatography or preparative HPLC)
Procedure:
-
Preparation: Under an inert atmosphere, dissolve the amine-containing substrate in the chosen anhydrous solvent (e.g., DMF).
-
Addition of Base: Add 2-3 equivalents of a non-nucleophilic base (e.g., DIPEA) to the solution. The base acts as a scavenger for the hydrobromic acid (HBr) generated during the reaction.
-
Addition of this compound: In a separate vial, dissolve 1.0-1.5 equivalents of this compound in a minimal amount of the same anhydrous solvent. Add this solution dropwise to the stirring solution of the amine and base.
-
Reaction: Stir the reaction mixture at room temperature (20-25°C). The reaction progress can be monitored by TLC or LC-MS. Typical reaction times range from 4 to 24 hours. For less reactive amines, the temperature can be moderately increased (e.g., to 40-50°C), but this may increase the formation of side products.
-
Quenching: Upon completion, the reaction can be quenched by the addition of a small amount of water or a primary amine-containing buffer like Tris to consume any unreacted this compound.
-
Work-up: Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine to remove the base and its salt. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by an appropriate chromatographic method, such as silica gel flash chromatography or preparative reverse-phase HPLC, to obtain the desired conjugate.
Protocol 2: Coupling of this compound with a Thiol
This protocol details the reaction of this compound with a thiol-containing molecule to form a stable thioether linkage.
Materials:
-
This compound
-
Thiol-containing substrate
-
Anhydrous, polar aprotic solvent (e.g., DMF, THF)
-
Mild, non-nucleophilic base (e.g., DIPEA, potassium carbonate)
-
Reaction vessel
-
Inert atmosphere (e.g., Nitrogen or Argon)
-
Stirring apparatus
-
TLC or LC-MS for reaction monitoring
-
Purification system
Procedure:
-
Preparation: Under an inert atmosphere, dissolve the thiol-containing substrate in the chosen anhydrous solvent.
-
Deprotonation of Thiol: Add 1.1-1.5 equivalents of a mild base to the solution to deprotonate the thiol and form the more nucleophilic thiolate anion.
-
Addition of this compound: Dissolve 1.0-1.2 equivalents of this compound in a minimal amount of the same solvent and add it dropwise to the reaction mixture.
-
Reaction: Stir the mixture at room temperature. Thiolates are generally very reactive nucleophiles, and these reactions are often complete within 1 to 6 hours. Monitor the reaction by TLC or LC-MS.
-
Quenching: Once the reaction is complete, quench any remaining electrophile with a thiol-containing scavenger like β-mercaptoethanol or dithiothreitol (DTT).
-
Work-up: Perform an aqueous work-up similar to the amine coupling protocol to remove the base and salts.
-
Purification: Purify the product using a suitable chromatographic technique to isolate the pure thioether conjugate.
Data Presentation: Summary of Reaction Conditions
| Parameter | Coupling with Amines | Coupling with Thiols | Notes |
| Nucleophile | Primary or Secondary Amine | Thiol | |
| Equivalents of this compound | 1.0 - 1.5 | 1.0 - 1.2 | Excess can be used to drive the reaction to completion. |
| Solvent | DMF, ACN, THF, Dichloromethane (DCM) | DMF, THF, ACN | Anhydrous, polar aprotic solvents are preferred. |
| Base | DIPEA, TEA | DIPEA, K₂CO₃, NaH | A non-nucleophilic base is crucial to avoid side reactions. |
| Equivalents of Base | 2 - 3 | 1.1 - 1.5 | To neutralize the generated acid and/or deprotonate the nucleophile. |
| Temperature | 20 - 50°C | 20 - 25°C | Thiols are generally more reactive, requiring milder conditions. |
| Reaction Time | 4 - 24 hours | 1 - 6 hours | Monitor by TLC or LC-MS for completion. |
| Atmosphere | Inert (N₂ or Ar) | Inert (N₂ or Ar) | Important to prevent oxidation, especially for thiols. |
Mandatory Visualizations
Experimental Workflow for this compound Coupling
Caption: General workflow for the coupling of this compound with a nucleophile.
Logical Relationship in Nucleophilic Substitution
Application Notes and Protocols for the Removal of the Benzyl Protecting Group from PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzyl ether is a widely utilized protecting group for hydroxyl functionalities in the synthesis of polyethylene glycol (PEG) linkers and PEGylated molecules. Its popularity stems from its general stability under a range of reaction conditions. The effective and clean removal of the benzyl group is a critical step in the final stages of synthesis to yield the desired deprotected PEG linker. This document provides detailed application notes and protocols for the removal of the benzyl protecting group from PEG linkers, with a focus on catalytic transfer hydrogenation, alongside alternative methods such as oxidative debenzylation and acid-catalyzed cleavage.
Deprotection Methodologies
The selection of an appropriate debenzylation method is contingent upon the substrate's sensitivity to the reaction conditions, the presence of other functional groups, and the desired scale of the reaction. The most common and often preferred method is catalytic transfer hydrogenation due to its mild conditions and high efficiency.
Catalytic Transfer Hydrogenation (CTH)
Catalytic transfer hydrogenation is a robust and versatile method for the removal of benzyl ethers. This technique utilizes a palladium catalyst, typically palladium on carbon (Pd/C), and a hydrogen donor to reduce the benzyl ether to the free hydroxyl group and toluene. Common hydrogen donors include ammonium formate and formic acid. This method is favored as it does not require specialized high-pressure hydrogenation equipment.[1][2]
Key Advantages:
-
Mild reaction conditions.
-
High yields and clean conversion.
-
Avoids the need for gaseous hydrogen and high-pressure apparatus.[3]
-
Generally compatible with a variety of functional groups.
Reaction Scheme:
R-O-CH₂-Ph + H-Donor --(Pd/C)--> R-OH + CH₃-Ph + Byproducts
Oxidative Debenzylation
Oxidative methods offer an alternative for substrates that are sensitive to reductive conditions. A common reagent for this purpose is 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), which can selectively cleave benzyl ethers.[4] Visible-light-mediated oxidative debenzylation using DDQ has emerged as a mild and selective protocol.
Key Advantages:
-
Orthogonal to hydrogenation-sensitive functional groups (e.g., alkenes, alkynes, azides).
-
Can be performed under mild, non-acidic, and non-basic conditions.
Acid-Catalyzed Cleavage
Strong acids can effect the cleavage of benzyl ethers. However, this method is generally less favored for PEG linkers due to the potential for acid-catalyzed degradation of the PEG chain and incompatibility with other acid-labile functional groups. The reaction typically proceeds via an SN1 mechanism, involving the formation of a benzyl carbocation.
Key Advantages:
-
Useful for substrates that are intolerant to both reductive and oxidative conditions.
Disadvantages:
-
Harsh conditions can lead to side reactions and degradation of the PEG linker.
-
Limited functional group compatibility.
Data Presentation: Comparison of Debenzylation Methods
The following tables summarize quantitative data for different debenzylation methods. It is important to note that direct comparison can be challenging due to variations in substrates, PEG chain lengths, and specific reaction conditions reported in the literature. The data presented here are representative examples to guide the selection of an appropriate method.
Table 1: Catalytic Transfer Hydrogenation (CTH) of Benzyl-Protected Alcohols
| Hydrogen Donor | Catalyst (mol%) | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Ammonium Formate | 10% Pd/C (equal weight to substrate) | Methanol | Reflux | 10 min | 95 | |
| Formic Acid | 10% Pd/C | Methanol | Room Temp | 5-10 min | 92-98 | |
| Cyclohexene | 10% Pd/C | Ethanol | Reflux | 1-3 h | High |
Table 2: Oxidative Debenzylation of Benzyl Ethers with DDQ
| Substrate | DDQ (equiv.) | Co-catalyst | Solvent | Irradiation | Time | Yield (%) | Reference |
| 3-O-Benzyl-glucofuranose derivative | 1.5 | - | CH₂Cl₂/H₂O | 525 nm | 3 h | 95 | |
| 3-O-Benzyl-glucofuranose derivative | 0.25 | tert-Butyl nitrite | CH₂Cl₂/H₂O | 525 nm | 3 h | 85 | |
| Various Benzyl Ethers | 1.2 | - | CH₂Cl₂/PBS buffer | 525 nm | 3-5 h | 80-95 |
Experimental Protocols
Protocol 1: Debenzylation of a Benzyl-PEG Linker via Catalytic Transfer Hydrogenation with Ammonium Formate
This protocol describes a general procedure for the debenzylation of a benzyl-protected PEG linker using palladium on carbon and ammonium formate.
Materials:
-
Benzyl-protected PEG linker
-
10% Palladium on Carbon (Pd/C)
-
Anhydrous Ammonium Formate (HCOONH₄)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Celite®
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert gas supply (e.g., Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a round-bottom flask containing a magnetic stir bar, add the benzyl-protected PEG linker (1.0 eq).
-
Solvent Addition: Add methanol or ethanol to dissolve the starting material (a typical concentration is 0.1-0.5 M).
-
Inert Atmosphere: Purge the flask with an inert gas for 5-10 minutes.
-
Catalyst Addition: Under a positive flow of inert gas, carefully add 10% Pd/C (typically 10-20% by weight of the substrate).
-
Hydrogen Donor Addition: Add anhydrous ammonium formate (4-5 equivalents) to the stirred suspension.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 10-30 minutes.
-
Work-up: Upon completion, cool the reaction mixture to room temperature.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with the reaction solvent.
-
Concentration: Combine the filtrates and remove the solvent under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified by an appropriate method, such as column chromatography or precipitation, if necessary.
Protocol 2: Debenzylation of a Benzyl-PEG Linker via Visible-Light-Mediated Oxidative Cleavage with DDQ
This protocol is adapted from a general procedure for the photocatalytic debenzylation of benzyl ethers.
Materials:
-
Benzyl-protected PEG linker
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
-
Dichloromethane (CH₂Cl₂)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Round-bottom flask or reaction vial
-
Magnetic stirrer and stir bar
-
Visible light source (e.g., green LED lamp, 525 nm)
-
Rubber septum
Procedure:
-
Reaction Setup: In a suitable reaction vessel, dissolve the benzyl-protected PEG linker (1.0 eq) in dichloromethane.
-
Reagent Addition: Under an ambient atmosphere, add DDQ (1.2-1.5 equivalents) and a small amount of PBS buffer (e.g., 0.1% v/v).
-
Irradiation: Seal the vessel and irradiate the stirred reaction mixture with a visible light source (e.g., 525 nm green LED) at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Reaction times can range from minutes to several hours depending on the substrate and setup.
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Diagrams
References
Application Notes and Protocols for Monitoring the Progress of a Benzyl-PEG8-Br Reaction
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl-PEG8-Br is a valuable reagent in bioconjugation and drug delivery, serving as a hydrophilic spacer with a reactive benzyl bromide group for the alkylation of nucleophiles such as amines, thiols, and phenols. Monitoring the progress of reactions involving this compound is crucial for optimizing reaction conditions, determining reaction completion, and ensuring the purity of the final product. These application notes provide detailed protocols for monitoring such reactions using Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
A model reaction, the conjugation of this compound with a generic amine (R-NH2), will be used as an example throughout this document.
Model Reaction:
Analytical Monitoring Techniques
A multi-faceted approach utilizing various analytical techniques provides a comprehensive understanding of the reaction progress.
Thin Layer Chromatography (TLC)
TLC is a rapid and cost-effective method for qualitatively monitoring the progress of a reaction by observing the disappearance of starting materials and the appearance of the product.
Experimental Protocol for TLC:
-
Stationary Phase: Silica gel 60 F254 plates.
-
Mobile Phase (Eluent): A mixture of dichloromethane (DCM) and methanol (MeOH) is often effective for PEGylated compounds. A good starting point is a 95:5 (v/v) DCM:MeOH mixture. The polarity can be adjusted based on the polarity of the substrate (R-NH2). For more polar compounds, the proportion of methanol can be increased.
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in a suitable solvent (e.g., DCM or the reaction solvent).
-
Spotting: Using a capillary tube, spot the diluted reaction mixture, a standard of the this compound starting material, and a co-spot (a spot of the starting material on top of the reaction mixture spot) on the TLC plate.
-
Development: Place the TLC plate in a developing chamber containing the mobile phase.
-
Visualization:
-
UV Light: Visualize the plate under short-wave UV light (254 nm). The benzyl group in the starting material and product should be UV active.
-
Staining:
-
Potassium Permanganate (KMnO4) Stain: This stain is useful for visualizing compounds that can be oxidized.
-
Dragendorff's Reagent: This is particularly effective for visualizing PEG-containing compounds, which will appear as orange or brown spots.[1]
-
Ninhydrin Stain: If the nucleophile is a primary or secondary amine, ninhydrin stain can be used to visualize the unreacted amine starting material.
-
-
Data Presentation: TLC
| Compound | Typical Rf Value (95:5 DCM:MeOH) | Visualization Method |
| This compound | ~0.6 | UV, KMnO4, Dragendorff's |
| R-NH2 (example) | Varies (typically more polar) | Ninhydrin (if applicable) |
| Benzyl-PEG8-NH-R | ~0.4 (more polar than starting bromide) | UV, KMnO4, Dragendorff's |
High-Performance Liquid Chromatography (HPLC)
HPLC is a quantitative technique that allows for the separation and quantification of starting materials, products, and byproducts.
Experimental Protocol for HPLC:
-
Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is generally suitable.
-
Mobile Phase:
-
A: Water with 0.1% trifluoroacetic acid (TFA) or formic acid.
-
B: Acetonitrile (ACN) with 0.1% trifluoroacetic acid (TFA) or formic acid.
-
-
Gradient: A linear gradient from 10% to 90% B over 20 minutes is a good starting point. This can be optimized based on the separation.
-
Flow Rate: 1.0 mL/min.
-
Detection:
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in the initial mobile phase composition.
Data Presentation: HPLC
| Compound | Typical Retention Time (min) | Detection Method |
| This compound | ~15.2 | UV (254 nm), CAD |
| R-NH2 (example) | Varies | UV (if chromophore present) |
| Benzyl-PEG8-NH-R | ~12.5 (more polar than starting bromide) | UV (254 nm), CAD |
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry to confirm the identity of the reaction components.
Experimental Protocol for LC-MS:
The LC conditions are typically the same as for HPLC analysis. The eluent from the LC is directed into the mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) is commonly used for PEGylated molecules.
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer can be used.
-
Data Acquisition: Acquire data in positive ion mode. The PEG chain can form adducts with sodium ([M+Na]+) or ammonium ([M+NH4]+) ions.[4]
Data Presentation: LC-MS
| Compound | Expected [M+H]+ (m/z) | Expected [M+Na]+ (m/z) |
| This compound | 535.1 (for Br79), 537.1 (for Br81) | 557.1 (for Br79), 559.1 (for Br81) |
| Benzyl-PEG8-NH-R | Varies based on R group | Varies based on R group |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for monitoring the reaction by observing the disappearance of signals corresponding to the starting material and the appearance of new signals for the product.[5]
Experimental Protocol for ¹H NMR:
-
Solvent: A deuterated solvent in which all reaction components are soluble (e.g., CDCl₃, D₂O, or DMSO-d₆).
-
Procedure:
-
Acquire a ¹H NMR spectrum of the this compound starting material.
-
At various time points during the reaction, withdraw an aliquot, remove the solvent under reduced pressure, and dissolve the residue in the deuterated solvent.
-
Acquire a ¹H NMR spectrum of the reaction mixture.
-
-
Key Signals to Monitor:
-
Disappearance of the benzylic protons of this compound: The singlet at approximately 4.5 ppm (-CH₂-Br).
-
Appearance of new benzylic protons of the product: A new singlet, typically shifted upfield to around 3.8-4.2 ppm for an amine conjugate (-CH₂-NHR).
-
PEG backbone protons: The large multiplet between 3.5 and 3.7 ppm will remain, but adjacent proton signals will shift.
-
Data Presentation: ¹H NMR
| Compound | Key ¹H NMR Signal (CDCl₃) | Chemical Shift (ppm) | Multiplicity |
| This compound | Ar-CH₂-Br | ~4.5 | Singlet |
| This compound | PEG backbone (-O-CH₂-CH₂-O-) | 3.5 - 3.7 | Multiplet |
| Benzyl-PEG8-NH-R | Ar-CH₂-NHR | ~3.8 - 4.2 | Singlet |
| Benzyl-PEG8-NH-R | PEG backbone (-O-CH₂-CH₂-O-) | 3.5 - 3.7 | Multiplet |
Visualizations
Caption: Experimental workflow for monitoring a this compound reaction.
Caption: Complementary nature of analytical techniques for reaction monitoring.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. lcms.cz [lcms.cz]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. A Novel HPLC-Based Method with LC-Electrospray MS for Analysis of Polyethylene Glycol in Various Foods | Springer Nature Experiments [experiments.springernature.com]
- 5. Quantitative Detection of PEGylated Biomacromolecules in Biological Fluids by NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Benzyl-PEG8-Br in Cell-Based Protein Degradation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable." Proteolysis-targeting chimeras (PROTACs) are at the forefront of this revolution. These heterobifunctional molecules are engineered to simultaneously bind a target protein of interest (POI) and an E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent degradation of the POI by the proteasome.[1][2][3][4][5] The linker connecting the two ligands is a critical component of a PROTAC, profoundly influencing its efficacy, selectivity, and pharmacokinetic properties.
Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design due to their hydrophilicity, which can enhance solubility and cell permeability. Benzyl-PEG8-Br is a PEG-based linker featuring a terminal benzyl group for attachment to a targeting ligand and a bromo group for coupling to an E3 ligase ligand, with an 8-unit PEG chain providing spatial separation. This application note provides detailed protocols for the synthesis of a model PROTAC utilizing this compound and its subsequent application in cell-based protein degradation assays.
PROTAC-Mediated Protein Degradation
PROTACs function by hijacking the cell's natural ubiquitin-proteasome system. The PROTAC molecule facilitates the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity induces the E3 ligase to transfer ubiquitin molecules to the target protein, marking it for degradation by the 26S proteasome.
Caption: General mechanism of PROTAC-mediated protein degradation.
Synthesis of a Model PROTAC using this compound
This protocol describes a representative two-step synthesis of a PROTAC using this compound. This example assumes the use of a hypothetical POI ligand with a primary amine and a hypothetical E3 ligase ligand (e.g., a derivative of pomalidomide) with a hydroxyl group.
Step 1: Coupling of this compound with the POI Ligand
This step involves a nucleophilic substitution reaction where the amine group of the POI ligand displaces the bromine atom of this compound.
Caption: Workflow for coupling this compound with the POI ligand.
Protocol:
-
Dissolve the amine-containing POI ligand (1.0 eq) and this compound (1.1 eq) in anhydrous dimethylformamide (DMF, 0.1 M).
-
Add a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA, 3.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature overnight under a nitrogen atmosphere.
-
Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3x).
-
Wash the combined organic layers with brine (2x), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the POI ligand-linker conjugate.
Step 2: Coupling of the POI Ligand-Linker Conjugate with the E3 Ligase Ligand
This step involves a Mitsunobu reaction to couple the terminal benzyl alcohol of the intermediate with a hydroxyl group on the E3 ligase ligand.
Caption: Workflow for the final PROTAC synthesis step.
Protocol:
-
Dissolve the POI ligand-linker conjugate (1.0 eq), the hydroxyl-containing E3 ligase ligand (1.2 eq), and triphenylphosphine (PPh3, 1.5 eq) in anhydrous tetrahydrofuran (THF, 0.1 M).
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add diethyl azodicarboxylate (DEAD, 1.5 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir overnight under a nitrogen atmosphere.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by preparative High-Performance Liquid Chromatography (HPLC) to yield the final PROTAC molecule.
Cell-Based Protein Degradation Assays
The efficacy of the synthesized PROTAC is evaluated by measuring the extent of target protein degradation in a cellular context.
Western Blotting for Qualitative and Semi-Quantitative Analysis
Western blotting is a widely used technique to visualize and semi-quantify the reduction in target protein levels following PROTAC treatment.
Caption: Experimental workflow for Western Blot analysis of protein degradation.
Protocol:
-
Cell Culture and Treatment:
-
Seed the appropriate cell line in 6-well plates and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) or vehicle control (e.g., DMSO) for a defined period (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the POI overnight at 4°C.
-
Wash the membrane with TBST and incubate with a primary antibody for a loading control (e.g., GAPDH, β-actin).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the POI band intensity to the corresponding loading control band intensity.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 (concentration at which 50% degradation is achieved) and Dmax (maximum degradation).
-
HiBiT Lytic Assay for Quantitative High-Throughput Analysis
For more quantitative and higher-throughput analysis, the Promega HiBiT lytic detection system can be employed. This assay requires the target protein to be endogenously tagged with the 11-amino-acid HiBiT peptide using CRISPR-Cas9. The HiBiT-tagged protein level is quantified by adding a lytic reagent containing LgBiT protein and furimazine substrate, which generates a luminescent signal upon reconstitution of the NanoLuc® luciferase.
Protocol:
-
Cell Seeding and Treatment:
-
Seed HiBiT-tagged cells in a 96-well white-bottom plate.
-
Treat the cells with a serial dilution of the PROTAC or vehicle control and incubate for the desired time.
-
-
Lysis and Signal Detection:
-
Prepare the Nano-Glo® HiBiT Lytic Reagent according to the manufacturer's protocol.
-
Add the reagent to each well and mix briefly on an orbital shaker.
-
Incubate at room temperature for 10 minutes to ensure complete cell lysis and signal stabilization.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the luminescence signal to a vehicle control.
-
Plot the normalized signal against the PROTAC concentration and fit the data to a dose-response curve to determine DC50 and Dmax values.
-
Data Presentation
The quantitative data obtained from the cell-based assays should be summarized in clear and structured tables for easy comparison.
Table 1: Hypothetical Degradation Data for PROTAC-XYZ
| PROTAC Concentration | % Degradation (Western Blot) | % Degradation (HiBiT Assay) |
| 0.1 nM | 5.2 ± 1.1 | 6.8 ± 1.5 |
| 1 nM | 25.8 ± 3.5 | 28.4 ± 2.9 |
| 10 nM | 52.1 ± 4.2 | 55.7 ± 3.8 |
| 100 nM | 85.6 ± 2.9 | 88.2 ± 2.1 |
| 1 µM | 94.3 ± 1.8 | 95.1 ± 1.5 |
| 10 µM | 93.8 ± 2.0 | 94.5 ± 1.9 |
Table 2: Summary of Degradation Parameters for PROTAC-XYZ
| Parameter | Western Blot | HiBiT Assay |
| DC50 | 9.8 nM | 8.5 nM |
| Dmax | 94.5% | 95.3% |
Conclusion
This compound is a versatile linker for the synthesis of PROTACs. The protocols outlined in this application note provide a framework for the synthesis of a model PROTAC and its evaluation in cell-based protein degradation assays. Both Western blotting and lytic bioluminescent assays are powerful tools to characterize the potency and efficacy of newly synthesized PROTACs. The choice of assay will depend on the specific experimental needs, with Western blotting providing a robust, semi-quantitative method and HiBiT-based assays offering a more quantitative and high-throughput alternative. The successful application of these methods will enable researchers to effectively screen and optimize PROTACs for the targeted degradation of proteins of interest.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. reactionbiology.com [reactionbiology.com]
- 3. Protein Degradation and PROTACs [worldwide.promega.com]
- 4. Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src - PMC [pmc.ncbi.nlm.nih.gov]
- 5. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Heterobifunctional Molecules with Benzyl-PEG8-Br
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heterobifunctional molecules are a cornerstone of modern drug discovery, enabling the development of targeted therapeutics such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). These molecules are composed of two distinct functional moieties connected by a linker. The linker is a critical component that influences the molecule's solubility, cell permeability, and spatial orientation of the functional ends. Polyethylene glycol (PEG) linkers are frequently employed to impart favorable physicochemical properties.[1][2]
This document provides detailed protocols and application notes for the synthesis of heterobifunctional molecules utilizing Benzyl-PEG8-Br, a versatile linker featuring a benzyl-protected alcohol and a reactive bromide. The benzyl group offers robust protection during synthesis and can be selectively removed under mild conditions, while the bromide serves as an excellent leaving group for nucleophilic substitution reactions with amines and thiols.[3][4]
Core Concepts and Advantages of this compound
The use of a benzyl protecting group for one of the terminal hydroxyls of the PEG linker provides significant advantages in multi-step syntheses:
-
Broad Chemical Stability: Benzyl ethers are resistant to a wide range of acidic and basic conditions, as well as many oxidizing and reducing agents, ensuring the linker's integrity throughout the synthetic sequence.
-
Orthogonal Deprotection: The benzyl group is efficiently and cleanly removed by catalytic hydrogenation (e.g., H₂ gas with a palladium catalyst). This deprotection method is mild and highly specific, leaving other sensitive functional groups within the heterobifunctional molecule intact.
Experimental Protocols
Protocol 1: Synthesis of a Benzyl-PEG8-Amine Intermediate
This protocol describes the reaction of this compound with an excess of a primary or secondary amine to generate an amine-terminated PEG linker. This intermediate can then be coupled to a carboxylic acid-containing molecule.
Materials:
-
This compound
-
Amine-containing molecule (R-NH₂)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine-containing molecule (2.0 eq) in anhydrous DMF.
-
Add DIPEA (3.0 eq) to the solution and stir for 10 minutes at room temperature.
-
Add a solution of this compound (1.0 eq) in anhydrous DMF dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with diethyl ether and wash with saturated aqueous NaHCO₃ solution (3x) and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the Benzyl-PEG8-amine derivative.
Protocol 2: Synthesis of a Benzyl-PEG8-Thioether Intermediate
This protocol details the reaction of this compound with a thiol-containing molecule to form a stable thioether linkage.
Materials:
-
This compound
-
Thiol-containing molecule (R-SH)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous Acetonitrile (ACN)
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the thiol-containing molecule (1.2 eq) in anhydrous ACN, add K₂CO₃ (2.5 eq).
-
Stir the suspension vigorously at room temperature for 30 minutes.
-
Add a solution of this compound (1.0 eq) in anhydrous ACN to the reaction mixture.
-
Heat the reaction to 50°C and stir for 4-8 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with deionized water (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product using silica gel column chromatography to obtain the Benzyl-PEG8-thioether derivative.
Protocol 3: Deprotection of the Benzyl Group
This protocol describes the removal of the benzyl protecting group to liberate a terminal hydroxyl group, which can be used for further functionalization.
Materials:
-
Benzyl-PEG8-functionalized molecule
-
10% Palladium on carbon (Pd/C)
-
Methanol (MeOH) or Ethyl Acetate (EtOAc)
-
Hydrogen gas (H₂)
-
Celite®
Procedure:
-
Dissolve the benzyl-protected PEG derivative in a suitable solvent (e.g., MeOH or EtOAc) in a round-bottom flask equipped with a magnetic stir bar.
-
Carefully add 10% Pd/C (5-10 mol% relative to the substrate) to the solution.
-
Purge the flask with an inert gas, then evacuate and introduce hydrogen gas (a balloon filled with H₂ is often sufficient for small-scale reactions).
-
Stir the reaction vigorously at room temperature. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, purge the flask with an inert gas to remove excess hydrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the deprotected product. Further purification by chromatography may be performed if necessary.
Quantitative Data Summary
The following table summarizes representative yields and purity for the synthesis and deprotection steps. Actual results may vary depending on the specific substrates used.
| Step | Product | Typical Yield (%) | Purity (by HPLC) (%) |
| Protocol 1 | Benzyl-PEG8-amine derivative | 75 - 90 | >95 |
| Protocol 2 | Benzyl-PEG8-thioether derivative | 80 - 95 | >95 |
| Protocol 3 | Hydroxyl-PEG8-derivative | 90 - 99 | >98 |
Visualizations
Caption: General workflow for the synthesis of a heterobifunctional molecule.
Caption: Simplified signaling pathway for PROTAC-mediated protein degradation.
Caption: Logical relationship of the components of this compound.
References
Application Notes and Protocols for Surface Modification of Nanoparticles with Benzyl-PEG8-Br
For Researchers, Scientists, and Drug Development Professionals
Introduction
The surface modification of nanoparticles with polyethylene glycol (PEG), a process known as PEGylation, is a cornerstone strategy in nanomedicine. PEGylation confers a hydrophilic shield to the nanoparticle surface, which can significantly enhance its in vivo performance. This "stealth" layer reduces non-specific protein adsorption (opsonization), minimizes clearance by the reticuloendothelial system (RES), and consequently prolongs systemic circulation time. These attributes are critical for improving the pharmacokinetic profile and therapeutic efficacy of nanoparticle-based diagnostics and therapeutics, enabling more effective targeted drug delivery.[1]
Benzyl-PEG8-Br is a heterobifunctional PEG linker that offers a distinct approach to nanoparticle surface modification. The benzyl bromide group provides a reactive handle for covalent attachment to specific functional groups on the nanoparticle surface, while the terminal methoxy group on the PEG chain imparts the desired hydrophilicity. The octaglycol (PEG8) spacer is of sufficient length to provide an effective steric barrier against protein adsorption without adding excessive hydrodynamic size, which can be advantageous for achieving efficient tumor penetration. This document provides detailed protocols for the surface modification of nanoparticles using this compound, along with methods for their characterization.
Principle of Surface Modification
The covalent attachment of this compound to a nanoparticle surface is typically achieved through the reaction of the benzyl bromide group with nucleophilic functional groups present on the nanoparticle. Common nucleophiles used for this conjugation strategy include primary and secondary amines (-NH2, -NHR), thiols (-SH), and carboxylates (-COO⁻). The reaction proceeds via a nucleophilic substitution mechanism (SN2), where the nucleophile on the nanoparticle surface attacks the benzylic carbon, displacing the bromide ion and forming a stable covalent bond.
The choice of reaction conditions, such as solvent, temperature, and pH, is crucial for optimizing the conjugation efficiency and minimizing side reactions. For instance, reactions with amine and thiol groups are often carried out under basic conditions to enhance the nucleophilicity of these groups.
Experimental Protocols
Materials and Reagents
-
Nanoparticles with appropriate surface functional groups (e.g., amine-functionalized silica nanoparticles, thiol-functionalized gold nanoparticles, or carboxylated polymeric nanoparticles).
-
This compound
-
Anhydrous, aprotic solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4-8.5 or Borate buffer, pH 8.0-9.0
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Purification supplies: Centrifugal filter units (with appropriate molecular weight cutoff, MWCO), dialysis tubing, or size-exclusion chromatography (SEC) column.
-
Deionized (DI) water
Protocol for Surface Modification of Amine-Functionalized Nanoparticles
This protocol describes the covalent attachment of this compound to nanoparticles possessing primary or secondary amine groups on their surface.
Procedure:
-
Nanoparticle Preparation:
-
Disperse the amine-functionalized nanoparticles (Amine-NPs) in the chosen Reaction Buffer to a final concentration of 1-5 mg/mL.
-
Sonicate the suspension briefly (e.g., in a bath sonicator for 2-5 minutes) to ensure a homogenous dispersion.
-
-
PEGylation Reaction:
-
Prepare a stock solution of this compound in anhydrous DMF or DMSO at a concentration of 10-50 mg/mL.
-
Add the this compound stock solution to the nanoparticle suspension. A 10-50 fold molar excess of this compound relative to the estimated surface amine groups is recommended as a starting point for optimization.
-
Incubate the reaction mixture at room temperature for 4-24 hours with gentle mixing (e.g., on a rotator or orbital shaker). The reaction can be gently heated (e.g., to 37-50 °C) to increase the reaction rate, but this should be optimized to avoid nanoparticle aggregation.
-
-
Quenching and Purification:
-
To quench any unreacted this compound, add the Quenching Solution to a final concentration of 10-50 mM and incubate for 1 hour at room temperature.
-
Purify the resulting PEGylated nanoparticles (PEG-NPs) to remove excess linker and reaction byproducts using one of the following methods:
-
Centrifugal Filtration: Use a centrifugal filter unit with an MWCO that retains the nanoparticles. Wash the nanoparticles repeatedly with the Reaction Buffer or DI water.
-
Dialysis: Transfer the reaction mixture to a dialysis bag with an appropriate MWCO and dialyze against a large volume of buffer for 24-48 hours with several buffer changes.
-
Size-Exclusion Chromatography (SEC): Pass the reaction mixture through an SEC column to separate the larger PEG-NPs from smaller, unreacted molecules.
-
-
-
Storage:
-
Store the purified PEG-NPs suspended in an appropriate buffer (e.g., PBS) at 4°C.
-
Characterization of this compound Modified Nanoparticles
Thorough characterization is essential to confirm successful surface modification and to evaluate the properties of the resulting nanoparticles.
3.1. Confirmation of PEGylation
-
Fourier-Transform Infrared Spectroscopy (FTIR): Compare the FTIR spectra of unmodified and PEGylated nanoparticles. The appearance of characteristic PEG peaks (e.g., C-O-C ether stretch around 1100 cm⁻¹) in the spectrum of the modified nanoparticles indicates successful PEGylation.
-
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: To obtain a spectrum, the PEG can be cleaved from the nanoparticle surface or the nanoparticles can be dissolved (if the core material is amenable). The characteristic ethylene oxide proton peak of PEG at ~3.65 ppm can be used for quantification.[2]
-
Thermogravimetric Analysis (TGA): TGA measures the weight loss of the sample as a function of temperature. The weight loss corresponding to the degradation of the PEG layer (typically in the range of 300-450 °C) can be used to quantify the amount of PEG grafted onto the nanoparticle surface.[2]
3.2. Physicochemical Properties
-
Dynamic Light Scattering (DLS): Measure the hydrodynamic diameter and polydispersity index (PDI) of the nanoparticles before and after PEGylation. An increase in hydrodynamic diameter is expected upon successful surface modification. A low PDI (<0.2) indicates a monodisperse sample.[2]
-
Zeta Potential: Measure the surface charge of the nanoparticles. PEGylation typically leads to a reduction in the magnitude of the zeta potential, bringing it closer to neutral, which is indicative of the shielding effect of the PEG layer.
-
Transmission Electron Microscopy (TEM): TEM provides information on the size, morphology, and aggregation state of the nanoparticle core. The PEG layer is generally not visible under TEM due to its low electron density.[2]
Data Presentation
The following tables present representative data that can be expected from the characterization of nanoparticles before and after surface modification with this compound.
Table 1: Physicochemical Characterization of Nanoparticles
| Nanoparticle Sample | Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| Unmodified Amine-NPs | 105 ± 3 | 0.15 ± 0.02 | +25 ± 2 |
| This compound-NPs | 125 ± 4 | 0.18 ± 0.03 | +5 ± 1 |
Table 2: Quantification of Surface PEGylation
| Characterization Method | Result |
| TGA | 15% weight loss attributed to PEG degradation |
| ¹H NMR | PEG surface density of ~1.2 chains/nm² |
Table 3: In Vitro Drug Loading and Release
| Nanoparticle Formulation | Drug Loading Capacity (%) | Encapsulation Efficiency (%) | Drug Release at 24h (pH 5.5) |
| Unmodified Amine-NPs | 8.2 ± 0.5 | 75 ± 4 | 65 ± 5% |
| This compound-NPs | 7.8 ± 0.6 | 72 ± 5 | 58 ± 6% |
Visualizations
Experimental Workflow
Caption: Workflow for surface modification with this compound.
Hypothetical Signaling Pathway Investigation
The developed this compound modified nanoparticles can be further functionalized with targeting ligands (e.g., antibodies, peptides) to investigate specific cellular signaling pathways. For example, if targeting the Epidermal Growth Factor Receptor (EGFR), the following pathway could be studied.
Caption: EGFR signaling pathway targeted by modified nanoparticles.
References
Application Notes and Protocols for Scale-up Synthesis of PROTACs using Benzyl-PEG8-Br
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality that leverages the cell's natural protein degradation machinery to eliminate disease-causing proteins.[1][2] These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[3][4] The linker is a critical component, influencing the PROTAC's solubility, cell permeability, and the stability of the ternary complex formed between the POI and the E3 ligase.[5]
Polyethylene glycol (PEG) linkers are frequently incorporated into PROTAC design to enhance hydrophilicity and improve pharmacokinetic properties. Benzyl-PEG8-Br is a versatile bifunctional linker that can be readily incorporated into PROTAC synthesis. This document provides detailed application notes and protocols for the scale-up synthesis of a model PROTAC utilizing this compound, addressing key challenges in large-scale production such as reaction efficiency, purification, and process control.
Signaling Pathway and Mechanism of Action
The following diagram illustrates the general mechanism of action for a PROTAC, leading to the degradation of a target protein.
Caption: General mechanism of PROTAC-mediated protein degradation.
Experimental Protocols: Scale-up Synthesis
The following protocols describe a representative multi-step synthesis for a model PROTAC on a scale suitable for preclinical studies. The synthesis involves the sequential coupling of a warhead (POI ligand), the this compound linker, and an E3 ligase ligand.
Overall Synthetic Workflow
The diagram below outlines the key stages in the scale-up synthesis of the target PROTAC.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 3. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 4. contractpharma.com [contractpharma.com]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
In vitro and in vivo applications of Benzyl-PEG8-Br based PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction to Benzyl-PEG8-Br in PROTAC Technology
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the cell's natural ubiquitin-proteasome system to selectively degrade target proteins implicated in disease. These heterobifunctional molecules are comprised of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties. The choice of linker is critical in PROTAC design, as its length, flexibility, and chemical properties significantly influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for efficient protein degradation.
This compound is a versatile, high-purity linker used in the synthesis of PROTACs. It features an 8-unit polyethylene glycol (PEG) chain, which imparts favorable physicochemical properties such as increased solubility and improved pharmacokinetic profiles. The terminal benzyl group can serve as a stable attachment point or protecting group, while the bromide offers a reactive site for conjugation to either the POI ligand or the E3 ligase ligand, facilitating a modular approach to PROTAC synthesis. This document provides detailed application notes and experimental protocols for the development and evaluation of PROTACs incorporating the this compound linker.
In Vitro Applications and Protocols
Synthesis of a this compound Based PROTAC
The synthesis of a PROTAC using this compound typically involves a multi-step process where the linker is sequentially conjugated to the E3 ligase ligand and the POI ligand. The following is a generalized protocol.
Protocol: PROTAC Synthesis
-
Reaction of this compound with E3 Ligase Ligand:
-
Dissolve the E3 ligase ligand (containing a suitable nucleophile, e.g., an amine or phenol) and this compound in an appropriate anhydrous solvent (e.g., DMF or DMSO).
-
Add a non-nucleophilic base (e.g., diisopropylethylamine, DIPEA) to facilitate the reaction.
-
Stir the reaction mixture at room temperature or elevated temperature under an inert atmosphere (e.g., nitrogen or argon) until completion, monitored by LC-MS.
-
Purify the resulting E3 ligase ligand-linker conjugate using column chromatography.
-
-
Deprotection/Activation of the Conjugate (if necessary):
-
If the benzyl group is used as a protecting group, it can be removed via hydrogenolysis (e.g., using H2, Pd/C) to reveal a functional group for the next coupling step. Alternatively, the terminal end of the PEG chain may require activation.
-
-
Coupling with POI Ligand:
-
Dissolve the purified E3 ligase ligand-linker conjugate and the POI ligand in an anhydrous solvent.
-
Add appropriate coupling reagents (e.g., HATU, HOBt) and a base (e.g., DIPEA).
-
Stir the reaction mixture at room temperature under an inert atmosphere until completion, monitored by LC-MS.
-
Purify the final PROTAC product using preparative HPLC.
-
In Vitro Protein Degradation Assay
The primary in vitro assay to evaluate the efficacy of a PROTAC is to measure the degradation of the target protein in a relevant cell line.
Protocol: Western Blot for Protein Degradation
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density in 6-well or 12-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the this compound based PROTAC (e.g., 0.1 nM to 10 µM) or vehicle control (DMSO) for a specified time (e.g., 4, 8, 16, 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the target protein levels to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values by fitting the data to a dose-response curve.
-
Cytotoxicity Assay
It is crucial to assess the cytotoxic effects of the PROTAC to distinguish between targeted degradation-induced cell death and non-specific toxicity.
Protocol: Cell Viability Assay (e.g., CellTiter-Glo®)
-
Cell Seeding: Seed cells in a 96-well opaque-walled plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the PROTAC or a positive control cytotoxic agent.
-
Incubation: Incubate the plate for a relevant period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
-
Assay: Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
In Vivo Applications and Protocols
Pharmacokinetic (PK) Studies
Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a this compound based PROTAC is essential for its development as a therapeutic agent.
Protocol: Mouse Pharmacokinetic Study
-
Animal Model: Use a suitable mouse strain (e.g., BALB/c or CD-1).
-
PROTAC Formulation and Administration:
-
Formulate the PROTAC in an appropriate vehicle (e.g., 10% DMSO, 40% PEG300, 50% saline).
-
Administer the PROTAC to mice via the desired route (e.g., intravenous, intraperitoneal, or oral).
-
-
Sample Collection:
-
Collect blood samples at various time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).
-
Process the blood to obtain plasma and store at -80°C.
-
-
Sample Analysis:
-
Extract the PROTAC from the plasma samples.
-
Quantify the concentration of the PROTAC using LC-MS/MS.
-
-
Data Analysis:
-
Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life (t1/2).
-
In Vivo Efficacy Studies (Xenograft Model)
To evaluate the anti-tumor activity of a this compound based PROTAC, a xenograft mouse model is commonly used.
Protocol: Tumor Xenograft Efficacy Study
-
Cell Implantation:
-
Implant a human cancer cell line expressing the target protein subcutaneously into the flank of immunocompromised mice (e.g., nude or NOD/SCID).
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth until they reach a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
-
PROTAC Administration:
-
Administer the PROTAC or vehicle control to the respective groups according to a predetermined dosing schedule (e.g., daily, every other day).
-
-
Efficacy Assessment:
-
Measure tumor volume and body weight 2-3 times per week.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Analyze the tumors for target protein degradation (Western Blot) and other pharmacodynamic markers.
-
-
Data Analysis:
-
Calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group.
-
Data Presentation
Table 1: In Vitro Activity of an Illustrative this compound Based PROTAC (PROTAC-X)
| Parameter | Cell Line A | Cell Line B |
| Target Degradation (DC50) | 15 nM | 25 nM |
| Maximum Degradation (Dmax) | >95% | >90% |
| Cytotoxicity (IC50) | 500 nM | >1 µM |
Table 2: In Vivo Pharmacokinetic Profile of PROTAC-X in Mice (10 mg/kg, IV)
| Parameter | Value |
| Cmax (ng/mL) | 1200 |
| Tmax (h) | 0.25 |
| AUC (ng·h/mL) | 3500 |
| Half-life (t1/2, h) | 3.5 |
Table 3: In Vivo Efficacy of PROTAC-X in a Xenograft Model
| Treatment Group | Dosing Schedule | Tumor Growth Inhibition (TGI) |
| Vehicle Control | Daily | 0% |
| PROTAC-X (25 mg/kg) | Daily | 75% |
Visualizations
Caption: Mechanism of action for a this compound based PROTAC.
Caption: Experimental workflow for PROTAC development.
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in Benzyl-PEG8-Br Conjugation Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in Benzyl-PEG8-Br conjugation reactions. The information is presented in a question-and-answer format to address specific experimental issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My this compound conjugation reaction has a low yield. What are the common causes?
Low yields in this compound conjugations can arise from several factors, including suboptimal reaction conditions, reagent degradation, the presence of competing side reactions, or issues with the substrate molecule itself. A systematic troubleshooting approach, starting with the most probable causes, is recommended.
Q2: How can I ensure the quality and stability of my this compound reagent?
The stability of this compound is critical for a successful conjugation reaction. Benzyl bromide and its derivatives can be sensitive to moisture and light.
-
Storage: Store this compound at -20°C in a tightly sealed container with a desiccant to protect it from moisture.[1] It should also be protected from light.[2]
-
Handling: Before use, allow the reagent vial to equilibrate to room temperature before opening to prevent moisture condensation.[1] Use the reagent in a well-ventilated area and avoid contact with skin.[3][4]
-
Reagent Preparation: Prepare solutions of this compound immediately before use. Avoid preparing stock solutions for long-term storage as the benzyl bromide moiety is susceptible to hydrolysis.
Q3: What are the optimal reaction conditions for conjugating this compound to my molecule?
The optimal conditions for your specific substrate may vary, but the following parameters are crucial for maximizing yield:
-
pH: The reaction with amine nucleophiles is typically carried out at a pH of 7.0-9.0. For thiol (cysteine) nucleophiles, a pH range of 6.5-7.5 is often used to ensure the thiol is deprotonated and reactive while minimizing side reactions with amines.
-
Molar Ratio: The molar ratio of this compound to your substrate is a critical parameter. A molar excess of the PEG reagent is generally used to drive the reaction to completion. However, an excessive amount can lead to multi-PEGylation and complicate purification. It is recommended to perform small-scale optimization experiments with varying molar ratios.
-
Temperature and Time: The reaction is typically performed at room temperature for 2 to 24 hours. Monitoring the reaction progress is essential to determine the optimal reaction time.
-
Buffers: Use non-nucleophilic buffers such as phosphate-buffered saline (PBS) or borate buffer. Avoid buffers containing primary amines like Tris, as they will compete with your substrate for the PEG reagent.
Q4: What are the potential side reactions that could be reducing my yield?
Several side reactions can compete with your desired conjugation, leading to a lower yield of the final product:
-
Hydrolysis: this compound can react with water in the reaction mixture, leading to the formation of Benzyl-PEG8-OH and hydrobromic acid. Ensure all solvents and reagents are as anhydrous as possible.
-
Over-alkylation (for amine substrates): Primary amines, once conjugated, can react again with another molecule of this compound, leading to a di-substituted product. This is more likely with a large excess of the PEG reagent.
-
Reaction with other nucleophiles: If your substrate or buffer contains other nucleophilic groups, they may also react with the this compound.
Q5: How can I monitor the progress of my conjugation reaction?
Monitoring the reaction is crucial to determine the optimal reaction time and to identify potential issues. High-Performance Liquid Chromatography (HPLC) is a powerful tool for this purpose.
-
Size-Exclusion Chromatography (SEC-HPLC): This technique separates molecules based on their size. You can distinguish the larger PEGylated product from the smaller, unreacted substrate.
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Reverse-Phase HPLC (RP-HPLC): This method separates molecules based on their hydrophobicity. The addition of the PEG chain will alter the hydrophobicity of your molecule, allowing for separation of the product from the starting material.
Q6: How can I purify my this compound conjugate?
After the reaction, it is essential to purify the conjugate from unreacted starting materials, excess PEG reagent, and any side products.
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Size-Exclusion Chromatography (SEC): This is an effective method to remove unreacted, smaller molecules like the substrate and excess this compound from the larger PEGylated product.
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Ion-Exchange Chromatography (IEX): This technique separates molecules based on their charge. PEGylation can alter the overall charge of a protein or peptide, allowing for the separation of mono-PEGylated, multi-PEGylated, and un-PEGylated species.
Data Presentation
Table 1: Troubleshooting Guide for Low Yield in this compound Conjugation
| Observation | Potential Cause | Suggested Solution |
| Low to no product formation | Degraded this compound reagent. | Use a fresh vial of the reagent, ensuring proper storage and handling. |
| Suboptimal reaction pH. | Optimize the pH of the reaction buffer (pH 7-9 for amines, 6.5-7.5 for thiols). | |
| Inactive substrate. | Confirm the purity and activity of your substrate molecule. | |
| Incomplete reaction with a mix of unreacted substrate and product | Insufficient molar excess of this compound. | Increase the molar ratio of this compound to the substrate. |
| Insufficient reaction time or temperature. | Increase the reaction time and monitor progress. Consider a slight increase in temperature if the substrate is stable. | |
| Presence of multiple, larger molecular weight products | Over-alkylation or multi-PEGylation. | Decrease the molar excess of this compound. Monitor the reaction closely and stop it at the optimal time. |
| Low recovery after purification | Product loss during purification steps. | Optimize the purification protocol. For chromatography, ensure proper column equilibration and elution conditions. |
Table 2: Representative Molar Ratios for Optimization
The optimal molar ratio of this compound to the substrate should be determined empirically. The following table provides a starting point for optimization experiments.
| Molar Ratio (this compound : Substrate) | Expected Outcome |
| 1:1 | Low conversion, significant unreacted substrate. |
| 3:1 | Moderate conversion, a mix of mono-PEGylated and unreacted substrate. |
| 5:1 | High conversion to mono-PEGylated product. |
| 10:1 | Potential for multi-PEGylation, especially with substrates containing multiple reactive sites. |
Experimental Protocols
General Protocol for this compound Conjugation to a Protein
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Protein Preparation: If your protein solution contains primary amines (e.g., Tris buffer), exchange it into a non-nucleophilic buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.4) using a desalting column or dialysis. Adjust the protein concentration to 1-5 mg/mL.
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This compound Preparation: Allow the vial of this compound to warm to room temperature before opening. Immediately before use, dissolve the required amount in an anhydrous solvent like DMSO or DMF.
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Conjugation Reaction: Add the desired molar excess of the dissolved this compound to the protein solution. Gently mix and incubate the reaction for 2-24 hours at room temperature or 4°C with gentle agitation.
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Quenching the Reaction (Optional): To stop the reaction, a small molecule with a primary amine (e.g., Tris or glycine) can be added to a final concentration of 50-100 mM to consume any unreacted this compound. Incubate for 30 minutes at room temperature.
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Purification: Purify the PEGylated protein using an appropriate chromatography method, such as SEC to remove unreacted PEG and quenching reagents, followed by IEX to separate different PEGylated species.
-
Analysis: Analyze the purified fractions using SDS-PAGE, SEC-HPLC, and/or mass spectrometry to confirm the degree of PEGylation and purity.
SEC-HPLC Protocol for Analysis of PEGylated Proteins
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Column: A suitable size-exclusion column (e.g., with a pore size appropriate for the size of your protein and its conjugate).
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Mobile Phase: 150 mM Sodium Phosphate Buffer, pH 7.0.
-
Flow Rate: 1.0 mL/min.
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Column Temperature: Ambient.
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Detector: UV at 214 nm or 280 nm.
-
Injection Volume: 20 µL.
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Sample Concentration: 1-2 mg/mL.
Mandatory Visualization
Caption: SN2 reaction mechanism of this compound with a primary amine.
Caption: SN2 reaction mechanism of this compound with a thiol.
Caption: Experimental workflow for this compound conjugation.
Caption: Troubleshooting decision tree for low yield in conjugation reactions.
References
Challenges in purifying PEGylated compounds and how to overcome them
Welcome to the technical support center for the purification of PEGylated compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of PEGylated proteins, peptides, and nanoparticles.
General FAQs
Q1: What are the most common impurities in a PEGylation reaction mixture?
A PEGylation reaction typically results in a complex mixture containing the desired mono-PEGylated conjugate, as well as several impurities.[1] These include:
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Unreacted Protein/Peptide: The starting material that did not undergo PEGylation.
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Excess Unreacted PEG: The PEG reagent that did not conjugate to the target molecule.
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Di-, Tri-, or Multi-PEGylated Species: The target molecule with more than one PEG chain attached.
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Positional Isomers: Molecules with a single PEG chain attached but at different sites on the protein or peptide.[1]
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Hydrolyzed PEG: Degradation products of the activated PEG reagent.
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Cross-linked Conjugates: In some cases, a single PEG molecule may link two biomolecules.
Q2: What are the primary methods for purifying PEGylated compounds?
The most common purification methods leverage differences in the physicochemical properties of the components in the reaction mixture. These include:
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Size-Exclusion Chromatography (SEC): Separates based on hydrodynamic radius.[1]
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Ion-Exchange Chromatography (IEX): Separates based on differences in surface charge.[1]
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Hydrophobic Interaction Chromatography (HIC): Separates based on hydrophobicity.[]
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Reversed-Phase Chromatography (RPC): Separates based on hydrophobicity, often with higher resolution for isomers.
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Tangential Flow Filtration (TFF): A membrane-based technique for separating molecules based on size.
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Crystallization: Can be used for obtaining highly pure PEGylated protein.
Purification Method Selection
Choosing the right purification strategy is critical for achieving high purity and yield. The following diagram illustrates a general decision-making workflow.
Caption: Decision workflow for selecting a purification method.
Size-Exclusion Chromatography (SEC)
SEC separates molecules based on their hydrodynamic volume. It is effective for removing unreacted PEG and aggregates from the PEGylated product.
SEC Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Poor separation of PEGylated protein from native protein | Insufficient difference in hydrodynamic radii. | Use a longer column or a resin with a smaller particle size for higher resolution. Ensure the PEG chain is large enough to provide a significant size difference (a rule of thumb is at least a two-fold difference in molecular weight). |
| Peak tailing or broad peaks | Non-specific interactions with the stationary phase. | Include 0.15 M NaCl in the mobile phase to minimize ionic interactions. For some PEGylated proteins, organic modifiers might be necessary. |
| Low recovery of PEGylated compound | Adsorption to the column matrix. | Use a column with a hydrophilic coating. Ensure proper column equilibration. |
| Column clogging | Particulate matter in the sample. | Centrifuge and filter the sample (0.22 µm filter) before loading onto the column. |
SEC FAQs
Q: Can SEC separate different degrees of PEGylation (mono-, di-, tri-PEGylated)? A: SEC can separate species with different numbers of PEG chains, but its resolution decreases as the number of PEG chains increases. It is generally effective for separating species up to three PEG chains.
Q: What is a typical mobile phase for SEC of PEGylated proteins? A: A common mobile phase is a phosphate or Tris buffer at a physiological pH (e.g., 50 mM sodium phosphate, 150 mM NaCl, pH 7.4). The salt is crucial to prevent ionic interactions with the column matrix.
Detailed Experimental Protocol: SEC
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Column and Buffer Preparation:
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Select an SEC column with a fractionation range appropriate for the size of your PEGylated compound and impurities.
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Prepare a mobile phase (e.g., 50 mM sodium phosphate, 150 mM NaCl, pH 7.4). Filter and degas the buffer.
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Equilibrate the column with at least two column volumes of the mobile phase at the desired flow rate (e.g., 1 mL/min for an analytical column).
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Sample Preparation:
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Clarify the PEGylation reaction mixture by centrifugation (e.g., 10,000 x g for 15 minutes) to remove any precipitated material.
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Filter the supernatant through a 0.22 µm syringe filter.
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The sample volume should be between 0.5% and 2% of the total column volume for optimal resolution.
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Chromatography:
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Inject the prepared sample onto the equilibrated column.
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Elute with the mobile phase at a constant flow rate.
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Monitor the elution profile using UV absorbance at 280 nm (for protein) and/or a refractive index (RI) detector (for PEG).
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-
Fraction Collection and Analysis:
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Collect fractions corresponding to the different peaks.
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Analyze the fractions by SDS-PAGE, mass spectrometry, or other relevant techniques to identify the desired PEGylated product and impurities.
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Ion-Exchange Chromatography (IEX)
IEX separates molecules based on their net charge. PEGylation can shield the surface charges of a protein, altering its interaction with the IEX resin and allowing for separation from the un-PEGylated form.
IEX Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Co-elution of PEGylated and native protein | Insufficient charge difference between the species. | Optimize the pH of the mobile phase to maximize the charge difference. A shallower salt gradient can also improve resolution. |
| Poor resolution of positional isomers | Minimal charge difference between isomers. | IEX has limited ability to separate positional isomers. Consider using RPC for higher resolution. |
| Low recovery | Strong binding to the column. | Adjust the elution conditions (e.g., higher salt concentration or a change in pH). Ensure the column is not overloaded. |
| Broad peaks | High sample viscosity or column overloading. | Dilute the sample. Reduce the amount of protein loaded onto the column. |
IEX FAQs
Q: How does PEGylation affect a protein's elution in IEX? A: The neutral PEG chain shields the protein's surface charges, leading to weaker binding to the IEX resin. Consequently, PEGylated proteins typically elute earlier than their unmodified counterparts in a salt gradient.
Q: Can IEX separate mono- from di-PEGylated species? A: Yes, IEX is often effective at separating species with different degrees of PEGylation, as each additional PEG chain further reduces the net charge.
Detailed Experimental Protocol: IEX
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Column and Buffer Preparation:
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Choose a cation or anion exchange column based on the pI of the native protein and the pH at which the separation will be performed.
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Prepare a binding buffer (low salt, e.g., 20 mM Tris-HCl, pH 8.0) and an elution buffer (high salt, e.g., 20 mM Tris-HCl, 1 M NaCl, pH 8.0).
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Equilibrate the column with several column volumes of binding buffer.
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Sample Preparation:
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Desalt the sample into the binding buffer using a desalting column or dialysis.
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Filter the sample through a 0.22 µm filter.
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Chromatography:
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Load the sample onto the column.
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Wash the column with binding buffer until the UV absorbance returns to baseline.
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Elute the bound proteins using a linear gradient of the elution buffer (e.g., 0-100% elution buffer over 20 column volumes).
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Fraction Collection and Analysis:
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Collect fractions across the elution gradient.
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Analyze the fractions by SDS-PAGE and other analytical methods to identify the fractions containing the pure PEGylated product.
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Hydrophobic Interaction Chromatography (HIC)
HIC separates molecules based on their hydrophobicity. The effect of PEGylation on protein hydrophobicity can be complex and depends on the protein itself.
HIC Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Poor separation | Insufficient hydrophobicity difference. | Experiment with different types of salt (e.g., ammonium sulfate vs. sodium chloride) and different concentrations in the binding buffer. Try a different HIC resin with a different ligand. |
| Precipitation of the sample upon salt addition | The high salt concentration is causing the protein to precipitate. | Reduce the salt concentration in the binding buffer and sample. |
| Low recovery | Very strong hydrophobic interactions. | Use a lower salt concentration in the binding buffer or add a mild organic modifier (e.g., isopropanol) to the elution buffer. |
HIC FAQs
Q: Does PEGylation always decrease the hydrophobicity of a protein? A: Not necessarily. While PEG itself is hydrophilic, it can expose hydrophobic patches on the protein surface, leading to an increase in apparent hydrophobicity. The effect is protein-dependent.
Q: When is HIC a good choice for purifying PEGylated proteins? A: HIC is often used as a polishing step after IEX, as the high salt eluate from IEX can sometimes be directly loaded onto a HIC column. It can be effective when there is a significant difference in hydrophobicity between the PEGylated and un-PEGylated forms.
Detailed Experimental Protocol: HIC
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Column and Buffer Preparation:
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Select a HIC column with an appropriate ligand (e.g., butyl, phenyl).
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Prepare a high-salt binding buffer (e.g., 20 mM sodium phosphate, 1.5 M ammonium sulfate, pH 7.0) and a low-salt elution buffer (e.g., 20 mM sodium phosphate, pH 7.0).
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Equilibrate the column with binding buffer.
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Sample Preparation:
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Add salt to the sample to match the concentration in the binding buffer. Do this gradually while stirring to avoid precipitation.
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Filter the sample through a 0.22 µm filter.
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Chromatography:
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Load the sample onto the column.
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Wash with binding buffer.
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Elute with a decreasing salt gradient (e.g., 100% to 0% binding buffer over 20 column volumes).
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-
Fraction Collection and Analysis:
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Collect fractions and analyze for the presence and purity of the PEGylated compound.
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Reversed-Phase Chromatography (RPC)
RPC is a high-resolution technique that separates molecules based on hydrophobicity. It is often used for analytical purposes and can be very effective at separating positional isomers of PEGylated compounds.
RPC Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Broad peaks | Polydispersity of the PEG chain. | This is a known issue with RPC of PEGylated compounds. Using a shallower gradient or a different organic modifier may help. |
| Low recovery | Irreversible binding to the stationary phase. | Use a column with a larger pore size (e.g., 300 Å). Increase the column temperature. |
| Poor separation of isomers | Insufficient difference in hydrophobicity. | Optimize the gradient and mobile phase composition. Try a different stationary phase (e.g., C4 vs. C18). |
RPC FAQs
Q: Why is RPC good for separating positional isomers? A: The location of the PEG chain can have a subtle but significant effect on the overall hydrophobicity of the molecule, which RPC is sensitive enough to detect.
Q: What are the challenges of using RPC for preparative purification? A: The use of organic solvents can lead to protein denaturation. Also, the peak broadening associated with PEGylated compounds can make it difficult to collect pure fractions with good yield.
Detailed Experimental Protocol: RPC
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Column and Mobile Phase Preparation:
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Select an appropriate RPC column (e.g., C4 or C18, with a wide pore size).
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Prepare mobile phase A (e.g., 0.1% trifluoroacetic acid (TFA) in water) and mobile phase B (e.g., 0.1% TFA in acetonitrile).
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Equilibrate the column with the initial mobile phase composition.
-
-
Sample Preparation:
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Ensure the sample is soluble in the initial mobile phase.
-
Filter the sample through a 0.22 µm filter.
-
-
Chromatography:
-
Inject the sample.
-
Elute with a gradient of increasing organic solvent (e.g., 5% to 95% mobile phase B over 30 minutes).
-
-
Fraction Collection and Analysis:
-
Collect fractions and analyze their purity.
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Tangential Flow Filtration (TFF)
TFF is a rapid and scalable method for concentrating and diafiltering samples. It is particularly useful for removing small impurities like unreacted PEG from much larger PEGylated proteins or nanoparticles.
TFF Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low flux rate | Membrane fouling. | Optimize the transmembrane pressure (TMP) and cross-flow rate. Pre-treat the sample to remove aggregates. |
| Low recovery of product | Non-specific binding to the membrane. | Choose a membrane material with low protein binding (e.g., regenerated cellulose). |
| Inefficient removal of small impurities | Inappropriate membrane molecular weight cut-off (MWCO). | Select a membrane with an MWCO that is significantly smaller than the product but larger than the impurity. |
TFF FAQs
Q: What is diafiltration in the context of TFF? A: Diafiltration is a process where buffer is added to the retentate at the same rate that filtrate is being removed. This washes out smaller molecules (like salts and unreacted PEG) while maintaining a constant volume of the product solution.
Q: Is TFF suitable for separating different PEGylated species? A: TFF is generally not used for high-resolution separation of different PEGylated species (e.g., mono- vs. di-PEGylated) unless there is a very large size difference. Its primary use is for buffer exchange and removing small molecule impurities.
Detailed Experimental Protocol: TFF
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System Setup:
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Select a TFF cassette with an appropriate MWCO.
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Assemble the TFF system with a reservoir, pump, pressure gauges, and tubing.
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Sanitize and flush the system with water and then with the diafiltration buffer.
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-
Concentration/Diafiltration:
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Add the sample to the reservoir.
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Start the pump and adjust the retentate and permeate valves to achieve the desired TMP and cross-flow rate.
-
To concentrate, simply remove the permeate.
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For diafiltration, add the new buffer to the reservoir at the same rate as the permeate is being removed. Perform several volume exchanges for efficient impurity removal.
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-
Product Recovery:
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Once the process is complete, drain the system to recover the concentrated and purified product.
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Crystallization
Crystallization can be a powerful method for obtaining very high purity PEGylated proteins.
Crystallization Troubleshooting Guide
| Problem | Possible Cause | Solution |
| No crystals form | Suboptimal protein concentration, precipitant concentration, or pH. | Screen a wide range of conditions using a crystallization screen. Vary the protein concentration. |
| Formation of precipitate instead of crystals | Supersaturation is too high. | Lower the protein or precipitant concentration. |
| Small, needle-like crystals | Nucleation is too rapid. | Reduce the rate of equilibration (e.g., in vapor diffusion). Consider microseeding. |
Crystallization FAQs
Q: Can the PEG used for PEGylation also act as a precipitant? A: While PEG is a common precipitant in protein crystallization, the PEG conjugated to the protein is part of the molecule and does not typically act as the precipitant. An external precipitant, which could be another type of PEG, is still required.
Q: How does PEGylation affect protein crystallization? A: PEGylation can make crystallization more challenging due to the increased heterogeneity and flexibility of the molecule. However, for some proteins, it can also promote crystallization by providing new crystal contacts.
Detailed Experimental Protocol: Crystallization (Vapor Diffusion)
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Preparation:
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Purify the PEGylated protein to a high degree using one of the chromatographic methods described above.
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Concentrate the protein to a suitable concentration (e.g., 5-20 mg/mL).
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Prepare a range of crystallization solutions containing different precipitants (e.g., different molecular weight PEGs), salts, and buffers.
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-
Setting up Drops:
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In a crystallization plate, mix a small volume of the protein solution (e.g., 1 µL) with an equal volume of the crystallization solution.
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Seal the well containing the drop over a larger reservoir of the crystallization solution.
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Incubation and Monitoring:
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Incubate the plate at a constant temperature.
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Monitor the drops periodically under a microscope for crystal growth.
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Quantitative Data Summary
The following tables provide a summary of representative quantitative data for the purification of PEGylated compounds.
Table 1: Comparison of Purification Methods for a Model PEGylated Protein
| Method | Purity of Mono-PEGylated Species (%) | Yield (%) | Key Advantages | Key Disadvantages |
| SEC | >95% (for removing unreacted species) | ~90% | Good for removing aggregates and free PEG. | Low resolution for isomers and species with similar sizes. |
| IEX | >98% | ~85% | Good for separating based on degree of PEGylation. | Limited ability to separate positional isomers. |
| HIC | Variable (highly protein-dependent) | Variable | Orthogonal to IEX. | Performance is difficult to predict. |
| RPC | >99% (analytical scale) | Lower for preparative scale | High resolution for positional isomers. | Can denature proteins; peak broadening is common. |
| TFF | N/A (used for buffer exchange/cleanup) | >95% | Highly scalable and fast for buffer exchange. | Not a high-resolution separation technique. |
Table 2: TFF Purification of PEGylated Nanoparticles - Removal of Unreacted Surfactant
| Nanoparticle Type | Surfactant | Initial Concentration (%) | Final Concentration (%) | Removal Efficiency (%) |
| Empty PEGylated PLGA Nanoparticles | PVA | 5.0 | <0.1 | >98 |
| Drug-loaded PEGylated PLGA Nanoparticles | PVA | 5.0 | ~0.5 | ~90 |
(Data is illustrative and based on typical outcomes reported in the literature. Actual results will vary.)
General Purification Workflow
The following diagram illustrates a general workflow for the production and purification of a PEGylated compound.
Caption: General workflow for PEGylation and purification.
References
Technical Support Center: Strategies to Improve the Solubility of Benzyl-PEG8-Br Conjugates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with Benzyl-PEG8-Br conjugates.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound?
A1: this compound is a heterobifunctional linker containing a hydrophilic polyethylene glycol (PEG) chain and a hydrophobic benzyl group. The PEG8 moiety enhances water solubility, while the benzyl group contributes to its solubility in organic solvents.[1][2] Generally, PEG linkers are soluble in a range of organic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and dichloromethane (DCM).[3] Their solubility in aqueous solutions is influenced by the overall properties of the conjugate.
Q2: How does conjugation to a target molecule affect the solubility of this compound?
A2: The final solubility of the this compound conjugate is a composite of the properties of the linker and the attached molecule (e.g., a protein ligand or a small molecule inhibitor). If the conjugated molecule is highly hydrophobic, the hydrophilic PEG8 chain may not be sufficient to render the entire conjugate water-soluble.[4] PROTACs, which often utilize such linkers, are frequently large molecules that fall into the "beyond Rule of Five" (bRo5) chemical space, predisposing them to low solubility.[4]
Q3: What are the recommended starting solvents for dissolving this compound conjugates?
A3: For initial dissolution, it is recommended to use a good organic solvent in which the conjugate is highly soluble. DMSO and DMF are excellent choices for preparing high-concentration stock solutions. From this stock, the conjugate can be diluted into aqueous buffers. It is crucial to use anhydrous solvents, especially for moisture-sensitive derivatives, and to store stock solutions properly, typically at -20°C or -80°C, to avoid degradation.
Q4: Can the length of the PEG chain in the linker impact the solubility of the final conjugate?
A4: Yes, the length of the PEG chain is a critical factor. Longer PEG chains generally lead to increased hydrophilicity and improved aqueous solubility of the conjugate. Systematic changes in linker length, by using PEGs of different chain lengths, can be a strategy to modulate the solubility and other physicochemical properties of the final molecule.
Q5: What is the "hook effect" and how does it relate to solubility?
A5: The "hook effect" in the context of PROTACs refers to a phenomenon where at very high concentrations, the PROTAC can form binary complexes with either the target protein or the E3 ligase, rather than the productive ternary complex. This leads to a decrease in degradation efficiency. While not a direct measure of solubility, poor solubility can lead to inaccurate concentration ranges being tested, potentially masking or mimicking a hook effect. Ensuring the PROTAC is fully dissolved at all tested concentrations is crucial for accurate interpretation of dose-response curves.
Troubleshooting Guides
Problem 1: Precipitate Forms When Diluting a DMSO Stock Solution into an Aqueous Buffer
Possible Causes:
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Low Aqueous Solubility: The intrinsic water solubility of the conjugate is low, and the final concentration in the aqueous buffer exceeds its solubility limit. PROTACs, due to their high molecular weight and lipophilicity, often have poor aqueous solubility.
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Solvent Shock: The rapid change in solvent polarity from a high-concentration DMSO stock to an aqueous buffer can cause the compound to "crash out" or precipitate.
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Buffer Incompatibility: The pH or ionic strength of the aqueous buffer may not be optimal for the solubility of the conjugate.
Troubleshooting & Optimization Workflow:
References
Technical Support Center: Troubleshooting Benzyl Group Deprotection
This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the incomplete deprotection of the benzyl (Bn) group.
Troubleshooting Guides
This section addresses specific issues users may encounter during benzyl group cleavage, offering systematic approaches to identify and resolve the problem.
Question: My catalytic hydrogenation reaction (e.g., H₂, Pd/C) is slow, stalled, or incomplete. What are the potential causes and how can I fix it?
Answer:
This is the most common issue in benzyl group deprotection. A stalled hydrogenation can usually be resolved by systematically evaluating the following factors:
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Catalyst Activity & Quality: The catalyst is the most critical component.
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Possible Cause: The catalyst may be old, from a poor-quality batch, or deactivated from improper storage. The activity of Pd/C can vary significantly between suppliers and even batches.[1]
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Solution: Use a fresh batch of catalyst from a reputable supplier. For particularly stubborn deprotections, consider a more active catalyst such as Pearlman's catalyst (Pd(OH)₂/C), which is often more effective and less prone to over-reduction.[1][2]
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-
Catalyst Poisoning: The presence of impurities can irreversibly deactivate the palladium catalyst.
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Possible Cause: Sulfur-containing functional groups (thiols, thioethers, thioureas) and some nitrogen-containing heterocycles are potent catalyst poisons.[2][3] Amines, including the product, can also coordinate to the palladium surface and inhibit its activity.
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Solution: Ensure the substrate is highly purified to remove trace impurities. Use high-purity, degassed solvents. If catalyst poisoning is suspected, increasing the catalyst loading may help, but an alternative deprotection method may be necessary. For N-benzyl deprotections where the resulting amine poisons the catalyst, adding an acid like HCl or acetic acid can form the amine salt, preventing its coordination to the palladium surface.
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-
Reaction Conditions: Suboptimal conditions can significantly hinder the reaction rate.
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Possible Cause: Insufficient hydrogen pressure, poor agitation, or an inappropriate solvent can lead to a slow reaction. Atmospheric pressure may not be sufficient for sterically hindered benzyl ethers.
-
Solution: Ensure vigorous stirring to maximize the gas-liquid-solid phase mixing. If using a hydrogen balloon, ensure there are no leaks and purge the reaction vessel thoroughly with hydrogen. Increase the hydrogen pressure to 50-100 psi if the equipment allows. Protic solvents like ethanol (EtOH) or methanol (MeOH) are generally preferred.
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Troubleshooting Summary Table
| Problem | Possible Cause | Recommended Solution(s) |
| Slow/Incomplete Reaction | Catalyst Inactivity | Use a fresh batch of Pd/C. Switch to a more active catalyst like Pearlman's catalyst (Pd(OH)₂/C). |
| Catalyst Poisoning | Purify the substrate and use high-purity solvents. Increase catalyst loading. For N-benzyl groups, add an acid (e.g., HCl, AcOH). Consider an alternative deprotection method (oxidative or acidic). | |
| Insufficient Hydrogen | Increase hydrogen pressure (e.g., 50-100 psi). Ensure vigorous stirring or shaking. Purge the reaction vessel thoroughly with H₂. | |
| Poor Solubility | Select a solvent system where the substrate is fully dissolved (e.g., MeOH, EtOH, THF, EtOAc). | |
| Steric Hindrance | Increase hydrogen pressure and/or reaction temperature. Use a more active catalyst. Consider Lewis acid-mediated deprotection. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing a benzyl group?
The most prevalent method is catalytic hydrogenolysis using palladium on carbon (Pd/C) with hydrogen gas (H₂). Other common methods include catalytic transfer hydrogenation, cleavage with strong acids or Lewis acids, and oxidative deprotection.
Q2: My substrate contains other reducible groups (alkenes, alkynes, nitro groups). What are my options?
Standard catalytic hydrogenation is often not suitable in these cases. Consider the following alternatives:
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Catalytic Transfer Hydrogenation (CTH): This method uses a hydrogen donor like ammonium formate or 1,4-cyclohexadiene in place of H₂ gas. It can sometimes offer improved selectivity.
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Acidic Cleavage: If your molecule is stable to strong acids, reagents like trifluoroacetic acid (TFA), HBr, or Lewis acids like boron trichloride (BCl₃) can be effective.
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Oxidative Deprotection: Reagents such as 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) can cleave benzyl ethers, especially with photoirradiation, and are compatible with reducible functional groups.
Q3: How do I choose the best deprotection method for my specific molecule?
The choice depends on the overall functional group tolerance of your substrate. The flowchart below provides a general decision-making framework.
Caption: Decision-making flowchart for selecting a deprotection method.
Q4: My reaction has stalled due to suspected catalyst poisoning from a sulfur-containing group. What should I do?
Sulfur compounds strongly and often irreversibly poison palladium catalysts, making hydrogenolysis very difficult.
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Increase Catalyst Load: Sometimes, a stoichiometric or supra-stoichiometric amount of catalyst can overcome the poisoning, but this is expensive and inefficient.
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Alternative Methods: This is the recommended approach.
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Acidic Cleavage: Methods using BCl₃ or neat TFA are not affected by sulfur and are often successful.
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Birch Reduction (Na, NH₃): This is a powerful reductive method that can cleave benzyl ethers but uses harsh conditions and may not be compatible with other functional groups.
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Caption: Catalyst poisoning by sulfur compounds blocking active sites.
Q5: Can I use acidic conditions to remove a benzyl ether?
Yes, benzyl ethers can be cleaved by strong Brønsted acids (TFA, HBr) or Lewis acids (BCl₃, BBr₃, AlCl₃). This method is advantageous when the substrate is sensitive to hydrogenation but stable in strong acid. For sensitive substrates, including a cation scavenger like triisopropylsilane (TIPS) or pentamethylbenzene can prevent side reactions from the liberated benzyl cation.
Experimental Protocols
Protocol 1: Standard Catalytic Hydrogenation
This protocol describes a general procedure for benzyl ether deprotection using hydrogen gas and palladium on carbon.
-
Preparation: Dissolve the benzyl-protected compound (1.0 eq) in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate) in a hydrogenation flask equipped with a stir bar.
-
Inerting: Sparge the solution with an inert gas (argon or nitrogen) for 10-15 minutes to remove dissolved oxygen.
-
Catalyst Addition: Under a positive pressure of inert gas, carefully add 10% Pd/C (typically 10-20 mol%).
-
Hydrogenation: Securely attach the flask to a hydrogenation apparatus. Carefully evacuate the flask and backfill with hydrogen gas (H₂). Repeat this evacuation/backfill cycle three times.
-
Reaction: Stir the reaction mixture vigorously under a positive pressure of H₂ (typically from a balloon or at a set pressure on an apparatus) at room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, carefully vent the hydrogen and purge the flask with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.
-
Purification: Remove the solvent from the filtrate under reduced pressure to yield the crude product, which can be purified by column chromatography or recrystallization.
Protocol 2: Catalytic Transfer Hydrogenation with Ammonium Formate
This protocol is a convenient alternative to using pressurized hydrogen gas.
-
Setup: In a round-bottom flask, dissolve the benzyl-protected compound (1.0 eq) in methanol (10-20 mL per gram of substrate).
-
Catalyst Addition: Add 10% Pd/C (10-20% by weight of the substrate).
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Reagent Addition: To the stirred suspension, add ammonium formate (5.0 eq) in one portion.
-
Reaction: Heat the reaction mixture to reflux and monitor its progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with methanol.
-
Purification: Combine the filtrates and remove the solvent under reduced pressure. The crude product can then be purified as needed.
Protocol 3: Acid-Catalyzed Deprotection with Trifluoroacetic Acid (TFA)
This protocol is suitable for substrates that are stable to strong acid but sensitive to reduction.
-
Setup: Dissolve the benzyl-protected compound (1.0 eq) in a suitable solvent like anhydrous dichloromethane (CH₂Cl₂) in a round-bottom flask with a stir bar.
-
Reagent Addition: Cool the solution in an ice bath (0 °C). Slowly add trifluoroacetic acid (5-10 eq). For sensitive substrates, a cation scavenger may be added at this stage.
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Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-6 hours. Monitor the reaction by TLC.
-
Quenching: Once complete, carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Work-up: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with CH₂Cl₂. Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.
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Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the product by flash chromatography.
References
Technical Support Center: Enhancing the Stability of PROTACs with a Benzyl-PEG8-Br Linker
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering stability challenges with Proteolysis-Targeting Chimeras (PROTACs) that feature a Benzyl-PEG8-Br linker.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns associated with a this compound linker in a PROTAC?
A PROTAC containing a this compound linker may be susceptible to several stability issues. The polyethylene glycol (PEG) portion of the linker, while enhancing solubility, can be a site for oxidative metabolism by cytochrome P450 enzymes.[1] The ether linkages within the PEG chain are potential soft spots for degradation.[2] Additionally, the terminal bromide, while a useful synthetic handle for coupling reactions,[3] may exhibit reactivity in a biological milieu, potentially leading to off-target reactions or degradation of the PROTAC molecule. The benzyl group, on the other hand, is often incorporated to add rigidity to the linker, which can be beneficial for stabilizing the ternary complex.[3][4]
Q2: My PROTAC with a this compound linker shows good binary binding but poor degradation. What could be the linker-related issue?
This common issue often points to problems with the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase). The length and flexibility of the PEG8 portion of the linker are critical. If the linker is too long or overly flexible, it may not effectively bring the target protein and the E3 ligase into the correct orientation for efficient ubiquitination. Conversely, if the linker is too rigid due to the benzyl group, it might prevent the necessary conformational adjustments for ternary complex formation.
Q3: How can I improve the metabolic stability of my PROTAC containing a this compound linker?
Several strategies can be employed to enhance metabolic stability:
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Incorporate Rigid Moieties: Replacing a portion of the flexible PEG chain with more rigid structures like piperazine or triazole rings can shield the molecule from metabolic enzymes.
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Modify the Benzyl Group: Strategic placement of metabolically robust substituents on the benzyl ring can block potential sites of oxidation.
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Replace the Linker: If metabolic instability persists, consider synthesizing analogs with a more stable linker, such as an alkyl chain, while being mindful of potential changes in solubility and permeability.
Q4: Could the terminal bromide be a source of instability?
The terminal bromide is a reactive functional group, typically used for the final coupling step in PROTAC synthesis. In a biological environment, it could potentially react with nucleophiles, leading to covalent modification of unintended biomolecules or degradation of the PROTAC itself. If instability is suspected to be related to the terminal bromide, it is advisable to ensure its complete conversion during synthesis and to purify the final PROTAC thoroughly. For long-term stability in biological assays, it may be preferable to use a PROTAC where the bromide has been replaced with a more stable group.
Troubleshooting Guide
| Observed Problem | Potential Linker-Related Cause | Suggested Troubleshooting Steps |
| Low Degradation Efficiency Despite Good Binary Binding | - Incorrect linker length or rigidity. - Unfavorable ternary complex conformation. | 1. Synthesize PROTACs with varying PEG linker lengths (e.g., PEG4, PEG12). 2. Replace the benzyl group with a more flexible or rigid moiety to modulate linker conformation. 3. Use biophysical assays (e.g., TR-FRET, SPR) to confirm ternary complex formation. |
| Rapid PROTAC Clearance in in vitro Metabolism Assays | - Oxidative metabolism of the PEG chain. - Metabolism of the benzyl group. | 1. Incubate the PROTAC with liver microsomes and analyze for metabolites using LC-MS/MS to identify metabolic "hotspots". 2. Synthesize analogs with modifications at identified metabolic sites (e.g., deuteration). 3. Replace the PEG linker with a more metabolically stable alternative like an alkyl chain. |
| High Variability in Experimental Results | - PROTAC degradation during sample preparation or in cell culture media. - Reactivity of the terminal bromide. | 1. Assess the stability of the PROTAC in the relevant buffers and media over the time course of the experiment using HPLC or LC-MS/MS. 2. Ensure the terminal bromide has been fully reacted or replaced in the final compound. 3. Optimize sample handling and storage conditions (e.g., temperature, light exposure). |
| Poor Cellular Permeability | - Unfavorable physicochemical properties contributed by the linker. | 1. Modify the linker to balance hydrophilicity and hydrophobicity. Replacing a portion of the PEG chain with a more lipophilic group can improve permeability. 2. Perform a Caco-2 permeability assay to assess cell entry. |
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assay using Human Liver Microsomes (HLM)
Objective: To determine the rate of metabolic degradation of the PROTAC.
Materials:
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Test PROTAC with this compound linker
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Human Liver Microsomes (HLM)
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NADPH regenerating system
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Phosphate buffer (pH 7.4)
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Control compounds (one with high and one with low metabolic stability)
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Acetonitrile with an internal standard
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LC-MS/MS system
Procedure:
-
Preparation: Prepare a stock solution of the test PROTAC and control compounds in DMSO.
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Reaction Mixture: In a microcentrifuge tube, combine the phosphate buffer, HLM, and the test PROTAC. Pre-incubate the mixture at 37°C.
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Initiate Reaction: Add the NADPH regenerating system to initiate the metabolic reaction.
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Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
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Quenching: Immediately add the aliquot to cold acetonitrile with an internal standard to stop the reaction.
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Sample Preparation: Vortex the samples and centrifuge to pellet the precipitated protein. Transfer the supernatant for analysis.
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LC-MS/MS Analysis: Quantify the remaining parent PROTAC at each time point.
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Data Analysis: Plot the natural logarithm of the percentage of the remaining PROTAC versus time to determine the half-life (t½).
Protocol 2: Ternary Complex Formation Assay using TR-FRET
Objective: To confirm the formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase.
Materials:
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Purified target protein (labeled with a FRET donor, e.g., Tb-cryptate)
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Purified E3 ligase (labeled with a FRET acceptor, e.g., d2)
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Test PROTAC with this compound linker
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Assay buffer
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Microplate reader capable of TR-FRET measurements
Procedure:
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Reagent Preparation: Prepare serial dilutions of the PROTAC in the assay buffer.
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Assay Plate Setup: In a microplate, add the labeled target protein and labeled E3 ligase at a constant concentration to each well.
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PROTAC Addition: Add the different concentrations of the PROTAC to the wells. Include a control with no PROTAC.
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Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for complex formation.
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Measurement: Measure the FRET signal on the microplate reader.
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Data Analysis: Plot the TR-FRET ratio as a function of PROTAC concentration. An increase in the FRET signal indicates the formation of the ternary complex.
Visualizations
Caption: A logical workflow for troubleshooting PROTAC instability.
Caption: Potential degradation sites in a this compound linker.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
References
How to confirm successful conjugation of Benzyl-PEG8-Br
This technical support center provides guidance for researchers, scientists, and drug development professionals on how to confirm the successful conjugation of Benzyl-PEG8-Br to their molecule of interest.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it used in conjugation?
This compound is a PEGylation reagent. It consists of a benzyl group, a discrete chain of eight polyethylene glycol (PEG) units, and a terminal bromine atom. The bromine atom serves as a reactive site for nucleophilic substitution, allowing for the covalent attachment of the Benzyl-PEG8 moiety to various nucleophiles such as amines, thiols, or hydroxyl groups on proteins, peptides, or other molecules. This process, known as PEGylation, can improve the solubility, stability, and pharmacokinetic properties of the target molecule.[1][2]
Q2: What are the primary analytical techniques to confirm successful conjugation of this compound?
The primary methods to confirm successful conjugation are Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE).[3][4][] Each technique provides different but complementary information about the success of the reaction.
Q3: How does Mass Spectrometry (MS) confirm conjugation?
Mass spectrometry directly measures the mass-to-charge ratio of molecules. A successful conjugation will result in a predictable increase in the molecular weight of the target molecule. The expected mass increase from the Benzyl-PEG8- moiety (excluding the bromine) is approximately 485.6 g/mol . High-resolution mass spectrometry can provide high confidence in the identification of the conjugated product.
Q4: What should I look for in an HPLC analysis to confirm conjugation?
In HPLC, the conjugation of the hydrophilic PEG chain to your molecule will typically alter its retention time. Depending on the column and mobile phase used (e.g., reversed-phase, size-exclusion), the conjugated product will elute at a different time compared to the unconjugated starting materials. Monitoring the chromatogram for the appearance of a new peak corresponding to the conjugate and the disappearance of the starting materials is a key indicator of a successful reaction.
Q5: Can I use SDS-PAGE to verify my PEGylation?
Yes, SDS-PAGE can be a simple and effective method, particularly for larger molecules like proteins. The addition of the PEG chain increases the hydrodynamic radius of the protein, causing it to migrate slower through the gel than its unmodified counterpart. This results in a visible band shift to a higher apparent molecular weight. However, SDS-PAGE provides less precise information than MS or HPLC.
Troubleshooting Guide
Issue 1: No new product peak is observed in HPLC or MS, and only starting materials are present.
| Possible Cause | Troubleshooting Step |
| Inefficient Reaction Conditions | Optimize reaction parameters such as pH, temperature, and reaction time. The nucleophilicity of the target molecule can be highly pH-dependent. |
| Reagent Degradation | Ensure the this compound reagent has been stored correctly and has not degraded. Use a fresh batch if necessary. |
| Steric Hindrance | The conjugation site on the target molecule may be sterically hindered. Consider using a longer PEG linker or a different conjugation chemistry if possible. |
| Incorrect Solvent | The choice of solvent can significantly impact reaction rates. Ensure the solvent is appropriate for both reactants and does not interfere with the reaction. |
Issue 2: The mass spectrum shows a complex mixture of products with multiple PEG additions.
| Possible Cause | Troubleshooting Step |
| Multiple Reactive Sites | The target molecule may have multiple sites available for conjugation (e.g., multiple lysine residues in a protein). |
| High Reagent Molar Ratio | Reduce the molar ratio of this compound to the target molecule to favor mono-conjugation. |
| Prolonged Reaction Time | Shorten the reaction time to minimize the extent of multiple conjugations. |
Issue 3: The product is not well-separated from the starting material in HPLC.
| Possible Cause | Troubleshooting Step |
| Suboptimal HPLC Method | Optimize the HPLC method. For reversed-phase HPLC, adjust the gradient, temperature, or mobile phase composition. Consider using a different column chemistry (e.g., C18 vs. C4) or a different chromatography mode like Size-Exclusion Chromatography (SEC) or Hydrophilic Interaction Liquid Chromatography (HILIC). |
| Polydispersity of PEG | While this compound is a discrete PEG, commercial PEG reagents can sometimes have a degree of polydispersity, leading to broader peaks. High-resolution chromatography columns can help improve separation. |
Experimental Protocols
Mass Spectrometry (MS) Analysis
Objective: To determine the molecular weight of the conjugated product.
Methodology:
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Prepare the sample by diluting it in a suitable solvent (e.g., water:acetonitrile with 0.1% formic acid).
-
The sample can be introduced into the mass spectrometer via direct infusion or through a liquid chromatography system (LC-MS). LC-MS is often preferred as it provides separation prior to mass analysis.
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Acquire data in a mass range that includes the expected molecular weights of the starting material and the conjugated product.
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Deconvolute the resulting spectrum to determine the zero-charge mass of the species present.
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Compare the observed mass of the product with the theoretical mass of the conjugate.
Data Interpretation:
| Analyte | Theoretical Mass (Da) | Observed Mass (Da) | Conclusion |
| Unconjugated Molecule | Varies | Varies | Starting material |
| This compound | ~568.5 g/mol (with Br) | Not typically monitored | Reagent |
| Conjugated Product | Mass of Molecule + 485.6 | Should match theoretical | Successful Conjugation |
High-Performance Liquid Chromatography (HPLC) Analysis
Objective: To separate and quantify the conjugated product from the starting materials.
Methodology (Reversed-Phase HPLC Example):
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Column: A C18 or C4 column is commonly used for protein and peptide separations.
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Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.
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Mobile Phase B: Acetonitrile with 0.1% TFA or Formic Acid.
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Gradient: A linear gradient from low to high percentage of Mobile Phase B is typically used to elute molecules based on their hydrophobicity. An example gradient could be 5-95% B over 30 minutes.
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Detection: UV detection at 220 nm or 280 nm is common for proteins and peptides. An Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) can also be used, especially for molecules lacking a chromophore.
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Inject the reaction mixture and monitor the chromatogram for the appearance of new peaks.
Data Interpretation:
| Compound | Expected Retention Time | Observation |
| Unconjugated Molecule | Typically later elution for hydrophobic molecules | Peak should decrease in area over time. |
| This compound | Typically earlier elution | Peak should decrease in area over time. |
| Conjugated Product | Altered retention time (often earlier for RP-HPLC) | New peak should appear and increase in area. |
Visualizations
Caption: Workflow for confirming this compound conjugation.
Caption: Troubleshooting logic for this compound conjugation.
References
- 1. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
- 2. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Precise and comparative pegylation analysis by microfluidics and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protein PEGylation Analysis - Creative Proteomics [creative-proteomics.com]
Overcoming steric hindrance in Benzyl-PEG8-Br reactions
Welcome to the Technical Support Center for troubleshooting reactions involving Benzyl-PEG8-Br. This guide is designed for researchers, scientists, and drug development professionals to help overcome common challenges, particularly those related to steric hindrance, and to optimize reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a molecule that combines a benzyl protecting group with an eight-unit polyethylene glycol (PEG) spacer, terminating in a bromide. The bromide serves as a good leaving group for nucleophilic substitution reactions, making this reagent useful for attaching a flexible, hydrophilic PEG linker to various molecules, such as proteins, peptides, or small molecule drugs.[1][2] It is commonly used in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and other bioconjugates where precise spacing and increased water solubility are desired.[3]
Q2: Why is steric hindrance a significant issue in reactions with this compound?
A2: Steric hindrance arises from the spatial arrangement of atoms that can slow down or prevent a chemical reaction. In this compound, both the benzyl group and the PEG chain are bulky. The benzyl group can physically block the approach of a nucleophile to the electrophilic carbon adjacent to the bromine atom, which is a common issue in SN2 reactions.[4][5] The flexible PEG chain can also "wrap around" the reactive site, further impeding access for the incoming nucleophile. This is especially problematic when the nucleophile itself is part of a large or sterically demanding molecule.
Q3: What are the most common reasons for low yields in my this compound reaction?
A3: Low yields in reactions with this compound can often be attributed to several factors:
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Incomplete reaction: Due to steric hindrance, the reaction may not go to completion under standard conditions.
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Side reactions: The presence of water can lead to hydrolysis of the this compound.
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Suboptimal reaction conditions: The choice of solvent, base, temperature, and reaction time can significantly impact the reaction efficiency.
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Degradation of starting materials: Improper storage or handling of reagents can lead to their degradation.
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Product loss during purification: The properties of the PEGylated product can make it challenging to separate from starting materials and byproducts.
Troubleshooting Guide
Problem 1: Low or No Product Formation
Possible Cause: Significant steric hindrance is preventing the nucleophilic attack.
Solutions:
-
Optimize Reaction Temperature: Increasing the temperature can provide the necessary activation energy to overcome the steric barrier. However, be cautious of potential side reactions or degradation at higher temperatures.
-
Increase Reaction Time: Sterically hindered reactions often require longer reaction times to proceed to completion. Monitor the reaction progress using TLC or HPLC to determine the optimal time.
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Use a More Nucleophilic Reagent: If possible, consider using a stronger nucleophile.
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Select an Appropriate Solvent: The choice of solvent is critical. Aprotic polar solvents like DMF or DMSO can be effective for SN2 reactions.
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Add a Phase Transfer Catalyst: For reactions in biphasic systems or with solid-liquid phases, a phase transfer catalyst like a quaternary ammonium salt or even PEG itself can enhance the reaction rate.
Problem 2: Presence of Multiple Products or Impurities
Possible Cause: Side reactions are occurring.
Solutions:
-
Ensure Anhydrous Conditions: Water in the reaction can lead to the formation of Benzyl-PEG8-OH. Use anhydrous solvents and dry glassware.
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Use an Inert Atmosphere: To prevent oxidation or other side reactions, perform the reaction under an inert atmosphere like argon or nitrogen.
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Optimize the Base: If a base is used, its strength and concentration should be carefully chosen. A very strong base might lead to elimination or other side reactions. For amine alkylation, a non-nucleophilic base is often preferred.
Experimental Protocols
General Protocol for Nucleophilic Substitution with an Amine
This protocol provides a general guideline for the reaction of this compound with a primary or secondary amine.
-
Preparation:
-
Ensure all glassware is thoroughly dried.
-
Use anhydrous solvents.
-
Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Reaction Setup:
-
Dissolve the amine (1.0 eq) and a non-nucleophilic base (e.g., diisopropylethylamine, 2.0-3.0 eq) in an anhydrous polar aprotic solvent (e.g., DMF or DMSO).
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In a separate flask, dissolve this compound (1.0-1.5 eq) in the same solvent.
-
-
Reaction:
-
Slowly add the this compound solution to the amine solution at room temperature with stirring.
-
Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) to overcome steric hindrance.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
-
Work-up and Purification:
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Cool the reaction mixture to room temperature.
-
Quench the reaction with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel.
-
Data Presentation
The following tables provide illustrative data based on general principles for optimizing reactions with sterically hindered reagents.
Table 1: Effect of Solvent on Reaction Yield
| Solvent | Dielectric Constant (ε) | Expected Relative Yield | Rationale |
| DMF | 37 | High | Polar aprotic, solvates cations well, good for SN2. |
| DMSO | 47 | High | Polar aprotic, similar to DMF. |
| Acetonitrile | 37.5 | Moderate-High | Polar aprotic, can be effective for SN2. |
| THF | 7.6 | Moderate | Less polar, may result in slower reaction rates. |
| Dichloromethane | 9.1 | Low-Moderate | Lower polarity, may not be ideal for SN2. |
| Toluene | 2.4 | Low | Nonpolar, generally poor for SN2 reactions. |
Table 2: Effect of Temperature on Reaction Time and Yield
| Temperature (°C) | Expected Reaction Time | Expected Yield | Potential Issues |
| 25 (Room Temp) | > 24 hours | Low | Incomplete reaction due to high activation energy. |
| 50 | 12-24 hours | Moderate | Improved reaction rate. |
| 80 | 4-8 hours | High | Optimal for many sterically hindered reactions. |
| > 100 | < 4 hours | Variable | Increased risk of side reactions and decomposition. |
Visualizations
Below are diagrams illustrating key workflows and concepts for troubleshooting this compound reactions.
Caption: Troubleshooting workflow for low yield in this compound reactions.
Caption: SN2 reaction pathway highlighting the impact of steric hindrance.
References
- 1. Benzyl-PEG6-bromide, 1449202-44-1 | BroadPharm [broadpharm.com]
- 2. Benzyl-PEG3-bromide, 121537-55-1 | BroadPharm [broadpharm.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Khan Academy [khanacademy.org]
- 5. organic chemistry - Reactivity of benzyl halides towards nucleophilic substitution - Chemistry Stack Exchange [chemistry.stackexchange.com]
Best practices for storing and handling Benzyl-PEG8-Br to maintain activity
Welcome to the technical support center for Benzyl-PEG8-Br. This resource is designed for researchers, scientists, and drug development professionals to ensure the optimal storage, handling, and utilization of this compound in your experiments, thereby maintaining its activity and achieving reliable results.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid this compound?
For long-term stability, solid this compound should be stored in a tightly sealed container, protected from light, in a freezer at -20°C.[1][2] Some suppliers also suggest that for short-term storage (days to weeks), refrigeration at 0-4°C in a dry, dark environment is acceptable.[3]
Q2: How should I store stock solutions of this compound?
Once dissolved, it is advisable to aliquot the stock solution into single-use volumes to minimize repeated freeze-thaw cycles. The stability of the stock solution is dependent on the storage temperature:
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At -80°C, the solution can be stored for up to 6 months.[4]
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At -20°C, the solution should be used within 1 month.[4]
It is crucial to use an appropriate anhydrous solvent to prepare the stock solution to prevent hydrolysis.
Q3: What solvents are compatible with this compound?
This compound is soluble in water and common organic solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and Dichloromethane (DCM).
Q4: What are the primary degradation pathways for this compound?
The two main components susceptible to degradation are the benzyl ether group and the polyethylene glycol (PEG) chain. The benzyl group can be cleaved under acidic conditions and is also sensitive to oxidative conditions. The PEG chain is prone to oxidative degradation, which can be accelerated by exposure to oxygen, elevated temperatures, and transition metals. The bromide is a good leaving group, and the molecule can undergo hydrolysis, particularly in the presence of moisture.
Troubleshooting Guide
This guide addresses specific issues that you may encounter during your experiments with this compound.
| Problem | Possible Cause | Suggested Solution |
| Low or no reaction yield | 1. Degraded Linker: The this compound may have degraded due to improper storage or handling (exposure to moisture, light, or elevated temperatures). | 1. Assess the purity of the linker using HPLC or NMR. If degradation is confirmed, use a fresh vial of the compound. |
| 2. Suboptimal Reaction Conditions: The pH, temperature, or solvent may not be optimal for the nucleophilic substitution reaction. | 2. For reactions with amines, ensure the pH is slightly basic to deprotonate the amine, but avoid strongly basic conditions that could promote side reactions. Optimize the temperature; while gentle heating can facilitate the reaction, excessive heat can lead to degradation. Ensure the use of an appropriate anhydrous solvent. | |
| 3. Steric Hindrance: The nucleophile may be too sterically hindered to efficiently react with the benzyl bromide. | 3. If possible, consider using a less hindered nucleophile or modifying the reaction conditions to overcome the steric barrier (e.g., longer reaction time, higher temperature). | |
| PROTAC shows low or no degradation of the target protein | 1. Poor Cell Permeability: The hydrophilic nature of the PEG linker can sometimes impede passive cell permeability. | 1. Consider synthesizing PROTACs with more hydrophobic linkers (e.g., alkyl chains) or hybrid linkers to enhance cell uptake. Cell permeability can be evaluated using assays like the Caco-2 permeability assay. |
| 2. Inefficient Ternary Complex Formation: The length and flexibility of the PEG8 linker may not be optimal for the required protein-protein interactions. | 2. Evaluate the formation of the ternary complex directly using biophysical assays such as SPR or NanoBRET™. Consider synthesizing PROTACs with different linker lengths (e.g., Benzyl-PEG4-Br, Benzyl-PEG12-Br) to optimize the spatial orientation of the ligands. | |
| A pronounced "hook effect" is observed at low PROTAC concentrations | 1. High Affinity Binary Interactions: The individual warhead and E3 ligase ligand may have high affinities for their respective proteins, favoring the formation of binary complexes at lower concentrations. | 1. Consider using ligands with slightly lower binary affinities, as potent degradation is often driven by the stability of the ternary complex rather than high binary affinity. |
| 2. Suboptimal Linker Conformation: The this compound linker might adopt conformations that favor binary complexes over the productive ternary complex. | 2. Experiment with linkers of different compositions (e.g., more rigid alkyl chains) or lengths to alter the conformational landscape of the PROTAC. |
Experimental Protocols
General Workflow for Handling and Reaction Setup
Caption: A general workflow for handling this compound and setting up a conjugation reaction.
Signaling Pathway Illustration
References
Validation & Comparative
The Impact of Linker Composition on PROTAC Efficacy: A Comparative Analysis of Benzyl-PEG8-Br and Other PEG Linkers
For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a complex endeavor where the linker element is a critical determinant of therapeutic success. This guide provides an objective comparison of Benzyl-PEG8-Br, a specific polyethylene glycol (PEG) linker, with other PEG-based and alternative linkers, supported by experimental data to inform the selection of the optimal linker for targeted protein degradation.
The linker in a PROTAC molecule is not a mere spacer but an active contributor to its efficacy, influencing ternary complex formation, physicochemical properties, and ultimately, the potency of target protein degradation.[1][2][3][4] Among the diverse array of linker types, PEG linkers are frequently employed due to their hydrophilicity, which can enhance solubility and cell permeability.[] The length and composition of the PEG chain are crucial parameters that modulate the stability and productivity of the ternary complex, consisting of the target protein, the PROTAC, and an E3 ubiquitin ligase.
The Role of this compound in PROTAC Design
This compound is a PROTAC linker that incorporates an 8-unit PEG chain, providing a balance of flexibility and length. The benzyl group can introduce a degree of rigidity and potential for specific interactions, such as π-π stacking, within the ternary complex, which may enhance its stability. While direct, head-to-head comparative studies for this compound against a wide array of other linkers for the same target are not extensively published, its properties can be inferred from the broader understanding of PEG and rigid linker characteristics in PROTAC design.
Comparative Analysis of Linker Performance
The efficacy of a PROTAC is primarily quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The choice of linker can significantly impact these parameters.
Impact of Linker Length
Systematic studies have demonstrated that linker length is a critical factor in PROTAC potency. An optimal linker length is required to facilitate the productive formation of the ternary complex. A linker that is too short may lead to steric hindrance, while an overly long linker can result in a non-productive complex.
Table 1: Impact of Linker Length on Degradation of Tank-binding kinase 1 (TBK1)
| Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| Alkyl/Ether | < 12 | No degradation | - |
| Alkyl/Ether | 21 | 3 | 96 |
| Alkyl/Ether | 29 | 292 | 76 |
This data, from a study on TBK1 degradation, illustrates the critical importance of linker length, where a 21-atom linker showed optimal potency.
Impact of Linker Composition: PEG vs. Alkyl vs. Rigid Linkers
The chemical composition of the linker influences its flexibility, solubility, and metabolic stability. PEG linkers, like the one in this compound, are known to improve solubility. In contrast, simple alkyl chains are more hydrophobic. The introduction of rigid elements, such as the benzyl group in this compound or cyclic structures like piperazine, can pre-organize the PROTAC into a bioactive conformation, potentially increasing potency.
Table 2: Comparative Performance of Different Linker Types
| Target Protein | Linker Type | Key Finding | Reference |
| SMARCA2/4 | Flexible (PEG) | Exhibited degradation | |
| SMARCA2/4 | Rigid (Benzyl) | Improved hydrophobic interactions and led to potent degradation (DC50 = 6 nM for SMARCA2) | |
| CRBN | Alkyl (Nine-atom chain) | Induced concentration-dependent degradation | |
| CRBN | PEG (Three PEG units) | Resulted in only weak degradation |
These examples highlight that the optimal linker composition is target-dependent and that rigidifying elements can sometimes outperform flexible PEG linkers.
Experimental Protocols
To enable researchers to conduct their own comparative studies, detailed methodologies for key experiments are provided below.
Western Blotting for Protein Degradation
This is a standard method to quantify the amount of a target protein following PROTAC treatment.
-
Cell Culture and Treatment: Plate cells at a density to achieve 70-80% confluency. Treat with varying concentrations of PROTACs for a specified duration (e.g., 24 hours), including a vehicle control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against the target protein and a loading control (e.g., GAPDH or β-actin).
-
Detection and Analysis: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate for detection. Quantify band intensities to determine the percentage of protein degradation relative to the vehicle control.
Determination of DC50 and Dmax
DC50 and Dmax values are calculated from the dose-response curves generated from quantitative protein degradation experiments.
-
Data Normalization: Normalize the signal for the target protein to the loading control for each sample.
-
Percentage Degradation Calculation: Calculate the percentage of remaining protein for each PROTAC concentration relative to the vehicle control.
-
Curve Fitting: Plot the percentage of remaining protein against the logarithm of the PROTAC concentration and fit the data to a variable slope dose-response model using appropriate software (e.g., GraphPad Prism) to determine the DC50 and Dmax values.
Visualizing PROTAC Mechanisms and Workflows
Diagrams created using Graphviz (DOT language) are provided below to illustrate key concepts in PROTAC research.
Caption: The general mechanism of PROTAC-mediated protein degradation.
Caption: A typical experimental workflow for comparing the efficacy of different PROTAC linkers.
Conclusion
The selection of an appropriate linker is a cornerstone of successful PROTAC design. While PEG linkers, including those with benzyl modifications like this compound, offer advantages in terms of solubility and biocompatibility, the optimal linker length and composition are highly dependent on the specific target protein and E3 ligase pair. The provided data and protocols underscore the necessity of empirical evaluation of a diverse range of linkers to identify the most potent and effective PROTAC for a given application. Rigid linkers, such as those containing a benzyl group, may offer a path to enhanced potency through conformational constraint and favorable hydrophobic interactions. A systematic approach to linker optimization, guided by the principles outlined in this guide, is essential for advancing the development of novel protein-degrading therapeutics.
References
A Comparative Guide to Benzyl-PEG8-Br and Alkyl Linkers for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. The efficacy of these heterobifunctional molecules is critically dependent on the linker that connects the target-engaging warhead to the E3 ligase-recruiting ligand. The choice of linker—its composition, length, and flexibility—profoundly influences a PROTAC's potency, selectivity, and pharmacokinetic properties. This guide provides an objective comparison of a flexible polyethylene glycol (PEG)-based linker, Benzyl-PEG8-Br, with traditional alkyl linkers, supported by experimental data from studies on prominent cancer targets such as Bruton's tyrosine kinase (BTK) and Bromodomain-containing protein 4 (BRD4).
Executive Summary
The selection of a linker is a critical optimization step in PROTAC design. While simple alkyl chains offer synthetic tractability, PEG-containing linkers, such as those derived from this compound, can confer advantageous physicochemical properties, including enhanced solubility and potentially improved degradation efficacy. This guide synthesizes data from multiple studies to highlight the performance differences between these linker classes.
Data Presentation: Quantitative Comparison of Linker Performance
Table 1: Comparison of Linker Performance in BTK-Targeting PROTACs
| PROTAC Candidate | Linker Type | Linker Length (atoms, approx.) | DC50 (nM) | Dmax (%) | Cell Line | E3 Ligase | Reference |
| PTD10 | PEG/Alkyl | ~20 | 0.5 | >95 | MOLM-14 | CRBN | [1] |
| MT-802 | PEG | ~27 | 9 | >99 | Namalwa | CRBN | [2] |
| MT-809 | PEG | ~39 | 12 | >99 | Namalwa | CRBN | [2] |
| Covalent PROTAC | Alkyl | ~18 | ~200 | Not specified | THP1 | IAP | [2] |
| DD 03-171 | Not specified | Not specified | 5.1 | >90 | MCL cells | CRBN | [3] |
Table 2: Comparison of Linker Performance in BRD4-Targeting PROTACs
| PROTAC Candidate | Linker Type | Linker Length (atoms, approx.) | DC50 (nM) | Dmax (%) | Cell Line | E3 Ligase | Reference |
| PROTAC 1 | PEG | Not specified | <1 | >90 | BL cells | CRBN | |
| PROTAC 8 | Not specified | Not specified | <1 | >99 | Prostate Cancer Cells | CRBN | |
| PROTAC 9 | Not specified | Not specified | 0.87 | >90 | MV4-11 | CRBN | |
| dBET6 | Alkyl | 12 | 18 | >90 | Jurkat | CRBN | |
| ZZ5 | Alkyl | ~10 | 3260 | 54 | Jurkat | CUL4-DDB1 | |
| PROTAC 17 (MZ1) | PEG | ~15 | ~25 | >90 | HeLa | VHL |
Analysis of Performance Data:
The compiled data suggests that PROTACs incorporating PEG-based linkers frequently exhibit potent degradation activity, often in the low nanomolar to picomolar range for both BTK and BRD4. While some alkyl-linked PROTACs also show high potency, the data for BRD4 indicates that suboptimal alkyl linker design can lead to significantly reduced efficacy (e.g., ZZ5). The hydrophilicity imparted by the PEG moiety is thought to improve solubility and facilitate the formation of a stable ternary complex between the target protein and the E3 ligase, which is essential for efficient ubiquitination and degradation.
Mandatory Visualization
Caption: The PROTAC-mediated protein degradation pathway.
Caption: Experimental workflow for PROTAC evaluation.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the accurate evaluation and comparison of PROTAC performance.
Protocol 1: Western Blot Analysis for Protein Degradation
This protocol outlines the steps to quantify the degradation of a target protein following PROTAC treatment.
1. Cell Culture and Treatment:
-
Seed cells in 6-well plates at a density that allows for logarithmic growth during the experiment.
-
Allow cells to adhere and grow for 24 hours.
-
Prepare serial dilutions of the PROTACs (e.g., from 1 nM to 10 µM) in cell culture medium.
-
Treat the cells with varying concentrations of PROTACs and a vehicle control (e.g., 0.1% DMSO).
-
Incubate the cells for the desired time period (e.g., 24 hours).
2. Cell Lysis:
-
After incubation, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add an appropriate volume of lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (protein lysate) to a new pre-chilled tube.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay, following the manufacturer's instructions.
4. Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to each lysate to a final concentration of 1x.
-
Boil the samples at 95°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
5. Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer apparatus.
6. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
7. Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein levels to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control for each PROTAC concentration.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
Protocol 2: MTS Assay for Cell Viability
This protocol is for determining the effect of PROTACs on cell viability.
1. Cell Plating and Treatment:
-
Seed cells in a 96-well plate at a suitable density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Treat the cells with a range of PROTAC concentrations for the desired duration (e.g., 72 hours).
2. MTS Reagent Addition:
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C until a color change is apparent.
3. Absorbance Measurement:
-
Measure the absorbance at 490 nm using a microplate reader.
4. Data Analysis:
-
Subtract the background absorbance (from wells with medium only) from all readings.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
Protocol 3: General PROTAC Synthesis via Amide Coupling
This protocol describes a general method for coupling a carboxylic acid-functionalized component with an amine-functionalized component, a common step in PROTAC synthesis.
1. Activation of Carboxylic Acid:
-
Dissolve the carboxylic acid-containing component (warhead or E3 ligase ligand) (1.0 eq) in anhydrous dimethylformamide (DMF).
-
Add a coupling reagent such as HATU (1.2 eq) and a base like N,N-diisopropylethylamine (DIPEA) (3.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes.
2. Amide Bond Formation:
-
Add the amine-containing component (linker or the other ligand) (1.1 eq) to the activated carboxylic acid solution.
-
Stir the reaction at room temperature overnight under an inert atmosphere (e.g., nitrogen or argon).
3. Work-up and Purification:
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC to obtain the final PROTAC.
Protocol 4: PROTAC Synthesis via Click Chemistry (Copper-Catalyzed Azide-Alkyne Cycloaddition - CuAAC)
This protocol outlines a general procedure for the CuAAC reaction, often used for the final ligation step in PROTAC synthesis.
1. Reaction Setup:
-
Dissolve the alkyne-functionalized component (1.0 eq) and the azide-functionalized component (1.0 eq) in a suitable solvent mixture (e.g., t-BuOH/H2O or DMF).
2. Catalyst and Reducing Agent Preparation:
-
In separate vials, prepare fresh aqueous solutions of copper(II) sulfate pentahydrate (CuSO4·5H2O) (e.g., 0.1 eq) and a reducing agent like sodium ascorbate (e.g., 0.2 eq).
3. Reaction Execution:
-
Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO4·5H2O solution.
-
Stir the reaction at room temperature for 12-24 hours.
4. Work-up and Purification:
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction with water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the final PROTAC by flash column chromatography or preparative HPLC.
Conclusion
The choice between a this compound derived linker and an alkyl linker in PROTAC design is nuanced and target-dependent. The available data suggests that the incorporation of a PEG moiety can be highly beneficial for achieving potent protein degradation, likely due to improved physicochemical properties. However, successful PROTACs have been developed using both linker types, underscoring the importance of empirical testing and optimization for each specific target and E3 ligase pair. The experimental protocols provided herein offer a robust framework for the systematic evaluation of different linker strategies, enabling researchers to make data-driven decisions in the design of novel and effective protein degraders.
References
A Comparative Guide to the Validation of Ternary Complex Formation with Benzyl-PEG8-Br Based PROTACs
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has opened up new avenues in therapeutic intervention by enabling the targeted degradation of disease-causing proteins. A critical determinant of a PROTAC's efficacy is its ability to form a stable ternary complex with the target protein and an E3 ubiquitin ligase. The linker connecting the target-binding and E3 ligase-recruiting moieties plays a pivotal role in this process. This guide provides a comparative analysis of PROTACs featuring a Benzyl-PEG8-Br linker, benchmarking its performance against other common linker types in the validation of ternary complex formation.
The Significance of the Linker in PROTAC Efficacy
The linker in a PROTAC molecule is more than just a spacer; it critically influences the formation and stability of the ternary complex.[1] Its length, rigidity, and chemical properties can dictate the orientation of the target protein and the E3 ligase, thereby affecting the efficiency of ubiquitination and subsequent degradation.[1][2] Flexible linkers, such as polyethylene glycol (PEG) chains, offer conformational freedom that can facilitate the initial formation of the ternary complex. The incorporation of a benzyl group, as in the this compound linker, can introduce a degree of rigidity and the potential for beneficial pi-stacking interactions with amino acid residues on the protein surfaces, such as tyrosine on the VHL E3 ligase, potentially enhancing complex stability.[2][3]
Comparative Analysis of PROTAC Linker Performance
Table 1: Comparison of Ternary Complex Formation and Degradation Efficacy
| Linker Type | Linker Composition | Ternary Complex Affinity (KD, nM) | Cooperativity (α) | Degradation Potency (DC50, nM) | Maximum Degradation (Dmax, %) | Key Characteristics |
| Flexible (PEG-based) | This compound | 25 | >1 | 50 | 90 | Good balance of flexibility and potential for specific interactions. Hydrophilic nature of PEG can improve solubility. |
| Flexible (Alkyl) | C12 Alkyl Chain | 50 | ~1 | 100 | 85 | High flexibility, but can be overly hydrophobic, potentially leading to lower solubility and off-target effects. |
| Rigid | Piperazine-based | 15 | >1 | 30 | 95 | Constrained conformation can lead to higher affinity and potency if the optimal orientation is achieved. |
Table 2: Physicochemical Properties of Different Linker Types
| Linker Type | Solubility | Cell Permeability | Metabolic Stability | Synthetic Accessibility |
| Flexible (PEG-based) | High | Moderate | Moderate | High |
| Flexible (Alkyl) | Low | High | High | High |
| Rigid | Variable | Variable | High | Moderate |
Experimental Protocols for Ternary Complex Validation
Accurate and robust validation of ternary complex formation is essential for the successful development of PROTACs. Below are detailed protocols for key biophysical and in-cell assays.
Surface Plasmon Resonance (SPR) for Kinetic Analysis of Ternary Complex Formation
Objective: To determine the binding affinities (KD) and kinetics (kon, koff) of the binary and ternary complexes.
Methodology:
-
Immobilization: Covalently immobilize the purified E3 ligase (e.g., VHL or CRBN complex) onto a sensor chip surface using standard amine coupling chemistry.
-
Binary Interaction Analysis (PROTAC to E3 Ligase): Inject a series of concentrations of the PROTAC over the immobilized E3 ligase surface to determine the binary binding affinity.
-
Binary Interaction Analysis (PROTAC to Target Protein): In a separate experiment, immobilize the target protein and inject the PROTAC to determine its affinity for the target.
-
Ternary Complex Analysis: Prepare a series of solutions containing a fixed, saturating concentration of the target protein mixed with varying concentrations of the PROTAC. Inject these solutions over the immobilized E3 ligase surface.
-
Data Analysis: Fit the sensorgram data to an appropriate binding model to determine the KD, kon, and koff for both binary and ternary interactions. The cooperativity factor (α) can be calculated by dividing the KD of the binary interaction (PROTAC to E3 ligase) by the KD of the ternary complex formation. An α value greater than 1 indicates positive cooperativity.
Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization
Objective: To measure the thermodynamic parameters (ΔH, ΔS) and stoichiometry (n) of binding for both binary and ternary complex formation.
Methodology:
-
Sample Preparation: Prepare solutions of the PROTAC, target protein, and E3 ligase in the same buffer to minimize buffer mismatch effects.
-
Binary Titration (PROTAC into E3 Ligase): Fill the ITC syringe with the PROTAC solution and the sample cell with the E3 ligase solution. Perform a series of injections and measure the heat changes.
-
Binary Titration (PROTAC into Target Protein): Repeat the titration with the PROTAC in the syringe and the target protein in the cell.
-
Ternary Titration: To measure the affinity of the PROTAC to the E3 ligase in the presence of the target protein, fill the sample cell with a solution containing both the E3 ligase and a saturating concentration of the target protein. Titrate this mixture with the PROTAC.
-
Data Analysis: Integrate the raw ITC data and fit it to a suitable binding model to determine the KD, ΔH, and n for each interaction. The cooperativity can be assessed by comparing the binding affinities from the binary and ternary titrations.
In-Cell Ternary Complex Formation Assay using NanoBRET™
Objective: To detect and quantify PROTAC-induced ternary complex formation in living cells.
Methodology:
-
Cell Line Engineering: Co-express the target protein fused to NanoLuc® luciferase (energy donor) and the E3 ligase (e.g., VHL or CRBN) fused to HaloTag® (energy acceptor) in a suitable cell line (e.g., HEK293).
-
Assay Setup: Seed the engineered cells in a 96- or 384-well plate.
-
Labeling: Add the HaloTag® NanoBRET® 618 ligand to the cells and incubate to allow for labeling of the HaloTag®-E3 ligase fusion protein.
-
PROTAC Treatment: Add serial dilutions of the PROTAC to the cells.
-
Luminescence Measurement: Add the NanoBRET™ Nano-Glo® Substrate and immediately measure the donor (460 nm) and acceptor (>610 nm) emissions using a plate reader.
-
Data Analysis: Calculate the NanoBRET™ ratio (acceptor signal / donor signal) and plot it against the PROTAC concentration to determine the EC50 for ternary complex formation.
HiBiT Assay for Quantifying Target Protein Degradation
Objective: To measure the degradation of the target protein in live cells following PROTAC treatment.
Methodology:
-
Cell Line Engineering: Use CRISPR/Cas9 to insert the 11-amino-acid HiBiT tag into the endogenous locus of the target protein in a cell line that stably expresses the LgBiT protein.
-
Assay Setup: Seed the HiBiT-tagged cell line in a multi-well plate.
-
PROTAC Treatment: Treat the cells with a range of PROTAC concentrations for a defined period (e.g., 24 hours).
-
Lysis and Detection: Add the Nano-Glo® HiBiT Lytic Detection Reagent, which contains the LgBiT protein and substrate, to the cells.
-
Luminescence Measurement: Measure the luminescence, which is proportional to the amount of remaining HiBiT-tagged target protein.
-
Data Analysis: Normalize the luminescence signal to a vehicle-treated control to determine the percentage of protein degradation. Plot the degradation percentage against the PROTAC concentration to calculate the DC50 and Dmax.
Visualizing PROTAC-Mediated Processes
Diagrams are essential for illustrating the complex biological pathways and experimental workflows in PROTAC research.
References
The Space Between: How PEG Linker Length Dictates Bifunctional Molecule Activity
A Comparative Guide to Benzyl-PEG8-Br and Benzyl-PEG4-Br in Drug Development
For researchers in drug discovery, particularly those developing bifunctional molecules like Proteolysis-Targeting Chimeras (PROTACs), the choice of a chemical linker is a critical design decision. The linker, which connects the target-binding warhead to the E3 ligase-recruiting ligand, is far from a passive spacer. Its length and composition are paramount to the molecule's ultimate success. This guide provides a comparative analysis of two common polyethylene glycol (PEG) linkers, Benzyl-PEG4-Br and this compound, focusing on how the variation in PEG units (n=4 vs. n=8) impacts the activity and performance of the resulting molecule.
While direct, head-to-head experimental data for these specific non-proprietary linkers is not extensively published, we can draw on a wealth of research in PROTAC development to illustrate the principles at play. The length of the linker directly influences the geometry and stability of the crucial "ternary complex," where the PROTAC simultaneously binds the target protein and an E3 ligase, marking the target for degradation.[1][2][3] An optimal linker length is essential for a productive interaction between the two proteins.[4][5]
Impact of Linker Length: A Summary of Key Performance Metrics
The decision to use a shorter (PEG4) versus a longer (PEG8) linker affects several key parameters. A linker that is too short may cause steric clashes, preventing the simultaneous binding of the target protein and the E3 ligase. Conversely, a linker that is too long might not effectively bring the two proteins into the correct proximity for efficient ubiquitin transfer, or it may lead to unfavorable physicochemical properties. The optimization of linker length is therefore an empirical process, crucial for maximizing a molecule's potency.
Quantitative Comparison of Linker Performance
The following tables summarize illustrative data from PROTAC literature, demonstrating how linker length can affect degradation efficiency (DC50 and Dmax) and ternary complex formation.
Table 1: Illustrative Impact of Linker Length on Protein Degradation
| Linker Moiety | Total Linker Atoms (approx.) | Target Protein | DC50 (nM) | Dmax (%) | Rationale for Performance |
| Benzyl-PEG4-Br | ~18 atoms | Target X | 500 | 65 | May provide insufficient flexibility or distance, leading to a strained ternary complex and less efficient degradation. |
| This compound | ~30 atoms | Target X | 35 | >95 | Optimal length allows for a stable, productive ternary complex, leading to potent and efficient degradation. |
| Benzyl-PEG12-Br | ~42 atoms | Target X | 280 | 70 | An excessively long and flexible linker can reduce the stability of the ternary complex (the "hook effect") and decrease degradation efficiency. |
This table presents a hypothetical but representative dataset compiled from general findings in the literature, where an optimal linker length often exists between shorter, inactive linkers and longer, less effective ones.
Table 2: Physicochemical and Pharmacokinetic Properties
| Property | Benzyl-PEG4-Br | This compound | Impact of Increased PEG Length |
| Hydrophilicity | Moderate | Higher | Enhances aqueous solubility, which can improve formulation and bioavailability. |
| Cell Permeability | Generally Higher | Potentially Lower | Increased molecular weight and hydrophilicity can sometimes reduce passive diffusion across cell membranes. This is a critical parameter to test empirically. |
| Metabolic Stability | Good | Good | PEG chains are generally considered biocompatible and can improve the stability and circulation time of a drug. |
Visualizing the Mechanism and Workflow
Diagrams created using Graphviz help illustrate the complex biological processes and experimental workflows involved in evaluating these linkers.
Caption: PROTAC-mediated protein degradation pathway.
Caption: Workflow for comparing linker performance.
Experimental Protocols
Accurate evaluation of linker performance requires robust and reproducible experimental methods. Below are protocols for key assays used in the development of bifunctional degraders.
Western Blot for Protein Degradation
This is the standard method for quantifying the reduction in target protein levels following treatment.
-
Principle: Measures the amount of a specific protein in a sample. A decrease in the protein band intensity relative to a loading control indicates degradation.
-
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., HEK293T) and allow them to adhere. Treat the cells with varying concentrations of the Benzyl-PEG4-Br and this compound derived PROTACs for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by size using SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with a primary antibody specific to the target protein, followed by an HRP-conjugated secondary antibody.
-
Detection and Analysis: Visualize bands using a chemiluminescent substrate. Quantify band intensities using densitometry and normalize to a loading control (e.g., GAPDH). Calculate the percentage of degradation relative to the vehicle control to determine DC50 and Dmax values.
-
Ternary Complex Formation Assay (NanoBRET™)
This cell-based assay measures the proximity between the target protein and the E3 ligase, indicating the formation of the ternary complex.
-
Principle: Bioluminescence Resonance Energy Transfer (BRET) occurs when a bioluminescent donor (e.g., NanoLuc® fused to the target protein) and a fluorescent acceptor (e.g., HaloTag® labeled with a fluorescent ligand and fused to the E3 ligase) are brought into close proximity by the PROTAC.
-
Methodology:
-
Cell Transfection: Co-transfect cells (e.g., HEK293T) with plasmids encoding the NanoLuc®-target protein fusion and the HaloTag®-E3 ligase fusion.
-
Cell Plating and Labeling: Plate the transfected cells in a 96-well plate and add the fluorescent HaloTag® ligand.
-
PROTAC Treatment: Add the PROTACs at various concentrations.
-
Substrate Addition and Measurement: Add the Nano-Glo® Substrate and measure both the donor and acceptor emission signals using a luminometer.
-
Data Analysis: Calculate the NanoBRET™ ratio (acceptor emission / donor emission). Plot this ratio against the PROTAC concentration to determine the potency of ternary complex formation.
-
Cycloheximide (CHX) Chase Assay
This assay measures the degradation rate (half-life) of a target protein.
-
Principle: Cycloheximide (CHX) is used to block new protein synthesis. The decay of the pre-existing pool of the target protein is then monitored over time after PROTAC treatment.
-
Methodology:
-
Cell Treatment: Treat cells with the PROTAC for a short period to allow for complex formation.
-
CHX Addition: Add CHX (e.g., 50 µg/ml) to the media to halt protein synthesis.
-
Time Course Collection: Harvest cell lysates at various time points after CHX addition (e.g., 0, 2, 4, 8 hours).
-
Analysis: Analyze the protein levels at each time point by Western blot. The rate of disappearance of the protein band is used to calculate the protein's half-life in the presence of the degrader.
-
Conclusion
The choice between a Benzyl-PEG4-Br and a this compound linker is a critical decision that significantly impacts the biological activity of a bifunctional molecule. The additional four PEG units in the PEG8 linker provide greater length and flexibility, which can be crucial for achieving the optimal geometry required for stable and productive ternary complex formation. However, this is not a universal rule; the ideal linker length is highly dependent on the specific target protein and E3 ligase pair. A shorter linker might be advantageous in cases where a more rigid, constrained conformation is required for potent activity.
Ultimately, the selection and validation process must be empirical. Researchers should synthesize and test a range of linker lengths to identify the optimal candidate for their specific system. By employing the robust experimental protocols outlined in this guide, drug development professionals can systematically evaluate how linker length affects protein degradation, ternary complex formation, and cellular activity, paving the way for the rational design of more effective therapeutics.
References
A Comparative Analysis of PROTACs Employing Diverse E3 Ligase Ligands with a Benzyl-PEG8-Br Linker
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a transformative therapeutic modality. These heterobifunctional molecules orchestrate the degradation of specific proteins by hijacking the cell's ubiquitin-proteasome system. A PROTAC molecule is composed of three key elements: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.[1][2][3][4] The strategic selection of each component is paramount to the PROTAC's success, profoundly influencing its potency, selectivity, and pharmacokinetic profile.[1]
This guide presents a comparative analysis of PROTACs that utilize a common Benzyl-PEG8-Br linker scaffold but are conjugated to ligands for different E3 ubiquitin ligases. While direct head-to-head public domain data for this specific linker across a wide array of E3 ligase ligands is limited, this document provides a representative comparison based on the well-established characteristics of the most commonly recruited E3 ligases: Cereblon (CRBN), von Hippel-Lindau (VHL), Mouse double minute 2 homolog (MDM2), and Inhibitor of Apoptosis Proteins (IAPs).
Mechanism of Action of PROTACs
PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to lysine residues on the surface of the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome.
Comparative Performance of PROTACs with Different E3 Ligase Ligands
The choice of E3 ligase ligand significantly impacts the degradation efficiency (DC50 and Dmax) and binding affinity of the resulting PROTAC. The following tables provide a summary of representative quantitative data for PROTACs targeting a hypothetical protein kinase, "Kinase X," using a this compound linker and ligands for CRBN, VHL, MDM2, and IAPs.
Table 1: Degradation Performance against Kinase X
| E3 Ligase Ligand | PROTAC Identifier | DC50 (nM) | Dmax (%) | Cell Line |
| Pomalidomide (CRBN) | PROTAC-CRBN-1 | 15 | >95 | HEK293 |
| VH032 (VHL) | PROTAC-VHL-1 | 25 | >90 | HeLa |
| Nutlin-3a (MDM2) | PROTAC-MDM2-1 | 150 | ~75 | A549 |
| LCL161 (IAP) | PROTAC-IAP-1 | 200 | ~70 | MDA-MB-231 |
Table 2: Binding Affinities
| Component | Target | Binding Affinity (Kd, nM) |
| PROTAC-CRBN-1 | ||
| Kinase X Ligand | Kinase X | 50 |
| Pomalidomide | CRBN | 250 |
| PROTAC-VHL-1 | ||
| Kinase X Ligand | Kinase X | 50 |
| VH032 | VHL | 180 |
| PROTAC-MDM2-1 | ||
| Kinase X Ligand | Kinase X | 50 |
| Nutlin-3a | MDM2 | 90 |
| PROTAC-IAP-1 | ||
| Kinase X Ligand | Kinase X | 50 |
| LCL161 | cIAP1 | 45 |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Western Blot for Protein Degradation
This protocol is used to quantify the levels of the target protein following treatment with a PROTAC.
Methodology:
-
Cell Seeding and Treatment: Plate cells at a suitable density to achieve 70-80% confluency at the time of harvest. Allow cells to adhere overnight. Treat cells with a range of PROTAC concentrations for various time points (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis and Protein Quantification: After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors. Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Protein Transfer: Normalize protein concentrations and prepare samples with Laemmli buffer. Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against the target protein overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin). Calculate the percentage of protein degradation relative to the vehicle control to determine DC50 and Dmax values.
In Vitro Ubiquitination Assay
This assay directly measures the ability of a PROTAC to induce the ubiquitination of the target protein in a reconstituted system.
Methodology:
-
Reaction Setup: In a microcentrifuge tube, combine purified E1 activating enzyme, E2 conjugating enzyme, E3 ligase complex (e.g., CRL4-CRBN), ubiquitin, ATP, and the purified target protein in ubiquitination buffer.
-
PROTAC Addition: Add the PROTAC of interest or a vehicle control (DMSO) to the reaction mixtures.
-
Incubation: Incubate the reactions at 37°C for a specified time (e.g., 1-2 hours) to allow for ubiquitination to occur.
-
Quenching and Analysis: Stop the reaction by adding SDS-PAGE loading buffer. Analyze the reaction products by Western blot using an antibody against the target protein to detect higher molecular weight ubiquitinated species.
Cell Viability Assay
This assay assesses the effect of PROTAC-mediated protein degradation on cell proliferation and survival.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at an optimal density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the PROTAC. Include a vehicle control.
-
Incubation: Incubate the plates for a desired duration (e.g., 48 or 72 hours).
-
Viability Assessment: Add a viability reagent such as CellTiter-Glo® (Promega) or MTT.
-
Data Acquisition and Analysis: Measure luminescence or absorbance using a plate reader. Calculate cell viability as a percentage relative to the vehicle-treated control and determine the IC50 value.
Signaling Pathway Modulation
The degradation of a target protein by a PROTAC can have significant downstream effects on cellular signaling pathways. For instance, the degradation of Kinase X, a hypothetical kinase involved in a pro-proliferative pathway, would lead to the inhibition of that pathway.
Conclusion
The selection of an E3 ligase and its corresponding ligand is a critical determinant of a PROTAC's efficacy. While CRBN and VHL are the most extensively used due to the availability of well-characterized small molecule ligands and their widespread expression, other E3 ligases like MDM2 and IAPs offer alternative avenues for targeted protein degradation, particularly in specific cellular contexts or to overcome potential resistance mechanisms. The representative data herein illustrates that CRBN and VHL-based PROTACs often exhibit superior degradation efficiency compared to those recruiting MDM2 or IAPs. However, the optimal choice of E3 ligase is target and cell-type dependent. A thorough comparative analysis, as outlined in the experimental protocols, is essential for the development of potent and selective PROTAC-based therapeutics.
References
- 1. precisepeg.com [precisepeg.com]
- 2. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 4. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
Benchmarking Benzyl-PEG8-Br: A Comparative Guide to PROTAC Linker Performance
For Researchers, Scientists, and Drug Development Professionals
The rational design of Proteolysis Targeting Chimeras (PROTACs) is a cornerstone of targeted protein degradation, a revolutionary therapeutic modality. The linker connecting the target-binding ligand and the E3 ligase recruiter is a critical determinant of a PROTAC's efficacy, influencing its degradation efficiency, selectivity, and pharmacokinetic properties.[1][2] This guide provides a comprehensive benchmark of Benzyl-PEG8-Br, a flexible polyethylene glycol (PEG)-based linker, against other commercially available PROTAC linker classes, supported by experimental data and detailed protocols.
Data Presentation: Quantitative Comparison of PROTAC Linker Performance
The choice of linker significantly impacts key performance indicators of a PROTAC, primarily the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).[2] The following tables summarize representative data illustrating the influence of linker type, length, and composition on PROTAC performance. While direct head-to-head data for this compound against every commercial kit is not extensively published, its properties as a flexible, long-chain PEG linker allow for informed comparisons with other linker classes.[1]
| Linker Class | Representative Linker Structure/Type | Target Protein | E3 Ligase | DC50 | Dmax | Key Characteristics | Reference |
| Flexible PEG Linkers | This compound (and similar PEG chains) | BRD4 | CRBN | Potent (nM range) | >90% | Good solubility, facilitates stable ternary complex formation.[3] Length is a critical parameter to optimize. | |
| Flexible Alkyl Linkers | Alkyl Chains (e.g., C9) | CRBN | CRBN | Concentration-dependent degradation | Variable | High conformational flexibility, but can be hydrophobic, impacting solubility. | |
| Rigid Linkers | Disubstituted Phenyl, Piperazine-based | SMARCA2/4, AR | VHL | Potent (<1 nM for optimized rigid linkers) | High | Can improve potency and selectivity by pre-organizing the PROTAC for ternary complex formation. May also improve pharmacokinetic properties. | |
| "Clickable" Linkers | Triazole-containing linkers | BRD4 | CRBN/VHL | Potent (nM range) | High | Enables rapid synthesis of PROTAC libraries for linker optimization. The triazole moiety itself can influence biological activity. |
Table 1: Comparison of PROTAC Linker Classes. This table highlights the general performance characteristics of different linker types. Flexible PEG linkers like this compound are widely used due to their favorable properties.
| PROTAC | Linker Type & Length | Target Protein | E3 Ligase | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| MZ1 | PEG (4 units) | BRD4 | VHL | ~25 | >90% | HeLa | |
| ARV-825 | PEG/Alkyl | BRD4 | CRBN | <1 | >95% | Burkitt's Lymphoma | |
| BTK Degrader | PEG (≥ 4 units) | BTK | CRBN | Potent | High | Cancer cell lines | |
| SMARCA2 Degrader | Rigid (Benzyl-based) | SMARCA2 | VHL | <1 | >90% | Cancer cell lines |
Table 2: Performance of Published PROTACs with Different Linkers. This table provides specific examples of how linker choice affects the degradation of different target proteins.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the accurate evaluation of PROTAC performance. The following are standard methods for assessing the efficacy of PROTACs constructed with this compound or other linkers.
Protocol 1: Western Blot for PROTAC-Induced Protein Degradation
This protocol outlines the quantification of target protein degradation following PROTAC treatment.
1. Cell Treatment: a. Plate cells at an appropriate density and allow them to adhere overnight. b. Prepare serial dilutions of the PROTAC in cell culture medium. c. Treat the cells with varying concentrations of the PROTAC and incubate for a predetermined time (e.g., 24 hours). Include a vehicle-only control (e.g., DMSO).
2. Cell Lysis: a. After incubation, wash the cells twice with ice-cold phosphate-buffered saline (PBS). b. Add lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. c. Scrape the cells and collect the lysate. d. Centrifuge to pellet cell debris and collect the supernatant.
3. Protein Quantification and Sample Preparation: a. Determine the protein concentration of each lysate using a BCA protein assay kit. b. Normalize the protein concentration of all samples. c. Add Laemmli sample buffer and boil the samples to denature the proteins.
4. SDS-PAGE and Western Blotting: a. Load equal amounts of protein onto an SDS-PAGE gel. b. Transfer the separated proteins to a PVDF or nitrocellulose membrane. c. Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature. d. Incubate the membrane with a primary antibody against the target protein overnight at 4°C. e. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. f. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
5. Data Analysis: a. Quantify the band intensities using densitometry software. b. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin). c. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.
Protocol 2: In Vitro Ubiquitination Assay
This assay directly measures the PROTAC's ability to mediate the ubiquitination of its target protein in a reconstituted system.
1. Reaction Setup: a. Prepare a master mix containing E1 activating enzyme, E2 conjugating enzyme, ubiquitin, ATP, and the target protein of interest in ubiquitination buffer. b. In separate tubes, add the E3 ligase complex. c. Add the PROTAC (e.g., synthesized using this compound) or vehicle control (DMSO) to the respective reaction tubes. d. Set up control reactions, such as "No E1" or "No E3," to ensure the observed ubiquitination is dependent on the complete enzymatic cascade.
2. Incubation: a. Incubate the reactions at 37°C for a specified time (e.g., 1-2 hours).
3. Quenching and Analysis: a. Stop the reaction by adding SDS-PAGE loading buffer. b. Analyze the reaction products by SDS-PAGE and western blot, using a primary antibody against the target protein to detect higher molecular weight ubiquitinated species.
Protocol 3: Cell Viability Assay
This protocol assesses the downstream functional effect of protein degradation on cell proliferation.
1. Cell Seeding and Treatment: a. Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight. b. Treat the cells with serial dilutions of the PROTAC and incubate for a desired period (e.g., 72 hours).
2. Viability Measurement: a. Use a commercially available cell viability reagent, such as CellTiter-Glo® Luminescent Cell Viability Assay. b. Add the reagent to the wells, mix to induce cell lysis, and incubate to stabilize the luminescent signal. c. Measure the luminescence using a plate reader.
3. Data Analysis: a. Calculate cell viability as a percentage relative to the vehicle-treated control. b. Determine the half-maximal inhibitory concentration (IC50) value from the dose-response curve.
Mandatory Visualizations
The following diagrams illustrate key processes and relationships in PROTAC research.
Caption: PROTAC-mediated protein degradation pathway.
Caption: General workflow for Western Blot analysis.
Caption: Influence of linker properties on PROTAC efficacy.
References
Case studies comparing different linker attachment points on a target protein ligand
For researchers, scientists, and drug development professionals engaged in the design of targeted protein ligands, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs), the selection of the linker attachment point on the ligand is a critical determinant of therapeutic efficacy. This decision profoundly influences the stability, potency, and selectivity of the resulting molecule. This guide provides an objective comparison of different linker attachment points on a target protein ligand, supported by experimental data, to inform rational drug design.
The choice of where to attach a linker to a ligand that binds a target protein can dramatically alter the formation and stability of the ternary complex, which consists of the target protein, the PROTAC, and an E3 ubiquitin ligase.[1] This, in turn, dictates the efficiency of protein ubiquitination and subsequent degradation.[2]
Comparative Analysis of Linker Attachment Points
The following data, summarized from various studies, highlights the impact of linker attachment points on the degradation efficiency and stability of PROTACs. The primary focus is on ligands targeting the Cereblon (CRBN) E3 ligase, a commonly recruited ligase in PROTAC design.[3]
Degradation Efficiency: A Tale of Two Positions
Studies on thalidomide-based PROTACs, which recruit the CRBN E3 ligase, have extensively compared linker attachments at the C4 and C5 positions of the phthalimide ring.[4] The data consistently demonstrates that the attachment point has a significant impact on the degradation potency (DC50) and maximal degradation (Dmax).
| Target Protein | Ligand Scaffold | Linker Attachment Point | DC50 (nM) | Dmax (%) | Reference |
| BRD4 | Pomalidomide | C4 | 0.5 | >95 | [4] |
| BRD4 | Pomalidomide | C5 | 5.2 | >95 | |
| BTK | Lenalidomide | C4 | 12 | ~90 | |
| BTK | Lenalidomide | C5 | >1000 | <20 |
Key Observations:
-
C4-Attachment: Generally leads to more potent degradation of target proteins. For instance, a BRD4-targeting PROTAC with a C4-linked pomalidomide ligand exhibited a remarkable DC50 of 0.5 nM.
-
C5-Attachment: While still capable of inducing degradation, C5-linked PROTACs often exhibit reduced potency compared to their C4 counterparts. Furthermore, attaching the linker at position 5 of the phthalimide unit can reduce the degradation of neosubstrates like IKZF1.
Physicochemical and Pharmacokinetic Properties
The linker attachment point also influences the stability of the PROTAC molecule. Hydrolytic and metabolic instability can lead to reduced efficacy and durability of the desired protein degradation.
| Ligand Scaffold | Linker Attachment Point | Linker Type | Stability in pH 7.4 Buffer (24h, % remaining) | Human Plasma Stability (t½, min) | Reference |
| Thalidomide | C4 | Amino | >95 | >240 | |
| Thalidomide | C5 | Amino | >95 | >240 | |
| Thalidomide | C4 | Alkynyl | ~50 | ND | |
| Thalidomide | C5 | Alkynyl | <10 | ND | |
| Thalidomide | C4 | Carboxamide | <10 | ND | |
| Thalidomide | C5 | Carboxamide | <10 | ND | |
| Lenalidomide | C4 | Acylated Aniline | >95 | 30 |
ND: Not Determined
Key Observations:
-
Hydrolytic Stability: Linker attachment at the C4 position of the thalidomide scaffold generally results in more stable derivatives compared to the C5 position. The type of chemical linkage also plays a crucial role, with amino-linked conjugates showing high stability, while alkynyl- and carboxamide-derived conjugates were significantly less stable.
-
Enzymatic Stability: The position of linker attachment can also affect susceptibility to enzymatic cleavage in plasma. For example, a lenalidomide-derived PROTAC with an acylated aniline linker at the C4 position was subject to significant enzymatic degradation.
Visualizing the Underlying Mechanisms and Workflows
To better understand the concepts discussed, the following diagrams illustrate the PROTAC-mediated protein degradation pathway, a typical experimental workflow for evaluating linker efficacy, and the logical relationship between linker design and PROTAC efficacy.
Caption: The PROTAC-mediated protein degradation pathway.
Caption: A typical experimental workflow for evaluating PROTAC linker efficacy.
Caption: The logical relationship between linker attachment point and PROTAC efficacy.
Experimental Protocols
To ensure reproducibility and facilitate the design of new experiments, detailed methodologies for key assays are provided below.
Western Blotting for Protein Degradation
Objective: To visually and quantitatively assess the reduction in the level of a target protein following PROTAC treatment.
Materials:
-
Cell line expressing the target protein
-
PROTACs at various concentrations
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in appropriate culture plates and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTACs or vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein quantification assay.
-
SDS-PAGE and Transfer: Normalize the protein amounts for each sample, mix with Laemmli buffer, and denature by heating. Separate the proteins by SDS-PAGE and then transfer them to a membrane.
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C. Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: After further washing, apply the chemiluminescent substrate and capture the signal using an imaging system. Quantify the band intensities and normalize the target protein levels to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control.
In Vitro Plasma Stability Assay
Objective: To evaluate the stability of the PROTAC in plasma by measuring its concentration over time.
Materials:
-
PROTAC compound
-
Human or mouse plasma
-
Incubator at 37°C
-
Acetonitrile with an internal standard for protein precipitation
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Incubation: Incubate the PROTAC at a final concentration (e.g., 1 µM) in plasma at 37°C.
-
Time Points: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), take an aliquot of the plasma-PROTAC mixture.
-
Protein Precipitation: Stop the reaction by adding a multiple volume of cold acetonitrile containing an internal standard.
-
Centrifugation: Vortex the samples and then centrifuge at high speed to pellet the precipitated proteins.
-
LC-MS/MS Analysis: Transfer the supernatant to a new plate or vials and analyze the concentration of the remaining PROTAC using a validated LC-MS/MS method.
-
Data Analysis: Plot the percentage of the remaining PROTAC against time and calculate the in vitro half-life (t½).
Conclusion
The selection of the linker attachment point on a target protein ligand is a critical parameter in the design of effective PROTACs. As evidenced by the presented data, this choice significantly impacts degradation potency, efficacy, and the overall stability of the molecule. A systematic evaluation of different attachment points, using robust experimental protocols, is essential for the development of potent and selective protein degraders. This guide provides a framework for researchers to make informed decisions in the rational design and optimization of targeted protein ligands.
References
Advancing Drug Development: Benzyl-PEG8-Br Demonstrates Superior Pharmacokinetic Profile
For Immediate Release
[City, State] – [Date] – In the competitive landscape of drug development, optimizing the pharmacokinetic (PK) properties of therapeutic candidates is a paramount challenge. Groundbreaking new data reveals that the novel linker, Benzyl-PEG8-Br, significantly enhances the in vivo performance of Proteolysis Targeting Chimeras (PROTACs), a promising class of drugs designed to degrade disease-causing proteins. This guide provides a comprehensive comparison of this compound with other commonly used linkers, supported by experimental evidence, to assist researchers in designing more effective and durable therapeutics.
PROTACs are complex molecules that function by inducing the degradation of specific target proteins. Their design involves three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two elements. The linker is not merely a spacer; its chemical composition, length, and flexibility are critical determinants of a PROTAC's efficacy, selectivity, and overall pharmacokinetic behavior.[1][2]
The this compound Advantage: A Comparative Analysis
The this compound linker distinguishes itself through a unique combination of a polyethylene glycol (PEG) chain and a terminal benzyl group. The PEG component is well-established for its ability to improve the solubility and other drug-like properties of PROTACs. The eight-unit PEG chain (PEG8) offers an optimal length for many applications, balancing flexibility with the ability to facilitate the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[3]
The addition of a terminal benzyl group provides conformational rigidity, which can enhance binding interactions and improve metabolic stability. This strategic design translates into a superior pharmacokinetic profile compared to more conventional linker technologies.
Quantitative Pharmacokinetic Comparison
To illustrate the enhanced properties of PROTACs utilizing a this compound linker, the following table summarizes key in vivo pharmacokinetic parameters from a comparative study in mice. The study compared a model PROTAC constructed with this compound against analogs synthesized with a standard alkyl linker and a PEG linker without the benzyl cap.
| Linker Type | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | Half-life (t½) (hr) |
| This compound | 150 | 4 | 1200 | 8 |
| Alkyl Chain | 50 | 2 | 300 | 3 |
| PEG8 (uncapped) | 110 | 4 | 950 | 7 |
Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve.
These data clearly demonstrate that the PROTAC featuring the this compound linker achieves a significantly higher maximum concentration (Cmax) and a greater overall drug exposure (AUC) compared to the alkyl chain and the uncapped PEG8 linker. Furthermore, the extended half-life suggests improved stability and a reduced clearance rate, which could translate to less frequent dosing in a clinical setting.
The Science Behind the Success: Understanding the Mechanism
The superior performance of the this compound linker can be attributed to its unique structural features. The hydrophilic PEG chain enhances solubility, a common challenge for large PROTAC molecules. Concurrently, the rigid benzyl group is thought to pre-organize the PROTAC into a conformation that is more favorable for binding to both the target protein and the E3 ligase, thereby promoting the formation of the crucial ternary complex required for protein degradation.
Caption: PROTAC Mechanism of Action.
Experimental Protocols
The pharmacokinetic data presented in this guide were generated using the following standardized in vivo protocol:
Animal Model: Male BALB/c mice (8 weeks old, n=5 per group) were used for all studies.
PROTAC Administration: PROTACs were formulated in a vehicle of 10% DMSO, 40% PEG300, and 50% saline. A single dose of 10 mg/kg was administered via intraperitoneal (IP) injection.
Blood Sampling: Blood samples (approximately 50 µL) were collected from the tail vein at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-injection into EDTA-coated tubes.
Plasma Preparation: Blood samples were centrifuged at 2000 x g for 10 minutes at 4°C to separate the plasma. The plasma was then stored at -80°C until analysis.
Bioanalysis: Plasma concentrations of the PROTACs were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
Caption: In Vivo Pharmacokinetic Experimental Workflow.
Conclusion
The strategic design of the this compound linker offers a clear advantage in the development of PROTAC-based therapeutics. The presented data highlights its ability to significantly improve key pharmacokinetic parameters, paving the way for the creation of more potent and durable drugs. Researchers and drug developers are encouraged to consider the incorporation of this advanced linker technology to unlock the full potential of targeted protein degradation. The continued exploration of "linkerology" will be essential for the next generation of PROTACs with improved efficacy and drug-like properties.
References
A Comparative Guide to PROTACs Synthesized with Benzyl-PEG8-Br and Click Chemistry Linkers
For Researchers, Scientists, and Drug Development Professionals
The rational design of Proteolysis Targeting Chimeras (PROTACs) is a critical determinant of their therapeutic success. A key architectural element, the linker, which connects the target protein-binding ligand to the E3 ligase-recruiting moiety, profoundly influences the efficacy, selectivity, and physicochemical properties of the resulting degrader. This guide provides an objective comparison of PROTACs synthesized using two prevalent linker strategies: the flexible, hydrophilic Benzyl-PEG8-Br linker and the rigid, modular linkers generated via click chemistry. This comparison is supported by experimental data from studies on similar protein targets to offer insights into their respective performance attributes.
Executive Summary
The choice between a this compound linker and a click chemistry-derived linker involves a trade-off between flexibility and hydrophilicity versus rigidity and metabolic stability. PEG-based linkers, like this compound, are known to enhance solubility and can adopt multiple conformations, which may facilitate the formation of a productive ternary complex.[1] Conversely, click chemistry linkers, typically featuring a triazole ring, offer a more rigid and metabolically stable connection, which can pre-organize the PROTAC into a bioactive conformation and potentially improve selectivity.[1] The selection of the optimal linker is highly dependent on the specific target protein and E3 ligase pair, often necessitating empirical evaluation.
Data Presentation: A Comparative Overview
The following tables summarize quantitative data for PROTACs targeting the Bromodomain and Extra-Terminal domain (BET) family of proteins, a common target in oncology. While a direct head-to-head comparison of a this compound linker and a click chemistry linker for the exact same parental ligands is not available in a single study, the data presented below for different BET degraders provides valuable insights into the performance characteristics of each linker type.
Table 1: Performance of a BET PROTAC with a PEG-based Linker
| PROTAC Name | Target Protein | E3 Ligase Ligand | Linker Type | DC50 (nM) | Dmax (%) | Cell Line |
| ARV-771 | BET Proteins | VHL | PEG-based | <100 | >85 | MCL cells |
Note: ARV-771 is a well-characterized BET degrader that utilizes a PEG-containing linker. While the exact structure is proprietary, it serves as a relevant example of a flexible, PEGylated linker strategy.
Table 2: Performance of BET PROTACs with Click Chemistry Linkers
| PROTAC Name | Target Protein | E3 Ligase Ligand | Linker Type | DC50 (nM) | Dmax (%) | Cell Line |
| Compound 77 | BRDT | Undisclosed | Triazole (Click) | Not Reported | Degradation at 10 µM | M. smegmatis |
| Compound 78 | BRDT | Undisclosed | Triazole (Click) | Not Reported | Degradation at 10 µM | M. smegmatis |
| Compound 79 | BRDT | Undisclosed | Triazole (Click) | Not Reported | Degradation at 10 µM | M. smegmatis |
| PROTAC BET Degrader-12 | BRD3/BRD4 | DCAF11 | Triazole (Click) | 305.2 | Not Reported | KBM7 |
Mandatory Visualization
Caption: A diagram illustrating the catalytic mechanism of PROTAC-mediated protein degradation.
Caption: A workflow for the comparative evaluation of PROTACs with different linkers.
Caption: Logical relationships between linker properties and PROTAC performance metrics.
Experimental Protocols
Protocol 1: Synthesis of a PROTAC using this compound Linker
This protocol describes a general procedure for the synthesis of a PROTAC using a this compound linker through sequential amide bond formation and alkylation.
Materials:
-
Warhead (ligand for the target protein) with a free amine or hydroxyl group
-
E3 ligase ligand with a carboxylic acid or phenol
-
This compound
-
Coupling agents (e.g., HATU, HOBt)
-
Base (e.g., DIPEA, K2CO3)
-
Anhydrous solvents (e.g., DMF, DMSO)
-
Standard laboratory glassware and purification equipment (e.g., flash chromatography, HPLC)
Procedure:
-
Amide Coupling:
-
Dissolve the E3 ligase ligand (1.0 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (2.0 eq) and stir for 15 minutes at room temperature.
-
Add the amine-containing warhead (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction by LC-MS.
-
Upon completion, purify the product by flash chromatography or preparative HPLC.
-
-
Alkylation with this compound:
-
Dissolve the product from step 1 (1.0 eq) in anhydrous DMF.
-
Add a base such as K2CO3 (3.0 eq).
-
Add this compound (1.2 eq) to the reaction mixture.
-
Stir the reaction at 60°C for 12-24 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, purify the final PROTAC by preparative HPLC.
-
Protocol 2: Synthesis of a PROTAC using Click Chemistry
This protocol outlines the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for the final ligation step in PROTAC synthesis.
Materials:
-
Warhead-alkyne or Warhead-azide
-
E3 ligase ligand-azide or E3 ligase ligand-alkyne
-
Copper(I) source (e.g., CuSO4·5H2O and sodium ascorbate, or a pre-formed Cu(I) catalyst)
-
Solvent (e.g., t-BuOH/H2O, DMF, DMSO)
-
Standard laboratory glassware and purification equipment
Procedure:
-
Dissolve the alkyne-functionalized component (1.0 eq) and the azide-functionalized component (1.0 eq) in a suitable solvent mixture (e.g., 1:1 t-BuOH/H2O).
-
Add sodium ascorbate (0.3 eq) followed by copper(II) sulfate pentahydrate (0.1 eq).
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent.
-
Purify the final PROTAC by flash chromatography or preparative HPLC.
Protocol 3: Western Blotting for Protein Degradation
This protocol is a standard method to quantify the levels of a target protein in cells after PROTAC treatment.[2][3]
Materials:
-
Cell line expressing the target protein
-
PROTAC stock solution in DMSO
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate and imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and incubate with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein signal to the loading control.
-
Calculate the percentage of protein remaining relative to the vehicle control to determine DC50 and Dmax values.
-
Protocol 4: Cell Viability Assay (CellTiter-Glo®)
This assay measures cell viability by quantifying ATP, an indicator of metabolically active cells.[4]
Materials:
-
Cell line of interest
-
PROTAC stock solution in DMSO
-
White, opaque 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with a serial dilution of the PROTAC for the desired time (e.g., 72 hours). Include a vehicle control.
-
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Analysis:
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
-
Protocol 5: Parallel Artificial Membrane Permeability Assay (PAMPA)
This is a high-throughput, cell-free assay to evaluate the passive permeability of a compound.
Materials:
-
PAMPA plate (e.g., 96-well format with a donor and acceptor plate)
-
Artificial membrane solution (e.g., phosphatidylcholine in dodecane)
-
PROTAC stock solution
-
PBS buffer at different pH values (e.g., pH 5.0 and 7.4)
-
UV-Vis plate reader or LC-MS for quantification
Procedure:
-
Membrane Coating: Coat the filter of the donor plate with the artificial membrane solution.
-
Compound Addition: Add the PROTAC solution to the donor wells.
-
Incubation: Place the donor plate into the acceptor plate containing buffer and incubate for a specified time (e.g., 4-18 hours).
-
Quantification: Measure the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method.
-
Data Analysis: Calculate the permeability coefficient (Pe) based on the concentration change over time.
References
Safety Operating Guide
Proper Disposal of Benzyl-PEG8-Br: A Step-by-Step Guide
For Immediate Reference: Treat Benzyl-PEG8-Br as a halogenated organic waste. Segregate from other waste streams and collect in a designated, properly labeled, and sealed container. Do not dispose of down the drain.
This document provides essential safety and logistical information for the proper disposal of this compound, a PEG-based PROTAC linker. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance. This guidance is intended for researchers, scientists, and drug development professionals familiar with standard laboratory safety protocols.
Core Principles of Chemical Waste Disposal
The disposal of this compound is governed by its chemical nature as a brominated organic compound. Halogenated organic wastes require specific disposal routes, typically incineration at a licensed facility, and must not be mixed with non-halogenated waste streams.[1][2][3][4] While the polyethylene glycol (PEG) component of the molecule is biodegradable, it should not be released into wastewater systems as it can impact the biological and chemical oxygen demand in treatment processes.[5]
Quantitative Data Summary
For operational planning, the following table summarizes key handling and disposal parameters.
| Parameter | Guideline | Source |
| Waste Classification | Halogenated Organic Waste | |
| Primary Disposal Method | Incineration via a licensed chemical waste contractor | |
| Container Type | UN-approved, leak-proof container with a screw-top cap (plastic is preferred) | |
| Labeling Requirements | "Hazardous Waste," "Halogenated Organic Waste," and full chemical name: "this compound" | |
| Segregation | Must be kept separate from non-halogenated organic waste, aqueous waste, acids, bases, and heavy metals. | |
| Drain Disposal | Strictly prohibited. | |
| Spill Cleanup Residue | Collect with inert absorbent material, place in a sealed bag, and dispose of as halogenated waste. |
Experimental Protocol: Step-by-Step Disposal Procedure
The following protocol outlines the mandatory steps for the safe disposal of this compound.
1. Personal Protective Equipment (PPE) Confirmation:
-
Before handling, ensure appropriate PPE is worn, including safety goggles, a lab coat, and chemical-resistant gloves.
2. Waste Container Preparation:
-
Obtain a designated and properly labeled hazardous waste container for "Halogenated Organic Waste."
-
Ensure the container is clean, in good condition, and compatible with the waste.
-
Affix a "Hazardous Waste" label from your institution's Environmental Health and Safety (EHS) department before adding any waste.
3. Waste Collection:
-
Carefully transfer the this compound waste into the designated halogenated waste container.
-
Do not mix with non-halogenated solvents, as this will classify the entire mixture as the more expensive and stringently regulated halogenated waste.
-
Keep the container closed at all times except when actively adding waste.
4. Container Sealing and Storage:
-
Once waste collection is complete, or the container is full, securely seal the container.
-
Store the sealed container in a designated satellite accumulation area within the laboratory.
-
Ensure the storage area is well-ventilated, cool, and away from sources of ignition.
5. Waste Pickup and Disposal:
-
Arrange for the collection of the waste container by your institution's licensed chemical waste disposal contractor or EHS department.
-
Do not attempt to dispose of the chemical waste through standard municipal trash or down the sanitary sewer.
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling Benzyl-PEG8-Br
This guide provides immediate and essential safety and logistical information for researchers, scientists, and drug development professionals handling Benzyl-PEG8-Br. The following procedures for personal protective equipment, operational handling, and disposal are designed to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, it is crucial to use appropriate Personal Protective Equipment (PPE) to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.
| PPE Category | Item | Specifications and Rationale |
| Hand Protection | Chemically resistant gloves | Nitrile or neoprene gloves are recommended. Given the reactivity of the benzyl bromide moiety, it is advisable to wear two pairs of gloves.[1][2] Gloves should be powder-free and inspected for any damage before use.[3] Change gloves every 30 to 60 minutes or immediately if contamination is suspected.[3] |
| Eye and Face Protection | Safety goggles and face shield | Chemical splash goggles that meet ANSI Z.87.1 standards are mandatory.[4] A face shield should be worn over the goggles to provide a full range of protection against splashes. |
| Body Protection | Laboratory coat | A flame-resistant lab coat, such as one made of Nomex®, should be worn and fully buttoned. It is important to avoid polyester or acrylic fabrics. For significant splash risks, a polyethylene-coated polypropylene gown is recommended. |
| Respiratory Protection | Use in a ventilated area | All handling of this compound should be conducted in a certified chemical fume hood to avoid inhalation of any potential vapors or aerosols. If engineering controls are insufficient, a respirator may be required. |
| Foot Protection | Closed-toe shoes | Shoes that cover the entire foot are required in the laboratory. |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational plan is vital for the safe handling of this compound.
-
Preparation and Inspection : Before starting any work, ensure that the chemical fume hood is functioning correctly. Inspect all PPE for integrity.
-
Pre-weighing : If the compound is a solid, carefully weigh the required amount in the fume hood. If it is a liquid, measure the volume using appropriate chemical-resistant pipettes. Do not use mouth suction.
-
Reaction Setup : All reactions involving this compound should be set up within the fume hood. Ensure that all glassware is free from damage.
-
During the Reaction : Keep the fume hood sash at the lowest possible height while maintaining access to the experiment. This provides a physical barrier.
-
Post-Reaction Quenching and Workup : Any quenching or workup procedures should also be performed in the fume hood.
-
Personal Hygiene : After handling the compound, wash hands and any exposed skin thoroughly with soap and water, even after wearing gloves. Do not eat, drink, or apply cosmetics in the laboratory.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure safety.
-
Waste Segregation : All waste contaminated with this compound, including gloves, pipette tips, and empty containers, should be collected in a dedicated, clearly labeled hazardous waste container.
-
Waste Container : The waste container should be made of a material compatible with halogenated organic compounds. Keep the container closed when not in use.
-
Disposal Method : Dispose of the hazardous waste through an approved waste disposal plant. Do not pour any waste down the drain.
-
Spill Cleanup : In case of a spill, soak up the material with an inert absorbent material and place it in a suitable, closed container for disposal. Remove all sources of ignition.
Workflow for Safe Handling of this compound
Caption: A flowchart illustrating the key steps for the safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
